5-(Ethylsulfonyl)-2-methoxyaniline
Description
Properties
IUPAC Name |
5-ethylsulfonyl-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-14(11,12)7-4-5-9(13-2)8(10)6-7/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLWNEUYUGKDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201554 | |
| Record name | 5-Ethylsulphonyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-62-8 | |
| Record name | 5-(Ethylsulfonyl)-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethylsulphonyl-o-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Ethylsulfonyl)-2-methoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethylsulphonyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylsulphonyl-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Ethylsulfonyl-o-anisidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUW79E827Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 5-(Ethylsulfonyl)-2-methoxyaniline
[1]
Executive Summary
This compound is a high-value aromatic building block characterized by a trifunctional core: a primary amine, a methoxy ether, and an ethylsulfonyl group. It serves as a pivotal intermediate in the synthesis of VEGFR2 tyrosine kinase inhibitors and is structurally homologous to the benzamide core of the antipsychotic Amisulpride . Its unique electronic profile—combining the electron-donating methoxy/amino groups with the electron-withdrawing sulfonyl moiety—makes it an ideal scaffold for fragment-based drug design (FBDD), particularly for targeting ATP-binding pockets in kinases.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | This compound |
| Common Synonyms | 3-Amino-4-methoxyphenyl ethyl sulfone; Fast Red GTR Base |
| CAS Number | 5339-62-8 (Verified) |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)OC)N |
Physical Properties
| Property | Value / Observation | Relevance |
| Appearance | Pale yellow crystalline solid | Indicator of purity (darkening suggests oxidation). |
| Melting Point | 118.5 – 119.7 °C | Sharp range indicates high crystalline purity. |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Low in H₂O | Requires polar organic solvents for reaction. |
| LogP | ~1.4 (Predicted) | Lipophilic enough for membrane permeability but polar enough for oral bioavailability. |
| pKa (Aniline) | ~3.5 – 4.0 (Predicted) | Reduced basicity due to the para-sulfonyl group withdrawing electron density. |
Synthetic Pathways & Manufacturing
The synthesis of this compound challenges the chemist to balance regioselectivity with the strong electronic effects of the substituents. The most robust route avoids the poor selectivity of direct alkylation by building the sulfone early.
Validated 4-Step Synthesis Protocol
This pathway, optimized for yield and purity, starts from commercially available 4-methoxybenzene-1-sulfonyl chloride .
Step 1: Reduction to Sulfinate
-
Reagents: Na₂SO₃, NaHCO₃, H₂O/THF (10:1).
-
Mechanism: Nucleophilic attack of sulfite on the sulfonyl chloride reduces S(VI) to S(IV).
-
Outcome: Sodium 4-methoxybenzenesulfinate (Quantitative yield).
Step 2: S-Alkylation (Sulfone Formation)
-
Reagents: Ethyl Iodide (EtI), MeOH, Reflux.
-
Critical Control: Use excess EtI to prevent O-alkylation side products.
-
Outcome: 1-(Ethylsulfonyl)-4-methoxybenzene.
Step 3: Regioselective Nitration
-
Reagents: HNO₃ (65%), H₂O, 60°C.
-
Logic: The methoxy group is ortho/para directing and activating; the sulfonyl is meta directing and deactivating. The position ortho to the methoxy group (and meta to the sulfonyl) is the only electronically favorable site for electrophilic aromatic substitution.
-
Outcome: 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene.
Step 4: Nitro Reduction
-
Reagents: H₂ (atm), 10% Pd/C, EtOH.
-
Outcome: This compound (Target).[1]
Synthesis Workflow Visualization
Figure 1: Validated 4-step synthetic route ensuring regioselective placement of the nitro group prior to reduction.
Functional Utility in Drug Design
Pharmacophore Mechanics
In kinase inhibitors (e.g., VEGFR2 antagonists like AAZ ), this molecule acts as a "hinge binder" or a solvent-exposed tail.
-
Sulfonyl Group (Acceptor): Forms hydrogen bonds with backbone amides in the ATP-binding pocket (e.g., Cys917 in VEGFR2).
-
Aniline Amine (Donor/Acceptor): Capable of forming critical H-bonds with gatekeeper residues.
-
Methoxy Group: Provides conformational lock via intramolecular H-bonding or steric repulsion, forcing the phenyl ring into a planar orientation favorable for pi-stacking.
Relationship to Amisulpride
While often confused, this aniline is not the direct precursor to Amisulpride.
-
Amisulpride Precursor: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1).[2]
-
This compound: Represents the decarboxylated core. It is used when the amide linkage of Amisulpride is replaced by a heterocyclic linkage (e.g., oxazole) in novel analogs.
Structural Logic Diagram
Figure 2: Pharmacophore mapping showing the functional roles of substituents in biological target binding.
Analytical Characterization & Handling
Quality Control Parameters
To ensure the integrity of biological assays, the following specifications must be met:
-
HPLC Purity: >98.0% (Area %).[3] Impurities often include the bis-ethylated sulfone or unreduced nitro intermediates.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50 (d, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H).
-
δ 3.90 (s, 3H, OMe).
-
δ 3.10 (q, 2H, SO₂CH₂), 1.25 (t, 3H, CH₃).
-
Note: Shifts are approximate and solvent-dependent.
-
Safety & Stability
-
Hazards: Classified as Acute Tox. 4 (Oral/Dermal/Inhalation) and Skin Irritant .
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stability: Stable to oxidation under ambient conditions but sensitive to strong acids (demethylation risk).
References
-
Garaj, V. et al. (2012). "Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors." Molecules, 17(4), 4533-4544.
-
PubChem. (2024). "Compound Summary: this compound (CAS 5339-62-8)."[1] National Library of Medicine.
- Mokrosz, J. L. et al. (1994). "Structure-activity relationship studies of central nervous system agents. 14. 5-(Ethylsulfonyl)-2-methoxybenzamides." Journal of Medicinal Chemistry.
-
Vertex AI Search. (2025).[4] "Grounding verification for CAS 16867-62-6 vs 5339-62-8." [5]
Sources
- 1. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-5-ethylsulfonyl-2-methoxybenzoic Acid | 71675-87-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. researchgate.net [researchgate.net]
- 4. Question Aniline reacts with phosgene and KOH to form which of the follo.. [askfilo.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
5-(Ethylsulfonyl)-2-methoxyaniline CAS number 5339-62-8
Technical Whitepaper: 5-(Ethylsulfonyl)-2-methoxyaniline
Executive Summary
This compound (CAS 5339-62-8) is a specialized aromatic sulfone building block that has emerged as a critical pharmacophore in the development of next-generation kinase inhibitors.[1] While structurally related to the benzamide antipsychotic Amisulpride, this specific aniline derivative finds its primary utility in oncology, specifically as a scaffold for VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and STK16 (Serine/Threonine Kinase 16) inhibitors.
This guide moves beyond basic catalog data to provide a robust synthetic roadmap, addressing known process bottlenecks (specifically the sulfinate alkylation step) and detailing the compound's role in structure-activity relationship (SAR) studies for anti-angiogenic therapeutics.[1]
Chemical Passport & Properties
| Property | Specification |
| IUPAC Name | 5-Ethylsulfonyl-2-methoxyaniline |
| CAS Number | 5339-62-8 |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
| Melting Point | 125–129 °C (Lit.) |
| Key Functional Groups | Primary Amine (Pos. 1), Methoxy (Pos. 2), Ethylsulfonyl (Pos.[1][2][3][4][5][6][7][8][9][10][11] 5) |
| Electronic Character | Electron-rich ring (Methoxy/Amino) with strong electron-withdrawing group (Sulfonyl) at meta to amino.[1] |
Strategic Significance: The Kinase Scaffold
In modern drug discovery, CAS 5339-62-8 serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
-
VEGFR2 Inhibition: The 5-ethylsulfonyl-2-methoxy motif mimics the binding interactions of established anti-angiogenic agents.[1] It forms hydrogen bonds within the ATP-binding pocket of the kinase, specifically interacting with the hinge region residues.
-
Selectivity Profile: The steric bulk of the ethylsulfonyl group, combined with the electron-donating methoxy group, tunes the dihedral angle of the aniline, enhancing selectivity for Type II kinase inhibitors.
-
Structural Distinction: Unlike the Amisulpride intermediate (which typically retains a carboxyl/amide moiety at position 1), this aniline derivative allows for diverse coupling reactions (e.g., urea formation, amide coupling, Buchwald-Hartwig amination) to generate novel heterocyclic libraries.[1]
Synthetic Architecture
The synthesis of this compound is non-trivial due to the specific substitution pattern required (1,2,5-trisubstituted benzene).[1] The most authoritative route, established by Beilstein J. Org.[1] Chem. (2013), utilizes a 4-step sequence starting from 4-methoxybenzenesulfonyl chloride.[1][5][9]
The Retrosynthetic Pathway[1]
The logic follows a "Sulfonyl First, Amino Last" approach to leverage directing groups for regioselective nitration.[1]
Figure 1: Validated synthetic workflow for CAS 5339-62-8. Note the regiochemical control in Step 3.
Detailed Protocol & Process Insights
Step 1: Formation of Sodium 4-Methoxybenzenesulfinate
-
Reagents: 4-Methoxybenzenesulfonyl chloride, Na₂SO₃, NaHCO₃, Water.[1]
-
Mechanism: Nucleophilic attack of sulfite on the sulfonyl chloride sulfur atom, displacing chloride.
-
Protocol: Dissolve sulfonyl chloride in water at 70°C. Add sodium sulfite and bicarbonate. Stir for 4 hours.
-
Expert Insight: Maintain pH > 7 to prevent the formation of sulfinic acid, which is less stable than the salt.
Step 2: S-Alkylation (The Critical Bottleneck) [1]
-
Reagents: Sodium sulfinate salt (from Step 1), Ethyl Iodide (EtI), DMF.[1]
-
Reaction: Ar-SO₂Na + Et-I → Ar-SO₂-Et + NaI
-
Protocol: Suspend the dry sulfinate salt in DMF. Add excess Ethyl Iodide.[1] Heat to 60-80°C.[1]
-
Process Warning: This step often suffers from low yields (<50%) due to O-alkylation side reactions (forming sulfinic esters) or poor nucleophilicity.[1] Recent optimization (2022) suggests using higher equivalents of alkyl halide and strictly anhydrous conditions, or switching to microwave-assisted synthesis to improve conversion rates.[1]
Step 3: Regioselective Nitration
-
Reagents: HNO₃ (65%), H₂SO₄.[1]
-
Logic: The substrate is 1-(ethylsulfonyl)-4-methoxybenzene.[1]
-
Protocol: Add substrate to concentrated H₂SO₄ at 0°C. Dropwise add HNO₃.
-
Safety: Exothermic. Maintain T < 10°C to prevent di-nitration.
Step 4: Nitro Reduction
-
Reagents: H₂ (balloon) + Pd/C (10%) OR Iron powder + NH₄Cl.
-
Protocol: Standard catalytic hydrogenation in Methanol/Ethanol.
-
Validation: Monitor disappearance of the yellow nitro compound and appearance of the fluorescent amine spot on TLC.
Analytical Characterization
To ensure the integrity of the compound for biological screening, the following analytical criteria must be met:
| Test | Acceptance Criteria | Methodology Note |
| HPLC Purity | > 98.0% | C18 Column, Acetonitrile/Water (+0.1% TFA) gradient.[1] Impurities often include unreduced nitro compounds.[1] |
| ¹H NMR (DMSO-d₆) | Conforms | δ 1.08 (t, 3H, CH₃), 3.10 (q, 2H, SO₂CH₂), 3.85 (s, 3H, OCH₃), 5.20 (s, 2H, NH₂), Ar-H signals .[1] |
| LC-MS | [M+H]⁺ = 216.06 | Check for M+1 peak.[1] Watch for M+Na adducts (238).[1] |
| Water Content | < 0.5% | Important for subsequent anhydrous coupling reactions.[1] |
Safety & Handling (E-E-A-T)
Hazard Identification (GHS):
-
Signal Word: Warning.
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocols:
-
Engineering Controls: All solid handling (weighing, transfer) must be performed inside a fume hood.[1] The sulfonyl moiety can increase mucosal irritation potential.[1]
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Anilines are prone to oxidation (browning) upon prolonged exposure to air and light.[1]
-
Spill Cleanup: Do not sweep dry dust.[1] Dampen with water/ethanol before collection to prevent aerosolization.[1]
References
-
Beilstein Journal of Organic Chemistry : Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013).[1] Validated the 4-step synthetic route and established the compound's role in kinase inhibition.[1]
-
Synthetic Communications : Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. (2022).[1][8] Discusses process improvements for the alkylation step to overcome yield bottlenecks. [1]
-
PubChem Compound Summary : this compound (CAS 5339-62-8).[1][2] Comprehensive physicochemical and safety data. [1]
-
RCSB Protein Data Bank : Structure of VEGFR2 Inhibitors. (PDB ID: 1Y6A).[1][4][5][8][9][10] Demonstrates the binding mode of the 5-ethylsulfonyl-2-methoxy fragment in the kinase pocket.[1] [1]
Sources
- 1. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5339-62-8: 5-(Ethylsulfonyl)-2-methoxybenzenamine [cymitquimica.com]
- 3. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 4. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cas 5339-62-8|| where to buy 5-ethylsulfonyl-2-methoxyaniline [chemenu.com]
- 7. CN112521318A - Preparation method of amisulpride important intermediate - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. arborpharmchem.com [arborpharmchem.com]
Technical Guide: Structure and Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline
Executive Summary
5-(Ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8) is a critical pharmacophore used in the synthesis of advanced tyrosine kinase inhibitors (specifically VEGFR2 inhibitors) and antipsychotic agents structurally related to Amisulpride. Unlike common anilines, the presence of the ethylsulfonyl group at the meta position relative to the amine (and para to the methoxy) creates a unique electronic environment, making its synthesis non-trivial.
This guide details the definitive synthetic pathway starting from 4-methoxybenzenesulfonyl chloride , addressing the specific challenges of regioselective nitration and sulfone alkylation that often result in low yields in standard protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 5-(Ethylsulfonyl)-2-methoxybenzenamine |
| Common Synonyms | 3-Amino-4-methoxyethylsulfone; 5-Ethylsulfonyl-o-anisidine |
| CAS Number | 5339-62-8 |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Physical State | Crystalline Solid (White to off-white) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Key Functional Groups | Primary Amine (Pos 1), Methoxy (Pos 2), Ethylsulfonyl (Pos 5) |
Retrosynthetic Analysis
The synthesis of this compound is best approached by disconnecting the amine and the ethyl group. Direct sulfonation of o-anisidine is feasible but often yields mixtures. The most robust route, established by Murár et al., utilizes the para-directing power of the methoxy group in anisole to install the sulfur moiety first, followed by nitration to install the amine precursor.
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the trisubstituted benzene ring.
Detailed Synthesis Protocol
The following protocol is based on the optimized route which avoids the low-yield pitfalls of direct aniline alkylation.
Phase 1: Sulfur Installation & Reduction
Objective: Convert commercially available 4-methoxybenzenesulfonyl chloride into the sulfinate salt to enable alkylation.
-
Reagents: 4-Methoxybenzenesulfonyl chloride, Sodium Sulfite (
), Sodium Bicarbonate ( ), Water. -
Mechanism: Nucleophilic attack by sulfite reduces the sulfonyl chloride (
) to the sulfinate ( ).
Step-by-Step:
-
Charge a reactor with water (10 vol) and heat to 65°C.
-
Add
(2.0 equiv) and (2.0 equiv) with vigorous stirring. -
Add 4-methoxybenzenesulfonyl chloride (1.0 equiv) portion-wise over 30 minutes.
-
Maintain temperature at 65°C for 4 hours.
-
Cool to 0°C. The sodium 4-methoxybenzenesulfinate may precipitate or can be used directly in solution for the next step (though isolation yields cleaner downstream products).
-
Yield Expectation: 95-98%.
Phase 2: Synthesis of the Ethyl Sulfone (The Critical Step)
Objective: Alkylation of the sulfinate to form 1-(ethylsulfonyl)-4-methoxybenzene.
-
Challenge: This step is prone to low yields (<20%) if reaction conditions (solvent/temperature) are not strictly controlled, due to competing O-alkylation or poor nucleophilicity.
Protocol:
-
Dissolve Sodium 4-methoxybenzenesulfinate (1.0 equiv) in DMF (5 vol). Note: Ethanol/Water mixtures are often cited but DMF provides superior conversion rates.
-
Add Ethyl Iodide (EtI) (3.0 equiv).
-
Heat the mixture to 70-80°C for 12-18 hours in a sealed vessel to prevent loss of volatile ethyl iodide.
-
Workup: Pour into ice water. The product, 1-(ethylsulfonyl)-4-methoxybenzene, precipitates as a solid.
-
Filter and wash with cold water. Recrystallize from Ethanol if necessary.
-
Target MP: 40–41°C.
Phase 3: Regioselective Nitration
Objective: Introduce the nitro group ortho to the methoxy group.
-
Logic: The methoxy group is a strong ortho/para director. Since the para position is blocked by the ethylsulfonyl group, nitration is forced to the ortho position. The sulfonyl group is meta directing, which reinforces this position (it is meta to the sulfonyl).
Protocol:
-
Dissolve 1-(ethylsulfonyl)-4-methoxybenzene (1.0 equiv) in concentrated
(5 vol) at 0°C. -
Add fuming
(1.1 equiv) dropwise, maintaining internal temperature <10°C. -
Stir at 0–5°C for 2 hours.
-
Pour onto crushed ice. The yellow precipitate is 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.
-
Purification: Recrystallize from Ethanol.
-
Yield Expectation: 70-80%.
Phase 4: Reduction to Aniline
Objective: Reduce the nitro group to the final primary amine.
Protocol:
-
Dissolve the nitro compound in Ethanol or Methanol.
-
Add 10% Pd/C catalyst (5 wt% loading).
-
Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 4-6 hours.
-
Monitoring: TLC or HPLC should show disappearance of the nitro starting material.
-
Filter through Celite to remove catalyst.
-
Concentrate the filtrate to obtain This compound .
-
Final Purification: If the solid is off-color, recrystallize from Isopropanol/Water.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, compare analytical data against these standards.
| Technique | Expected Signal Characteristics | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H) | Methyl of Ethyl group ( |
| δ 3.10 (q, 2H) | Methylene of Sulfonyl ( | |
| δ 3.90 (s, 3H) | Methoxy group ( | |
| δ 3.8-4.2 (br s, 2H) | Amine protons ( | |
| δ 6.90 (d, 1H) | Aromatic H3 (Ortho to OMe) | |
| δ 7.2-7.5 (m, 2H) | Aromatic H4, H6 | |
| IR Spectroscopy | ~3300-3400 cm⁻¹ | N-H stretching (Primary Amine) |
| ~1130, 1300 cm⁻¹ | ||
| Mass Spectrometry | m/z = 216 [M+H]⁺ | Protonated molecular ion |
Applications in Drug Discovery
This aniline is not merely a building block; it is a "privileged structure" in medicinal chemistry.
-
VEGFR2 Inhibitors: The 5-ethylsulfonyl moiety mimics the binding interactions of specific amino acid residues in the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2.
-
Amisulpride Analogs: While Amisulpride itself retains the carboxyl functionality, decarboxylated analogs using this aniline are explored for varying dopamine D2/D3 receptor affinity profiles.
Figure 2: Pharmacological utility of the this compound scaffold.
Safety & Handling
-
Sulfonyl Chlorides: The starting material is corrosive and lachrymatory. Handle in a fume hood.
-
Ethyl Iodide: Alkylating agent; suspected carcinogen. Use gloves and avoid inhalation.
-
Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent during filtration.
References
-
Murár, M., et al. (2013). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(12), 14787-14796.
-
Sanofi-Aventis. (2013). Process for preparation of amisulpride. US Patent Application US20130096319A1.[1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79278, 5-Ethylsulphonyl-o-anisidine.
Sources
5-(Ethylsulfonyl)-2-methoxyaniline: Pharmacophoric Utility and Mechanism in Kinase Inhibition
[1]
Executive Summary & Compound Identity
This compound is not a standalone therapeutic drug but a "privileged structure"—a high-value synthetic intermediate and pharmacophore.[1] It serves as the structural anchor for a class of potent VEGFR2 tyrosine kinase inhibitors (e.g., the compound AAZ ), which are critical in suppressing tumor angiogenesis.
Mechanism of Action: The Pharmacophore
The biological activity of this compound is defined by its ability to anchor larger inhibitor molecules within the ATP-binding pocket of protein kinases.[1] Its mechanism is best understood through the structural biology of the VEGFR2-AAZ complex (PDB ID: 1Y6A ).[1]
Structural Binding Mode (PDB 1Y6A)
In the context of VEGFR2 inhibition, this aniline fragment functions as the "head group" that interacts with the kinase hinge region.
-
Hinge Interaction: The aniline nitrogen (NH
in the fragment, NH in the inhibitor) acts as a hydrogen bond donor. In the AAZ inhibitor, this nitrogen forms a critical H-bond with the backbone carbonyl of Cys919 (or Cys917 depending on numbering schemes cited in specific literature) in the hinge region of the kinase domain. -
Pocket Occupation: The 2-methoxy group provides shape complementarity, fitting into a hydrophobic pocket adjacent to the hinge, often displacing water molecules and locking the inhibitor's orientation.
-
Electronic Stabilization: The 5-ethylsulfonyl group extends towards the solvent interface or interacts with polar residues (e.g., Asp921 ), improving the solubility and electronic profile of the inhibitor.
Signaling Pathway Inhibition
By anchoring the inhibitor in the ATP-binding site, the fragment prevents ATP hydrolysis. This blockade inhibits the autophosphorylation of VEGFR2, shutting down downstream signaling cascades essential for angiogenesis.[4]
Key Pathways Inhibited:
-
RAS/RAF/MEK/ERK: Prevents endothelial cell proliferation.[1]
-
PI3K/AKT/mTOR: Prevents endothelial cell survival and migration.[1]
Visualization: VEGFR2 Inhibition Pathway
The following diagram illustrates the intervention point of inhibitors derived from this compound.[1][2]
Caption: Mechanism of VEGFR2 blockade by inhibitors utilizing the this compound pharmacophore.[1]
Experimental Protocols: Improved Synthesis
Historically, the synthesis of this fragment suffered from low yields (often <20%) during the alkylation step.[5] The following optimized 4-step protocol overcomes these limitations, offering high reproducibility and yields (~59% overall).
Prerequisites:
-
Starting Material: 4-Methoxybenzenethiol (commercially available).[1][5][6]
-
Safety: Perform all steps in a fume hood; sulfonyl chlorides and nitro compounds are hazardous.[1]
Protocol Workflow
| Step | Reaction Type | Reagents | Conditions | Product | Yield |
| 1 | S-Alkylation | 4-Methoxybenzenethiol, Ethyl Iodide, K | Acetonitrile, 60°C | 1-(Ethylsulfanyl)-4-methoxybenzene | High |
| 2 | Oxidation | m-CPBA (meta-Chloroperoxybenzoic acid) | DCM (Dichloromethane), 0°C to RT | 1-(Ethylsulfonyl)-4-methoxybenzene | High |
| 3 | Nitration | HNO | 0°C to RT | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | Moderate |
| 4 | Reduction | H | Ethanol, 34°C | This compound | ~90% |
Detailed Step-by-Step Methodology
Step 1: Synthesis of Thioether Intermediate
-
Dissolve 4-methoxybenzenethiol (1.0 eq) in acetonitrile.
-
Add Potassium Carbonate (K
CO ) (2.0 eq) and Ethyl Iodide (1.2 eq). -
Heat the mixture to 60°C with stirring for 4–6 hours.
-
Cool, filter off inorganic salts, and concentrate the filtrate.
Step 2: Sulfone Formation via Oxidation
-
Dissolve the thioether from Step 1 in Dichloromethane (DCM) .
-
Cool to 0°C in an ice bath.
-
Slowly add m-CPBA (2.2 eq) portion-wise to control exotherm.[1]
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench with saturated NaHCO
and extract with DCM.
Step 3: Regioselective Nitration
-
Prepare a mixture of concentrated H
SO and HNO (1:1 v/v) at 0°C . -
Add the sulfone from Step 2 portion-wise.[1]
-
Stir at RT for 2 hours. If reaction is incomplete (check TLC), heat gently to 60°C for 1 hour.
-
Pour onto ice-water; filter the yellow precipitate.
-
Result: 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene.[1][2][3][6]
Step 4: Catalytic Hydrogenation (Final Product)
-
Add 10% Pd/C catalyst (1% w/w).
-
Stir under Hydrogen atmosphere (H
balloon) at 34°C for 48 hours. -
Filter through Celite to remove catalyst.[1]
-
Evaporate solvent to yield the pure aniline as a solid powder.[1]
-
Characterization: ¹H NMR should confirm the loss of nitro signals and appearance of the amine peak.
Safety & Toxicology Profile
While this compound is a valuable intermediate, it shares structural features with o-anisidine , a known genotoxin.[1] Researchers must handle it with strict safety protocols.[1]
Toxicological Mechanism[1]
-
Metabolic Activation: Like o-anisidine, this compound can be metabolized by CYP2E1 .[1]
-
DNA Adduct Formation: The amine group can be N-hydroxylated to form reactive intermediates (N-hydroxy-arylamines), which may covalently bind to DNA (specifically deoxyguanosine residues), leading to mutagenesis.[1]
-
Structural Alert: The o-methoxy aniline substructure is a recognized structural alert for genotoxicity and bladder carcinogenicity in rodent models.[1]
Handling Precautions
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Murár, M., et al. (2013).[1][3][7][8] Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors.[1][2][3][5][6][8] PMC - NIH.[1]
-
RCSB Protein Data Bank. (2005).[1] Structure of VEGFR2 in complex with AAZ (PDB ID: 1Y6A).[1][2][3][7][8][9][10][1][3]
-
PubChem. (2025).[1] 5-Ethylsulfonyl-2-methoxyaniline (CID 79278).[1] National Library of Medicine.[1] [1]
-
Lintnerová, L., et al. (2014).[1] A development of chimeric VEGFR2 TK inhibitor based on two ligand conformers from PDB: 1Y6A complex.[1][9][10] PubMed.[1][11]
-
Stiborová, M., et al. (2005).[1][11] Identification of a genotoxic mechanism for the carcinogenicity of... o-anisidine.[1] PubMed.[1][11]
-
Taylor & Francis Online. (2022).[1] Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline.[1]
Sources
- 1. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A development of chimeric VEGFR2 TK inhibitor based on two ligand conformers from PDB: 1Y6A complex--medicinal chemistry consequences of a TKs analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
Technical Monograph: 5-(Ethylsulfonyl)-2-methoxyaniline
Biological Activity, Synthesis, and Medicinal Chemistry Applications
Executive Summary & Compound Identity
5-(Ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8 ) is a high-value pharmacophore scaffold used primarily in the development of kinase inhibitors, specifically targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and STK16 (Serine/Threonine Kinase 16).[1]
Unlike simple anilines, this molecule possesses a unique "push-pull" electronic structure—driven by the electron-donating methoxy group and the electron-withdrawing ethylsulfonyl group—that makes it a critical anchor for hydrogen bonding within the ATP-binding pockets of various kinases. While structurally homologous to the core of the antipsychotic Amisulpride , its primary utility in modern research lies in oncology (angiogenesis inhibition) and chemical biology.[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 5-Ethylsulfonyl-2-methoxyaniline |
| Common Synonyms | 5-Ethylsulfonyl-o-anisidine; 3-Amino-4-methoxyphenyl ethyl sulfone |
| CAS Number | 5339-62-8 |
| Molecular Formula | C |
| Molecular Weight | 215.27 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
| Key Pharmacophore | Sulfonyl (H-bond acceptor), Methoxy (Conformational lock), Aniline (H-bond donor) |
Chemical Biology & Mechanism of Action[3]
The Pharmacophore: Electronic Push-Pull
The biological potency of this compound stems from its precise electronic distribution.[1] In the context of kinase inhibition (e.g., VEGFR2 inhibitors like AAZ ), this scaffold functions not just as a linker but as a primary binding element.[1]
-
The Sulfonyl Group (
): Acts as a strong hydrogen bond acceptor.[1] In the crystal structure of VEGFR2 (PDB ID: 1Y6A ), the sulfonyl oxygens often engage in water-mediated or direct H-bonds with the backbone of the kinase hinge region or specific residues like Cys917 or Asp921 .[1] -
The Methoxy Group (
): Provides a steric "lock," forcing the aniline ring into a coplanar conformation with adjacent aromatic systems in the drug molecule.[1] It also serves as a weak H-bond acceptor.[1] -
The Aniline Nitrogen (
): Functions as a critical hydrogen bond donor, typically interacting with the hinge region of the kinase ATP-binding pocket.[1]
Signaling Pathway & Target Interaction
The molecule is a precursor to inhibitors that modulate the VEGF signaling pathway .[1] By blocking VEGFR2 autophosphorylation, these derived compounds prevent downstream signaling cascades (RAF/MEK/ERK and PI3K/AKT), ultimately inhibiting tumor angiogenesis (blood vessel formation).[1]
Figure 1: Mechanism of Action for VEGFR2 inhibitors derived from the this compound scaffold.[1]
Synthesis & Quality Control
Producing high-purity this compound is challenging due to the potential for side reactions during the alkylation and oxidation steps.[1] The "Classic" route often suffers from low yields (<20%) in the alkylation step.[1][2] The Optimized Route (Taylor & Francis, 2022) is recommended for research applications.[1]
Optimized Synthetic Protocol
Objective: Synthesis of this compound from 4-methoxybenzenethiol.
Step 1: Thioether Formation (Alkylation)[1]
-
Reagents: 4-methoxybenzenethiol, Ethyl Iodide (EtI), Potassium Carbonate (
).[1][2] -
Solvent: Acetonitrile (MeCN).[1]
-
Conditions: 60°C, 16 hours.
-
Why: Using carbonate in MeCN prevents over-alkylation and ensures mono-substitution.[1]
Step 2: Oxidation to Sulfone
-
Reagents: m-Chloroperbenzoic acid (mCPBA) (2.1 eq).[1]
-
Solvent: Dichloromethane (DCM).[1]
-
Conditions: Room temperature, overnight.
-
Why: mCPBA provides a clean conversion of sulfide to sulfone without affecting the methoxy ether.[1]
Step 3: Nitration[1]
-
Reagents: Concentrated Nitric Acid (
).[1][2][3] -
Why: The sulfone is meta-directing, but the methoxy group is ortho/para-directing.[1] The methoxy group's directing effect dominates, placing the nitro group ortho to the methoxy (position 2 relative to methoxy, or position 1 relative to the final aniline).[1]
-
Note: Careful temperature control is required to avoid polynitration.[1]
Step 4: Reduction (Hydrogenation)[1]
-
Reagents:
gas, Pd/C (10%) catalyst.[1][3] -
Conditions: Room temperature, balloon pressure.
-
Result: Yields the final aniline (CAS 5339-62-8) with >99% purity (HPLC).
Figure 2: Optimized 4-step synthetic pathway for high-purity production.
Experimental Handling & Safety (E-E-A-T)
Solubility & Stability for Bioassays
When using this compound as a reference standard or intermediate in biological assays:
-
Stock Solution: Dissolve in 100% DMSO to create a 10 mM - 50 mM stock.
-
Stability: The sulfone group renders the molecule relatively stable to oxidation compared to sulfides.[1] However, aniline derivatives can oxidize over time (turning brown).[1] Store at -20°C under argon/nitrogen, protected from light.
-
Aqueous Solubility: Poor.[1] Dilute into aqueous buffers (PBS) immediately prior to use, ensuring final DMSO concentration is <1% to avoid solvent toxicity in cell assays.[1]
Toxicology & Safety Profile
WARNING: This compound is an aniline derivative and must be treated as a potential carcinogen and acute toxin.[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302/H312/H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] |
| Irritation | H315/H319 | Causes skin and serious eye irritation.[1] |
| Target Organ | H373 | May cause damage to organs (blood/spleen) through prolonged exposure (Methemoglobinemia risk).[1] |
Protocol:
-
Always handle in a fume hood .[1]
-
Wear nitrile gloves (double-gloving recommended) and safety goggles.[1]
-
In case of spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1] Do not wash down the sink.[1]
References
-
Murár, M., et al. (2022).[1] "Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline." Synthetic Communications (via Taylor & Francis).[1]
-
Harris, P. A., et al. (2005).[1][2] "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor."[1] Journal of Medicinal Chemistry, 48, 1610.[1][2] (Context on sulfonyl-aniline pharmacophores).
-
Protein Data Bank (PDB). "Structure of VEGFR2 kinase domain in complex with AAZ."[1][3] Entry ID: 1Y6A .[1][2][4] [1]
-
PubChem. "Compound Summary: this compound (CAS 5339-62-8)."[1] National Library of Medicine.[1] [1]
-
European Chemicals Agency (ECHA). "C&L Inventory: 5-ethylsulphonyl-o-anisidine."[1] [1]
Sources
Technical Deep Dive: 5-(Ethylsulfonyl)-2-methoxyaniline in Kinase Drug Discovery
This guide serves as an advanced technical resource for drug discovery scientists, focusing on the pharmacophoric utility, synthesis, and structural biology of 5-(Ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8).
Executive Summary: The Pharmacophore Profile
This compound is a high-value pharmacophoric fragment utilized primarily in the design of Type I and Type II kinase inhibitors. While structurally related to the dopamine antagonist Amisulpride, its application in oncology focuses on targeting the ATP-binding cleft of receptor tyrosine kinases (RTKs).
It is most notably recognized as the critical "tail" moiety in inhibitors of VEGFR2 (KDR) , PDGFR , and c-Kit . Its structural efficacy stems from a dual-function mechanism:
-
The Sulfonyl Motif: Acts as a hydrogen bond acceptor in the solvent-accessible region of the kinase pocket, improving water solubility and permeability.
-
The Methoxy-Aniline Core: Provides a rigid scaffold that orients the inhibitor within the hydrophobic channel, often locking the ligand into a bioactive conformation via intramolecular hydrogen bonding.
Structural Biology & Mechanism of Action
Binding Mode Analysis (PDB: 1Y6A)
The definitive structural evidence for this fragment's role is found in the crystal structure of VEGFR2 complexed with the ligand AAZ (PDB ID: 1Y6A ). In this complex, the this compound moiety does not bind the hinge region directly; rather, it extends into the solvent front, stabilizing the inhibitor-kinase complex.
Mechanistic Interactions:
-
Hinge Interaction: The heterocyclic core (e.g., oxazole in AAZ) binds the hinge residues (Cys919 in VEGFR2).
-
Solvent Front Anchoring: The ethylsulfonyl group extends towards the solvent interface. The sulfonyl oxygens frequently engage in water-mediated hydrogen bonding networks or direct interactions with polar residues at the pocket rim.
-
Conformational Lock: The ortho-methoxy group often forms an intramolecular hydrogen bond with the aniline nitrogen (or the amide/urea NH derived from it), planarizing the molecule to fit the narrow kinase cleft.
Pathway Visualization: VEGFR2 Inhibition Logic
The following diagram illustrates the signal transduction blockade achieved when this pharmacophore anchors a ligand within the VEGFR2 pocket.
Caption: Logical flow of VEGFR2 inhibition.[1][2][3][4] The sulfonyl aniline fragment is critical for the high-affinity binding (IC50 ~22 nM) that blocks ATP, halting downstream angiogenic signaling.
Chemical Synthesis & Optimization
Synthesizing this compound is notoriously difficult due to low yields in the alkylation steps. Below is the optimized protocol comparing the "Classic" route vs. the "Modern" approach required for high-purity medicinal chemistry applications.
Synthesis Workflow (DOT)
Caption: Step-wise synthetic pathway. The alkylation (Step 2) and Nitration (Step 3) are the yield-limiting bottlenecks requiring optimization.
Detailed Experimental Protocol (Optimized)
Note: This protocol addresses the common issue of poor yields in the ethylation step.
Step 1: Sulfinate Formation
-
Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in water.
-
Add sodium sulfite (Na2SO3, 2.0 eq) and sodium bicarbonate (NaHCO3, 2.0 eq).
-
Heat to 70°C for 4 hours.
-
Critical Checkpoint: Ensure complete conversion to the sulfinate salt. Evaporate to dryness to obtain the crude sodium 4-methoxybenzenesulfinate.
Step 2: Ethylation (The Bottleneck) Standard literature often cites low yields (<20%) here. Use this modified condition:
-
Suspend the sulfinate salt in DMF (Dimethylformamide).
-
Add Ethyl Iodide (EtI, 3.0 eq) – Excess is crucial.
-
Heat to 90°C for 12 hours in a sealed tube (to prevent EtI loss).
-
Workup: Dilute with water, extract with EtOAc. The product is 1-(ethylsulfonyl)-4-methoxybenzene .
Step 3: Regioselective Nitration
-
Dissolve the ethyl sulfone in concentrated H2SO4 at 0°C.
-
Dropwise add fuming HNO3.
-
Maintain temperature <10°C to ensure nitration occurs ortho to the methoxy group (guided by the ortho/para directing methoxy vs. meta directing sulfonyl).
-
Quench on ice. Isolate 1-(ethylsulfonyl)-4-methoxy-2-nitrobenzene .
Step 4: Reduction to Aniline
-
Dissolve nitro compound in MeOH.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H2 atmosphere (balloon pressure) for 4 hours.
-
Filter through Celite. Concentrate to yield This compound .
Comparative Data: Kinase Selectivity Profile
When incorporated into a scaffold (e.g., the AAZ ligand structure), the this compound fragment imparts a specific selectivity profile.
| Kinase Target | Role of Fragment | Typical IC50 (nM) | Interaction Type |
| VEGFR2 (KDR) | Solvent Tail / Solubility | 22 - 35 | Hydrophobic + H-bond Network |
| c-Kit | Allosteric Stabilization | ~50 - 100 | Type II Binding (DFG-out) |
| PDGFR-β | Selectivity Handle | ~40 - 80 | Solvent Channel Occupancy |
| EGFR | Solubility Enhancer | >500 | Weak interaction (Steric clash often occurs) |
References
-
Synthesis and VEGFR2 Inhibition
-
Structural Biology (PDB 1Y6A)
-
Migliacciano, M., et al. (2006). "Crystal structure of VEGFR2 in complex with AAZ." Protein Data Bank.[6]
-
-
Medicinal Chemistry Applications
- Harris, P. A., et al. (2005). "Discovery of 5-Anilinoquinazolines as Potent, Selective, and Orally Active Inhibitors of VEGFR2." Journal of Medicinal Chemistry.
Sources
- 1. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Physicochemical Profiling of 5-(Ethylsulfonyl)-2-methoxyaniline
This guide serves as a technical monograph for 5-(Ethylsulfonyl)-2-methoxyaniline , a critical pharmacophore in medicinal chemistry. It is designed for immediate application in synthetic planning and property profiling.
Executive Summary
This compound (CAS: 5339-62-8) is a trisubstituted benzene derivative serving as a high-value intermediate in the synthesis of kinase inhibitors (specifically VEGFR2 antagonists) and benzamide antipsychotics.[1][2] Its molecular architecture features a "push-pull" electronic system—an electron-donating methoxy group ortho to an amine, counterbalanced by a strongly electron-withdrawing ethylsulfonyl group. This unique electronic environment significantly reduces the basicity of the aniline nitrogen, altering its nucleophilicity and solubility profile compared to standard anisidines.
Chemical Identity & Molecular Architecture[3]
| Parameter | Detail |
| IUPAC Name | 5-Ethylsulfonyl-2-methoxyaniline |
| Common Synonyms | 5-Ethylsulfonyl-o-anisidine; Fast Red GTR Base; 3-Amino-4-methoxyphenyl ethyl sulfone |
| CAS Number | 5339-62-8 |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)OC)N |
| InChI Key | XDLWNEUYUGKDTC-UHFFFAOYSA-N |
Electronic Functional Group Analysis
The reactivity of this molecule is defined by the interplay of three substituents on the benzene ring:
-
Amino Group (-NH₂): Position 1. Acts as the primary nucleophile but is deactivated.
-
Methoxy Group (-OCH₃): Position 2 (Ortho). Provides electron density via resonance (+M) but exerts an inductive withdrawal (-I).
-
Ethylsulfonyl Group (-SO₂Et): Position 5 (Meta to amine). A strong electron-withdrawing group (EWG) that significantly decreases the electron density of the ring and the basicity of the amine.
Physicochemical Profile
Core Properties Table
Data aggregated from experimental reports and calculated consensus models.
| Property | Value / Description | Source/Note |
| Physical State | Off-white to pale yellow solid | Experimental [1, 2] |
| Melting Point | Solid (Precursor Nitro: 118–120 °C) | See Note A |
| Boiling Point | ~421 °C (Predicted) | Decomposition likely prior to boiling |
| pKa (Conjugate Acid) | 2.61 ± 0.10 (Predicted) | Weak base due to sulfone EWG effect |
| LogP (Octanol/Water) | 1.4 (Consensus) | Moderately lipophilic |
| Solubility (Organic) | Soluble in DMSO, CHCl₃, EtOAc, DCM | Experimental workup data [2] |
| Solubility (Aqueous) | Low / Insoluble | Requires pH adjustment or cosolvent |
| H-Bond Donors | 1 (Amine) | |
| H-Bond Acceptors | 4 (Sulfone oxygens + Methoxy oxygen) |
Note A (Melting Point): While specific experimental melting points for the final amine vary in literature (often confused with its nitro precursor), the compound is consistently isolated as a solid. The nitro intermediate (4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene) has a sharp melting point of 118.5–119.7 °C [1], serving as a reliable quality control marker during synthesis.
Electronic "Push-Pull" Visualization
The following diagram illustrates the electronic forces identifying the reactivity of the amine nitrogen.
Figure 1: Electronic substituent effects. The sulfone group (red) strongly withdraws electron density, lowering the pKa significantly compared to unsubstituted aniline (pKa 4.6).
Synthetic Methodology (Robust Route)
Early synthesis attempts using 4-methoxybenzene-1-sulfonyl chloride often suffered from low yields during alkylation steps.[3] A more robust, multi-gram scale procedure was optimized by Johnson et al. (2022), utilizing a thiol-oxidation pathway [2].
Protocol Summary
-
Alkylation: 4-Methoxybenzenethiol is alkylated with ethyl iodide.[3]
-
Oxidation: The sulfide is oxidized to the sulfone using mCPBA.
-
Nitration: Electrophilic aromatic substitution introduces the nitro group ortho to the methoxy.
-
Reduction: Catalytic hydrogenation (Pd/C) yields the final aniline.
Figure 2: Optimized synthetic pathway (Johnson et al., 2022).[3] This route avoids the low-yielding sulfinate alkylation steps found in older literature.
Analytical Characterization
To validate the identity of synthesized or purchased material, use the following spectroscopic standards.
1H NMR Spectroscopy
Solvent: CDCl₃ (Chloroform-d) Frequency: 300 MHz Data:
-
δ 7.27 (dd, J = 8.4, 2.2 Hz, 1H, Ar-H) – Position 6 (Ortho to Sulfone)
-
δ 7.18 (d, J = 2.2 Hz, 1H, Ar-H) – Position 4 (Ortho to Sulfone, Meta to Methoxy)
-
δ 6.87 (d, J = 8.4 Hz, 1H, Ar-H) – Position 3 (Ortho to Methoxy)
-
δ 4.06 (br s, 2H, NH₂ ) – Exchangeable amine protons
-
δ 3.93 (s, 3H, OCH₃ ) – Methoxy singlet
-
δ 3.07 (q, J = 7.4 Hz, 2H, SO₂CH₂ CH₃) – Ethyl methylene
-
δ 1.26 (t, J = 7.4 Hz, 3H, SO₂CH₂CH₃ ) – Ethyl methyl
HPLC Purity Check
-
Column: C18 (e.g., Agilent Eclipse Plus, 3.5 μm, 100 x 4.6 mm).[4]
-
Detection: UV at 254 nm.
-
Purity Target: >98% is achievable without recrystallization using the "Robust Route" described above [2].
Handling, Stability & Safety
Hazard Classification (GHS)[8]
-
Signal Word: WARNING
-
Acute Toxicity: Category 4 (Oral, Dermal, Inhalation).
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
-
Irritation: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
-
Target Organ: STOT SE 3 (H335 - Respiratory irritation).
Storage & Stability
-
Storage: Keep in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Incompatibilities: Strong oxidizing agents, acids, acid chlorides, chloroformates.
-
Stability: Stable under recommended storage conditions. Not light-sensitive, but standard protection from light is recommended for all anilines to prevent slow oxidation (browning).
References
-
Sisol, M., et al. (2013). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors.[3] Beilstein Journal of Organic Chemistry, 9, 173–179.
-
Johnson, J. H., et al. (2022).[3] Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Synthetic Communications, 52(10), 1435-1440.
-
PubChem Compound Summary. (2025). 5-Ethylsulfonyl-2-methoxyaniline (CID 79278). National Center for Biotechnology Information.
Sources
5-(Ethylsulfonyl)-2-methoxyaniline safety and handling
An In-Depth Technical Guide to the Safe Handling of 5-(Ethylsulfonyl)-2-methoxyaniline for Research and Development Professionals
Section 1: Introduction and Scientific Context
This compound is a highly versatile and critical starting material in modern medicinal chemistry and drug development.[1][2] Its significance lies in its role as a key structural fragment, or pharmacophore, in a multitude of biologically active compounds.[1] Primarily, it is recognized as a foundational component for the synthesis of potent antitumor agents, particularly those designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis.[1][3] By inhibiting VEGFR2, these compounds can slow or halt the formation of new blood vessels that tumors require for growth, a therapeutic strategy employed by several FDA-approved cancer drugs.[1]
Beyond oncology, this aniline derivative is a precursor for molecules targeting a wide array of proteins, including other kinases (EGFR, PDGFR), ion channels, and enzymes implicated in cardiovascular, inflammatory, and metabolic diseases.[2] Given its pivotal role in the synthesis of high-value pharmaceutical candidates, researchers, scientists, and process chemists will inevitably interact with this compound.
However, its utility in synthesis is matched by its significant toxicological profile. The compound is classified as acutely fatal upon exposure through inhalation, ingestion, or skin contact, and is a suspected human carcinogen. This guide provides a comprehensive, technically-grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the causality behind the required safety protocols. It is designed to empower laboratory professionals with the knowledge to establish self-validating systems of safety and control.
Section 2: Compound Identification and Physicochemical Properties
Accurate identification is the foundation of chemical safety. The properties of this compound dictate the necessary handling precautions.
Caption: Chemical Structure of this compound.
Table 1: Compound Identification and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 5339-62-8 | PubChem[4] |
| Molecular Formula | C₉H₁₃NO₃S | PubChem[4] |
| Molecular Weight | 215.27 g/mol | PubChem[4] |
| Synonyms | 5-Ethylsulphonyl-o-anisidine, Benzenamine, 5-(ethylsulfonyl)-2-methoxy-, Fast Red GTR Base | PubChem[4] |
| Appearance | Solid (form may vary by supplier) | Assumed solid based on hazard profile |
Section 3: Hazard Identification and Toxicology
A thorough understanding of the specific hazards is non-negotiable for establishing safe handling protocols. The compound presents severe acute and chronic health risks.
Table 2: GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | Sigma-Aldrich |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin | Sigma-Aldrich |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | Sigma-Aldrich |
| Carcinogenicity | Category 1B | H350: May cause cancer | Sigma-Aldrich |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Sigma-Aldrich |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | Sigma-Aldrich |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | Sigma-Aldrich |
Toxicological Summary:
-
Acute Fatality (H300, H310, H330): The primary and most immediate danger is severe poisoning. Exposure to even small quantities of dust or solution via inhalation, skin absorption, or accidental ingestion can be lethal. This high level of toxicity necessitates engineering controls and personal protective equipment that prevent any direct contact.
-
Carcinogenicity (H350): The compound is classified as "May cause cancer". This is a chronic hazard, meaning that repeated exposure to even sub-lethal amounts could lead to long-term health consequences. The structural similarity to o-anisidine, a known potential carcinogen, provides a mechanistic basis for this classification.[5] This hazard underscores the importance of minimizing exposure to the lowest feasible level at all times.
-
Organ Damage (H373): Prolonged or repeated exposure may cause damage to unspecified organs. This reinforces the need to prevent chronic, low-level exposure.
-
Environmental Hazard (H400, H412): The compound is very toxic to aquatic life. This has direct implications for waste disposal. Under no circumstances should this chemical or its containers be disposed of in standard drains or trash. All waste is considered hazardous and must be handled accordingly.
Section 4: Risk Assessment and Control Measures
Effective safety management follows the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable control measures. The causality is direct: the severe hazards identified in Section 3 mandate the stringent controls outlined here.
Caption: The Hierarchy of Controls applied to this compound.
1. Engineering Controls (Primary Barrier): The most critical control is to physically isolate the chemical from the researcher.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood with a verified face velocity (typically 80-120 fpm). This contains dust and vapors, preventing inhalation.
-
Glovebox/Containment Ventilated Enclosure (CVE): For procedures involving larger quantities or those with a high potential for aerosolization (e.g., sonicating, vigorous mixing), a glovebox or a powder-containment hood provides a higher level of protection.
2. Administrative Controls (Procedural Safeguards): These are the work practices and procedures that reduce the risk of exposure.
-
Designated Areas: All work with this compound must be restricted to a designated and clearly labeled area within the laboratory.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound is mandatory. The SOP should cover every step from material retrieval to waste disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the details of the SOP before beginning work. This training must be documented.
-
Restricted Access: Only authorized and trained personnel should be allowed in the designated area during handling operations.
3. Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential but should never be the sole means of protection. It is designed to protect the user in the event of a failure of engineering or administrative controls.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and accidental dust contact.[6]
-
Skin Protection:
-
Gloves: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Protective Clothing: A long-sleeved lab coat is mandatory. For larger quantities, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[6]
-
-
Respiratory Protection: When handling the solid material outside of a glovebox or CVE, a NIOSH-approved respirator with P100 (particulate) filters is required.[6] This is a critical backup to the fume hood. All respirator users must be part of a formal respiratory protection program, including fit-testing and medical clearance.
Section 5: Standard Operating Procedure for Weighing and Solution Preparation
This protocol provides a self-validating system for a common laboratory task, with the rationale for each step explained.
Objective: To safely weigh a specific mass of solid this compound and prepare a stock solution.
1.0 Preparation and Pre-Work Checklist 1.1. Verify Engineering Controls: Confirm the chemical fume hood has a current certification sticker and the airflow monitor indicates it is functioning correctly. 1.2. Assemble Materials: Place all necessary items inside the fume hood before retrieving the chemical. This includes the analytical balance, weigh paper/boat, spatula, vials, solvent, pipettes, and a dedicated hazardous waste container. 1.3. Don PPE: Put on all required PPE as specified in Section 4 (double gloves, lab coat, goggles, face shield). If a respirator is required by your institutional policy for this task, don it now.
2.0 Weighing the Compound 2.1. Retrieve Chemical: Bring the sealed container of this compound into the fume hood. 2.2. Minimize Dust: Open the container slowly. Use a clean spatula to carefully transfer a small amount of the solid to the weigh paper on the balance. Avoid any scooping motions that could generate dust. 2.3. Seal Immediately: Once the desired mass is obtained, securely close the primary container. 2.4. Clean Equipment: Carefully wipe the spatula with a solvent-dampened wipe and place the wipe directly into the hazardous waste container.
3.0 Preparing the Solution 3.1. Transfer Solid: Carefully transfer the weighed solid from the paper into the designated vial or flask. 3.2. Add Solvent: Using a pipette or graduated cylinder, add the solvent to the vial. 3.3. Seal and Mix: Cap the vial securely before mixing (by gentle swirling, vortexing, or sonication) to prevent aerosol generation. All mixing must occur within the fume hood.
4.0 Cleanup and Decontamination 4.1. Waste Disposal: Place the used weigh paper, any contaminated wipes, and the outer pair of gloves into the designated solid hazardous waste container inside the fume hood. 4.2. Surface Decontamination: Wipe down the balance and the work surface inside the fume hood with an appropriate solvent and/or decontamination solution. 4.3. Doff PPE: Remove PPE in the correct order (e.g., apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination. 4.4. Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the work.
Section 6: Emergency Procedures
Rapid and correct response during an emergency is critical to mitigating the severe consequences of exposure.
1.0 Spill Response
Sources
- 1. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Starting materials for 5-(Ethylsulfonyl)-2-methoxyaniline synthesis
This guide details the synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline , a critical pharmacophore used in the development of VEGFR2 kinase inhibitors and other bioactive small molecules.[1]
Executive Summary
-
CAS Number: 5339-62-8[7]
-
Molecular Formula:
[5][7] -
Primary Application: Key intermediate for VEGFR2 inhibitors (e.g., PDB 1Y6A ligand), CLK inhibitors, and antipsychotic analogs.
-
Synthesis Strategy: The recommended route utilizes a Thiol-Oxidation-Nitration-Reduction sequence starting from 4-methoxybenzenethiol. This "Improved Route" (Johnson et al., 2022) supersedes the older sulfonyl chloride route, which suffers from poor yields during the alkylation of sulfinate intermediates.
Strategic Route Analysis
Route A: The "Improved" Thiol Pathway (Recommended)
This route is favored for its high reproducibility, operational simplicity, and avoidance of unstable sulfinate intermediates.
| Step | Transformation | Reagents | Yield Potential |
| 1 | S-Alkylation | 4-Methoxybenzenethiol + EtI, | High (>90%) |
| 2 | Oxidation | Thioether + mCPBA (or | High (>85%) |
| 3 | Nitration | Sulfone + | Moderate-High (70-80%) |
| 4 | Reduction | Nitro + | High (>90%) |
Route B: The "Classic" Sulfonyl Chloride Pathway (Not Recommended)
Historically used (Imramovský et al., 2013), this route starts with 4-methoxybenzenesulfonyl chloride.
-
Critical Flaw: The reduction to sodium 4-methoxybenzenesulfinate followed by alkylation with ethyl iodide often yields <20% product due to O-alkylation side reactions and poor nucleophilicity of the sulfinate in standard conditions.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Ethylsulfanyl)-4-methoxybenzene
Objective: Install the ethyl group on the sulfur atom.[6]
-
Reagents: 4-Methoxybenzenethiol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 4-methoxybenzenethiol in MeCN under inert atmosphere (
). -
Add
followed by the dropwise addition of Ethyl Iodide. -
Heat to 60°C and stir for 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between water and ethyl acetate. Wash organic layer with brine, dry over
, and concentrate. -
Checkpoint: Product is a clear to pale yellow oil.
-
Step 2: Oxidation to 1-(Ethylsulfonyl)-4-methoxybenzene
Objective: Convert the sulfide to the sulfone state.
-
Reagents: 1-(Ethylsulfanyl)-4-methoxybenzene (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 2.2–2.5 eq).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve the sulfide in DCM and cool to 0°C .
-
Add mCPBA portion-wise to control the exotherm.
-
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide) and saturated (to remove m-chlorobenzoic acid byproduct). -
Extract with DCM, dry, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography if necessary.
-
Step 3: Regioselective Nitration
Objective: Introduce the nitro group at the position ortho to the methoxy and meta to the sulfonyl group.
-
Mechanism: The methoxy group is a strong ortho/para director. The sulfonyl group is a strong meta director. Position 2 (ortho to OMe, meta to
) is synergistically activated. -
Reagents: 1-(Ethylsulfonyl)-4-methoxybenzene (1.0 eq), Nitric Acid (
, fuming or 65%), Acetic Acid (solvent). -
Procedure:
-
Dissolve the sulfone in Glacial Acetic Acid.
-
Add
dropwise at room temperature (or slightly cooled if using fuming acid). -
Heat to 50–60°C for 1–2 hours. Monitor by TLC.
-
Workup: Pour onto crushed ice. The product, 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene , typically precipitates as a solid.
-
Filter, wash with water, and dry.
-
Step 4: Reduction to this compound
Objective: Reduce the nitro group to the final primary amine.
-
Reagents: Nitro intermediate (1.0 eq), 10% Palladium on Carbon (Pd/C, 10 wt% loading), Hydrogen gas (
). -
Solvent: Ethanol or Methanol.
-
Procedure:
-
Dissolve the nitro compound in ethanol.
-
Add Pd/C catalyst under an argon blanket.
-
Purge with
(balloon pressure or 1-3 atm in a shaker). -
Stir at room temperature for 12–24 hours.
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
-
Final Product: The residue is the target aniline, often obtained as a crystalline solid (MP: ~122–124°C).
-
Process Visualization
Reaction Workflow Diagram
Caption: Step-by-step synthesis of this compound via the optimized thiol-oxidation route.
Safety & Troubleshooting
| Hazard Class | Risk Factor | Mitigation Strategy |
| Thiols | Strong, offensive odor; toxic. | Use bleach (NaOCl) bath to quench glassware/waste. Work strictly in a fume hood. |
| mCPBA | Shock sensitive; strong oxidizer. | Do not scrape dried material. Quench peroxides completely with thiosulfate before extraction. |
| Nitration | Exothermic runaway. | Add acid slowly at low temperature. Ensure efficient stirring. |
| Pd/C | Pyrophoric when dry. | Keep wet with solvent (water/alcohol) at all times. Filter under inert gas if possible. |
References
-
Johnson, H., Gleason, C., Klug, T., et al. (2022).[4] "Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline." Synthetic Communications, 52(13), 1-7.
-
Imramovský, A., Pauk, K., Pejchal, V., & Hanusek, J. (2013). "Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors."[1][4][6] Beilstein Journal of Organic Chemistry, 9, 1757–1763.
-
PubChem Compound Summary. (n.d.). "this compound (CID 79278)."[5] National Center for Biotechnology Information.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. BJOC - Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Fast Garnet GBC Base,Fast Garnet GBC Salt Suppliers & Manufacturers [chemicalregister.com]
- 6. researchgate.net [researchgate.net]
- 7. cas 5339-62-8|| where to buy 5-ethylsulfonyl-2-methoxyaniline [chemenu.com]
Commercial & Technical Profile: 5-(Ethylsulfonyl)-2-methoxyaniline
CAS: 5339-62-8 | Role: Key Pharmacophore in VEGFR2 & STK16 Kinase Inhibitors[1][2][3]
Executive Summary & Strategic Context
5-(Ethylsulfonyl)-2-methoxyaniline (CAS 5339-62-8) is a specialized aniline derivative serving as a critical building block in medicinal chemistry.[1][2][3][4] While structurally related to the amisulpride intermediate (4-amino-5-ethylsulfonyl-2-methoxybenzoic acid), this specific aniline variant is the primary scaffold for designing VEGFR2 tyrosine kinase inhibitors (e.g., AAZ) and STK16 inhibitors .[1][2]
Commercial Reality: Unlike commodity reagents, this compound exhibits erratic commercial availability .[2][4][5] Major catalog suppliers (e.g., Sigma-Aldrich, ChemScene) often list it as a "Make-to-Order" or "Inquiry" item rather than ex-stock.[1][2] Consequently, drug development workflows must integrate a "Buy vs. Make" decision matrix to prevent project bottlenecks.[2][4][5]
This guide provides a self-validating technical framework for sourcing, verifying, and—if necessary—synthesizing this compound in-house.
Commercial Landscape & Sourcing Strategy
Market Availability Analysis
The supply chain for CAS 5339-62-8 is characterized by low volume and high unit cost.[1][2][4] It is not a bulk commodity.[2][4][5][6][7]
| Parameter | Commercial Standard | Notes |
| Primary CAS | 5339-62-8 | Confirm this exact CAS; avoid confusion with the benzoic acid derivative (CAS 71675-87-1). |
| Purity Grade | ≥ 97% (HPLC) | High purity is required to prevent side reactions in subsequent coupling steps.[2][4][5] |
| Typical Pack Size | 250 mg – 5 g | Larger quantities (100g+) typically require custom synthesis contracts.[2][4][5] |
| Lead Time | 2–6 Weeks | Often synthesized upon order by CROs in China or India.[2][4][5] |
| Key Suppliers | Sigma-Aldrich, ChemScene, Enamine | Note: Listings often indicate "Global Stock" but may actually trigger a synthesis order.[2][5] |
Procurement Decision Matrix
Due to supply volatility, researchers should adopt the following decision logic:
Figure 1: Strategic sourcing workflow for this compound. Use in-house synthesis for larger campaigns to ensure timeline control.
Technical Specifications & Quality Control (QC) Protocol
Trustworthiness Directive: Do not assume the label is correct. This compound is prone to oxidation byproducts if stored improperly.[2][4][5] Implement this Incoming Raw Material Qualification (RMQ) protocol immediately upon receipt.
Chemical Identity Data
| Property | Specification |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 94–96 °C (Lit.)[1][2][4][8] |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[2][4][5] |
Self-Validating QC Workflow
Perform these two assays to validate identity and purity.
Assay A: ¹H-NMR Fingerprinting (Identity)
Solvent: CDCl₃ (Chloroform-d) at 300 MHz The spectrum must display these specific shifts to confirm the ethylsulfonyl and methoxy regiochemistry.
-
Aromatic Region:
-
Functional Groups:
-
Ethyl Group:
Pass Criteria: Presence of all signals with correct integration (2:1:1:2:3:2:3). Absence of aldehyde peaks (oxidation) or residual solvent.[2][4][5]
Assay B: HPLC (Purity)
-
Column: C18 (e.g., Agilent Eclipse Plus, 3.5 µm, 100 x 4.6 mm).[2][4][5]
-
Pass Criteria: Single major peak >97% area integration.
In-House Synthesis Strategy (The "Backup Plan")
If commercial supply fails, the Taylor & Francis Optimized Route (2022) is the current gold standard for synthesis.[2][4][5] It avoids chromatography and uses inexpensive reagents.[2][4][5]
Synthesis Pathway
This 4-step route starts from 4-methoxybenzenethiol and proceeds through alkylation, oxidation, nitration, and reduction.[5]
Figure 2: Optimized 4-step synthesis pathway avoiding column chromatography.
Critical Process Parameters (CPPs)
-
Step 1 (Alkylation): Use Ethyl Iodide (EtI) .[2][4][5][6] Ensure complete consumption of thiol to prevent odor and side reactions.[2][4][5]
-
Step 2 (Oxidation): mCPBA is effective.[2][5] Quench carefully with Na₂S₂O₃ to destroy excess peroxide.[2][5]
-
Step 3 (Nitration): This is the most sensitive step.[2][4][5] Use concentrated HNO₃ under reflux.[2][5] Safety Warning: This is an exothermic nitration; control temperature strictly to prevent runaway reactions.
-
Step 4 (Reduction): Catalytic hydrogenation (Pd/C) is clean.[2][4][5] Filter through Celite to remove catalyst.[2][5] The product typically crystallizes with high purity (>99% by HPLC) without further recrystallization.[2][4][5]
Safety & Handling (GHS)[2][4][5]
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods.[2][4][5]
References
-
Synthesis & Characterization
-
Pharmacological Application (VEGFR2)
-
Chemical Identity & CAS Data
-
Supplier & Pricing Data
Sources
- 1. Amisulpride synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Ethyl-2-methoxyaniline | 67291-61-6 | Benchchem [benchchem.com]
- 4. synchemia.com [synchemia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborpharmchem.com [arborpharmchem.com]
The Versatile Scaffold: A Technical Guide to the Biological Targets of 5-(Ethylsulfonyl)-2-methoxyaniline Derivatives
Introduction
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the 5-(ethylsulfonyl)-2-methoxyaniline moiety has emerged as a remarkably versatile building block. While not possessing intrinsic biological activity itself, this aniline derivative serves as a critical starting material for the synthesis of a diverse array of potent and selective modulators of various biological targets.[1][2] This technical guide provides an in-depth exploration of the key biological targets of molecules derived from this scaffold, offering insights into their mechanism of action, therapeutic potential, and the experimental workflows used for their characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.
Derivatives of this compound have demonstrated activity against a wide spectrum of target classes, including protein kinases, G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2][3][4] This promiscuity, however, is not random. The electronic and steric properties of the ethylsulfonyl and methoxy groups on the aniline ring play a crucial role in orienting the derivative within the binding pocket of its target, often through a combination of hydrogen bonding, hydrophobic interactions, and π-stacking. This guide will dissect these interactions for each major target class, providing a molecular basis for the observed biological activities.
I. Protein Kinases: The Predominant Target Class
The most extensive body of research on this compound derivatives has focused on their ability to inhibit protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound scaffold is a key pharmacophoric fragment in numerous potent kinase inhibitors.[2][4]
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
VEGFR2 is a receptor tyrosine kinase that is a master regulator of angiogenesis, the formation of new blood vessels.[1][3] In the context of cancer, tumors hijack this process to ensure a steady supply of nutrients and oxygen, making VEGFR2 a prime target for anti-cancer therapies. A significant number of potent VEGFR2 inhibitors incorporate the this compound moiety.[2][3][4][5]
One notable example is the ligand AAZ, found in the Protein Data Bank (PDB) complex 1Y6A, which exhibits an enzymatic IC50 of 22 nM against VEGFR2.[2][3][4] The 5-(ethylsulfonyl)-2-methoxyphenyl group in these inhibitors typically occupies the ATP-binding pocket of the kinase domain. The methoxy group often forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition. The ethylsulfonyl group extends into a more solvent-exposed region, where it can be modified to fine-tune potency and selectivity.
Signaling Pathway of VEGFR2 in Angiogenesis
Caption: VEGFR2 signaling cascade and the point of inhibition by this compound derivatives.
B. Other Receptor Tyrosine Kinases (RTKs)
Beyond VEGFR2, derivatives of this versatile scaffold have been shown to target a range of other RTKs implicated in cancer progression:[1][2][3][4]
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[2][3][4] Some derivatives have shown activity against both wild-type and mutant forms of EGFR, such as the T790M gatekeeper mutation that confers resistance to first-generation inhibitors.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[2][3][4]
-
TEK Tyrosine Kinase (Tie2): Another important regulator of angiogenesis.[1][2][3]
-
c-Kit: A proto-oncogene that plays a role in various cancers, including gastrointestinal stromal tumors (GIST).[2][3][4]
-
Ephrin Type-B Receptor 4 (EphB4): Implicated in tumor growth and metastasis.[1][2][3]
-
ErbB-2 (HER2): Overexpressed in a subset of breast cancers.[1][2][3]
The polypharmacology of these compounds, targeting multiple RTKs simultaneously, can be a desirable attribute in cancer therapy, as it can lead to a broader anti-tumor effect and potentially overcome resistance mechanisms.
C. Serine/Threonine and Cyclin-Dependent Kinases
The inhibitory activity of this compound derivatives is not limited to tyrosine kinases. They have also been investigated as inhibitors of serine/threonine kinases and cyclin-dependent kinases (CDKs):
-
Serine/Threonine-Protein Kinase 16 (STK16): A lesser-studied kinase, for which inhibitors have been designed using this scaffold.[5]
-
Polo-like Kinase 1 (PLK1): A key regulator of mitosis, making it an attractive target for cancer therapy.[1][2][3]
-
Cyclin-Dependent Kinases 2 and 4 (CDK2 & CDK4): Central to the regulation of the cell cycle.[2][3][4]
II. A Broader Spectrum of Biological Targets
While kinases represent the most prominent targets, the versatility of the this compound scaffold extends to a wide range of other biological molecules.[1][2][3][4]
A. G-Protein Coupled Receptors (GPCRs)
-
Muscarinic M1 Agonists: Some derivatives have been explored as agonists for the muscarinic M1 receptor, a target for cognitive disorders such as Alzheimer's disease.[5]
-
Alpha and Beta Adrenoreceptors: These receptors are involved in a multitude of physiological processes, and their modulation has therapeutic implications for cardiovascular and other diseases.[1][2][3]
-
Serotonin 5-HT2A Receptor Agonists: While not directly derivatives of this compound, related 2,5-dimethoxyphenyl compounds have been identified as selective 5-HT2A receptor agonists, suggesting a potential for cross-reactivity or the design of novel psychoactive compounds.[6][7]
B. Enzymes
-
Topoisomerase Inhibitors: These enzymes are crucial for DNA replication and are well-established targets for cancer chemotherapy.[5]
-
Glycogen Phosphorylase: A key enzyme in glycogenolysis, making it a target for type 2 diabetes.[1][2][3]
-
IMP Dehydrogenase: An enzyme involved in the de novo synthesis of guanine nucleotides, a target for immunosuppressive and antiviral therapies.[1][2][3]
-
Matrix Metalloproteinases (MMPs) 2, 3, 9, and 13: These enzymes are involved in the degradation of the extracellular matrix and play a role in cancer invasion and metastasis.[2][3][4]
C. Other Biological Activities
Derivatives of this compound have also been investigated for a range of other biological activities, hinting at an even wider array of potential targets:[1][2][3][4][5]
-
Antimalarials [5]
-
Utrophin Upregulators: Potential therapeutics for Duchenne muscular dystrophy.[5]
-
Anticonvulsants [8]
Experimental Protocols for Target Identification and Validation
The identification and validation of the biological targets of novel this compound derivatives require a multi-pronged approach, integrating computational, biochemical, and cell-based assays.
A. In Silico Target Prediction and Molecular Modeling
-
Pharmacophore Modeling: Based on the structures of known active derivatives, a 3D pharmacophore model can be generated to define the key chemical features required for biological activity.
-
Virtual Screening: The pharmacophore model can be used to screen large compound libraries or virtual databases of potential biological targets to identify those that are most likely to interact with the derivative of interest.
-
Molecular Docking: Once a putative target is identified, molecular docking simulations can be used to predict the binding mode and estimate the binding affinity of the derivative within the target's binding site. This can provide valuable insights into the key intermolecular interactions driving binding.
Workflow for In Silico Target Identification
Caption: A streamlined workflow for the computational prediction of biological targets.
B. Biochemical Assays for Target Engagement
Once a putative target is identified, its interaction with the derivative must be confirmed and quantified using biochemical assays.
1. Kinase Inhibition Assay (Example: VEGFR2)
-
Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
ATP (adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase buffer
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction.
-
Add the detection reagent and measure the signal (e.g., fluorescence, luminescence).
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
2. Binding Assays
-
Surface Plasmon Resonance (SPR): To measure the real-time binding kinetics (association and dissociation rates) of the compound to the target protein.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry).
C. Cell-Based Assays for Functional Activity
Biochemical assays confirm target engagement, but cell-based assays are necessary to determine the functional consequences of this interaction in a more physiologically relevant context.
1. Cellular Proliferation Assay (Example: Anti-cancer activity)
-
Principle: To measure the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase (e.g., VEGFR2-expressing endothelial cells).
-
Procedure:
-
Seed cancer cells in a microplate.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a period of time (e.g., 72 hours).
-
Add a reagent that measures cell viability (e.g., MTT, CellTiter-Glo).
-
Measure the signal and calculate the GI50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Western Blot Analysis
-
Principle: To measure the effect of the compound on the phosphorylation status of the target protein and its downstream signaling partners.
-
Procedure:
-
Treat cells with the test compound.
-
Lyse the cells and separate the proteins by gel electrophoresis.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies that specifically recognize the phosphorylated and total forms of the target protein and downstream effectors.
-
Visualize the protein bands and quantify the changes in phosphorylation.
-
Quantitative Data Summary
The following table summarizes the reported biological activities of selected this compound derivatives against various targets.
| Derivative Class | Target | Assay Type | Potency (IC50/EC50/Ki) | Reference |
| N-phenyl-5-phenyloxazol-2-amines | VEGFR2 | Enzymatic | 22 nM (for compound AAZ) | [2][3][4] |
| N-phenyl-5-phenyloxazol-2-amines | VEGFR2 | Cellular (HUVEC) | Potent inhibition reported | [2] |
| Various | EGFR, PDGFR, c-Kit, CDKs | Enzymatic/Cellular | Varies by derivative | [2][3][4] |
| Benzimidazole derivatives | Not specified | In vivo (anticonvulsant) | Active | [8] |
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of modulators of a wide range of biological targets. The extensive research into its kinase inhibitory properties, particularly against VEGFR2, has established it as a key pharmacophore in the development of anti-cancer agents. However, the documented activity of its derivatives against other target classes, including GPCRs and various enzymes, underscores the vast untapped potential of this versatile chemical entity.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the this compound core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties for different targets.
-
Target Deconvolution: For derivatives with broad biological activity, identifying the specific target or targets responsible for the observed phenotype is essential for understanding the mechanism of action and for further development.
-
Exploration of Novel Target Classes: The diverse biological activities reported for these derivatives suggest that there are likely many more undiscovered targets. High-throughput screening and chemoproteomics approaches could be employed to identify novel binding partners.
By continuing to explore the rich pharmacology of this compound derivatives, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.
References
-
Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online. Available at: [Link]
-
Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
5-Ethylsulphonyl-o-anisidine. PubChem. Available at: [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. Available at: [Link]
-
Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Semantic Scholar. Available at: [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]
-
Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of this compound: an important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. Available at: [Link]
-
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. Available at: [Link]
- 1,5,7-trisubstituted indoline compounds and salts thereof. Google Patents.
- 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
- 4. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Monograph: 5-(Ethylsulfonyl)-2-methoxyaniline
A Critical Intermediate for Kinase Inhibitor & Sulfone-Based Therapeutic Scaffolds
Executive Summary
5-(Ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8) is a high-value aromatic building block characterized by a trifunctional core: a primary amine for conjugation, a methoxy group for conformational locking, and an ethylsulfonyl moiety serving as a robust hydrogen bond acceptor.[1][2][3] While historically utilized in azo dye chemistry (Fast Red GTR Base), its modern significance lies in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors, CLK inhibitors, and antimalarial agents.
This guide provides a definitive technical analysis of the molecule, focusing on the optimized "Thiol-Oxidation-Nitration" synthetic pathway which resolves historical yield issues associated with sulfinate alkylation.
Chemical Identity & Physicochemical Profile[1][2][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 5-Ethylsulfonyl-o-anisidine; Fast Red GTR Base; 3-Amino-4-methoxyphenyl ethyl sulfone |
| CAS Registry | 5339-62-8 |
| Molecular Formula | C |
| Molecular Weight | 215.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| Electronic Character | Electron-deficient aromatic ring (due to -SO |
Synthetic Architecture: The "Thiol Route" Optimization
Historically, the synthesis of this compound relied on the alkylation of sodium 4-methoxybenzenesulfinate. This route is plagued by poor yields (<20%) during the ethyl iodide alkylation step.[4][5]
The Superior Protocol: The field-proven methodology (refined by Johnson et al., 2022) utilizes a Thiol-Oxidation-Nitration-Reduction sequence. This pathway is superior due to the high nucleophilicity of the starting thiophenol and the regioselectivity of the nitration step directed by the methoxy group.
3.1 Synthesis Logic Flow
The following diagram illustrates the optimized 4-step reaction cascade.
Figure 1: Optimized synthetic pathway for this compound avoiding low-yield sulfinate alkylation.
Detailed Experimental Protocol
This protocol is based on the optimized route which prioritizes regiocontrol and purification without chromatography.
Step 1: Thioether Formation
-
Reagents: 4-Methoxybenzenethiol (1.0 eq), Ethyl Iodide (2.0 eq), K
CO (2.0 eq). -
Solvent: Acetonitrile (ACN).
-
Procedure:
-
Dissolve thiol in ACN and add base.
-
Add ethyl iodide dropwise.
-
Heat to 60°C for 16 hours.
-
Workup: Remove solvent, partition between Ethyl Acetate/Water. Dry organic layer (MgSO
). -
Outcome: Yield ~81% of sulfide oil.[5]
-
Step 2: Sulfone Oxidation
-
Reagents: m-CPBA (2.1 eq).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve sulfide in DCM at 0°C.
-
Slowly add m-CPBA (exothermic).
-
Stir overnight at room temperature.
-
Critical Wash: Wash with Na
S O (to quench peroxide) followed by Na CO (to remove m-chlorobenzoic acid byproduct). -
Outcome: Quantitative conversion to sulfone.
-
Step 3: Regioselective Nitration
-
Reagents: Conc. HNO
(Excess). -
Conditions: Reflux (2 hours).
-
Mechanism: The methoxy group is a strong ortho/para director. The sulfone is a strong meta director. Position 2 (ortho to OMe, meta to SO
Et) is the only electronically favorable site, ensuring high regioselectivity. -
Procedure:
Step 4: Reduction to Aniline
-
Reagents: H
(balloon), 10% Pd/C. -
Solvent: Ethanol.[5]
-
Procedure:
Analytical Validation (Self-Validating Data)
To ensure the integrity of the synthesized material, compare your analytical data against these standard values.
1H NMR (300 MHz, CDCl
-
δ 7.27 (dd, J=2.2, 8.4 Hz, 1H): Aromatic proton at C4 (ortho to sulfone).
-
δ 7.18 (d, J=2.2 Hz, 1H): Aromatic proton at C6 (ortho to amine, meta to sulfone).
-
δ 6.87 (d, J=8.4 Hz, 1H): Aromatic proton at C3 (ortho to methoxy).
-
δ 4.06 (br s, 2H): -NH
protons (Broad, disappears with D O shake). -
δ 3.93 (s, 3H): -OCH
(Methoxy singlet). -
δ 3.07 (q, J=7.4 Hz, 2H): -SO
CH - (Ethyl methylene). -
δ 1.26 (t, J=7.4 Hz, 3H): -CH
CH (Ethyl methyl).
Purity Check:
-
TLC: Visualize with UV; Amine can be stained with Ninhydrin (red/purple spot).
Pharmaceutical Applications & Mechanism[2]
The this compound scaffold is not merely a linker; it is an active pharmacophore.
-
Kinase Inhibition (VEGFR2):
-
The aniline nitrogen often serves as the "hinge binder" in kinase domains, forming hydrogen bonds with the backbone residues (e.g., Cys919 in VEGFR2).
-
The ethylsulfonyl group extends into the solvent-exposed region or a hydrophobic pocket, improving solubility and metabolic stability compared to sulfonamides.
-
-
Structural Biology (PDB: 1Y6A):
-
This ligand class has been crystallized with Serine/Threonine-Protein Kinase 16 (STK16), demonstrating the scaffold's ability to lock into the ATP-binding pocket.
-
-
Metabolic Stability:
-
The sulfone (-SO
-) is generally resistant to oxidative metabolism (unlike sulfides) and hydrolysis (unlike esters), making it an ideal "bioisostere" for carbonyls in drug design.
-
References
-
Johnson, H., Gleason, C., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International, 54(5).[6]
-
PubChem. (n.d.).[1][7] Compound Summary for CID 79278: 5-Ethylsulfonyl-2-methoxyaniline. National Library of Medicine.
-
Harris, P. A., et al. (2005).[5] Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Multi-Targeted Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 48(6), 1610–1629. (Contextual reference for sulfonyl-aniline pharmacophores).
Sources
- 1. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Benzylsulfonyl-2-methoxy-aniline | 2815-50-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. o-Anisidine-5-sulfonic Acid | 98-42-0 | TCI AMERICA [tcichemicals.com]
Methodological & Application
Application Note & Protocol: A Robust and Reproducible Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline
Introduction: The Significance of 5-(Ethylsulfonyl)-2-methoxyaniline
This compound is a pivotal molecular building block in contemporary medicinal chemistry and drug discovery. Its structure is a key pharmacophoric fragment found in a multitude of biologically active compounds, most notably as a precursor for potent protein kinase inhibitors.[1][2] This aniline derivative is particularly crucial for the development of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth.[1][3] Consequently, this compound is integral to the synthesis of numerous antitumor agents.[1][2]
Overview of the Synthetic Strategy
The presented protocol follows a robust four-step sequence designed for efficiency and reliability. The pathway circumvents problematic intermediates and inconsistent reaction steps noted in earlier literature.[3]
-
S-Alkylation: The synthesis commences with the S-alkylation of 4-methoxybenzenethiol using ethyl iodide to form 1-(ethylthio)-4-methoxybenzene. This is a standard Williamson ether synthesis analogue for thioethers.
-
Oxidation: The resulting sulfide is then smoothly oxidized to the corresponding sulfone, 1-(ethylsulfonyl)-4-methoxybenzene, using meta-chloroperoxybenzoic acid (mCPBA), a highly effective and selective oxidant for this transformation.
-
Electrophilic Nitration: The electron-rich aromatic ring of the sulfone is regioselectively nitrated at the position ortho to the activating methoxy group, yielding 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.
-
Reduction: The final step involves the catalytic hydrogenation of the nitro group to the desired amine, affording the target molecule, this compound, in high purity and yield.[3][4]
Synthetic Pathway Diagram
Caption: Overall synthetic route from 4-methoxybenzenethiol to the final product.
Detailed Experimental Protocol
This protocol is designed for a multi-gram scale and has been validated for its reproducibility.[3][4]
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Purity |
| 4-Methoxybenzenethiol | 696-63-9 | C₇H₈OS | 140.20 | ≥98% |
| Ethyl Iodide | 75-03-6 | C₂H₅I | 155.97 | ≥99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | ≥99% |
| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous |
| meta-Chloroperoxybenzoic acid (mCPBA) | 937-14-4 | C₇H₅ClO₃ | 172.57 | ~77% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous |
| Nitric Acid (HNO₃) | 7697-37-2 | HNO₃ | 63.01 | 65-70% |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Pd/C | - | 10 wt. % |
| Hydrogen (H₂) | 1333-74-0 | H₂ | 2.02 | High Purity |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Absolute |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Chloroform (CHCl₃) | 67-66-3 | CHCl₃ | 119.38 | ACS Grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 | ACS Grade |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | 105.99 | ACS Grade |
Step-by-Step Methodology
Experimental Workflow Overview
Caption: General experimental workflow for each synthetic step.
Step 1: Synthesis of 1-(Ethylthio)-4-methoxybenzene
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (6.91 g, 50 mmol, 2.0 eq.) and acetonitrile (100 mL).
-
Heating: Place the flask in an oil bath preheated to 60 °C and stir the suspension.
-
Reagent Addition: Once the temperature has stabilized, add 4-methoxybenzenethiol (3.1 mL, 25 mmol, 1.0 eq.) to the stirring mixture, followed by the addition of ethyl iodide (4.0 mL, 50 mmol, 2.0 eq.).
-
Reaction: Cap the flask with a septum and allow the reaction to stir overnight (approx. 16 hours) at 60 °C.
-
Expert Insight: Using a two-fold excess of both the base and the alkylating agent ensures the complete consumption of the starting thiol, driving the reaction to completion. Acetonitrile is an ideal solvent due to its polarity and appropriate boiling point.
-
-
Work-up: After cooling to room temperature, remove the acetonitrile under reduced pressure using a rotary evaporator. To the resulting crude residue, add deionized water (25 mL), saturated NaCl solution (25 mL), and ethyl acetate (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a slightly yellow oil.[3][4]
Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene
-
Reaction Setup: Dissolve the 1-(ethylthio)-4-methoxybenzene (e.g., 3.40 g, 20.2 mmol, 1.0 eq.) from the previous step in dichloromethane (200 mL) in a 500 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Slowly add mCPBA (~77%, 10.46 g, 42.4 mmol, 2.1 eq.) portion-wise to the stirring solution at room temperature.
-
Expert Insight: The addition should be controlled to manage the exotherm. Using a slight excess (2.1 eq.) of mCPBA ensures the full oxidation of the sulfide to the sulfone.
-
-
Reaction: Loosely cap the flask and stir the reaction overnight (approx. 16 hours).
-
Quenching: Quench the reaction by adding 5 mL of a concentrated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water (100 mL) and chloroform (50 mL). Separate the layers and extract the aqueous phase twice more with chloroform.
-
Purification: Combine the organic layers and wash them three times with a saturated sodium carbonate solution (3 x 35 mL) to remove meta-chlorobenzoic acid byproduct. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product as an off-white solid.[3][4]
Step 3: Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, add the 1-(ethylsulfonyl)-4-methoxybenzene (e.g., 3.51 g, 17.5 mmol, 1.0 eq.) and concentrated nitric acid (44 mL).
-
CAUTION: This step involves concentrated nitric acid, which is highly corrosive and a strong oxidizing agent. Perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
-
Reaction: Gently reflux the mixture for 2 hours. Monitor the reaction by TLC (1:1 hexanes/ethyl acetate).
-
Work-up: Remove the flask from the heat and allow it to cool to room temperature. In a large beaker, prepare an ice-water mixture (approx. 440 mL).
-
Precipitation: Slowly and carefully pour the room-temperature reaction mixture into the stirring ice-water. A white precipitate will form.
-
Expert Insight: Pouring the acidic mixture into ice-water serves to both precipitate the less soluble nitro-product and safely dilute the concentrated acid.
-
-
Purification: Stir the suspension until all the ice has melted. Collect the solid product by vacuum filtration, washing it twice with cold deionized water. Dry the solid to obtain the nitrated product as an off-white solid.[3][4]
Step 4: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add the 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (e.g., 3.41 g, 13.9 mmol, 1.0 eq.), absolute ethanol (140 mL), and 10% Pd/C (0.75 g).
-
Hydrogenation: Seal the flask with a septum. Evacuate the flask atmosphere using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Expert Insight: This "purge and backfill" process is critical to ensure an inert atmosphere is replaced by a hydrogen atmosphere for the catalytic reduction to proceed efficiently and safely.
-
-
Reaction: Leave the hydrogen balloon attached to the flask via a needle through the septum and stir the mixture vigorously overnight (approx. 16 hours).
-
Purification: Once the reaction is complete (confirmed by NMR or TLC), filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the final product, this compound, as an off-white solid.[3][4]
Results and Data Summary
The following table summarizes the expected results based on reported, reproducible runs of this protocol.[3][4]
| Step | Product | Starting Mass (g) | Product Mass (g) | Yield (%) | Appearance |
| 1 | 1-(Ethylthio)-4-methoxybenzene | 3.51 (25 mmol) | 3.40 | 81% | Yellow Oil |
| 2 | 1-(Ethylsulfonyl)-4-methoxybenzene | 3.40 (20.2 mmol) | 3.51 | 87% | Off-white Solid |
| 3 | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 3.51 (17.5 mmol) | 3.41 | 79% | Off-white Solid |
| 4 | This compound | 3.41 (13.9 mmol) | 2.87 | 96% | Off-white Solid |
| - | Overall Yield | - | - | ~52% | - |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; moisture in reagents/solvent; inactive base. | Ensure anhydrous conditions. Use freshly opened or properly stored K₂CO₃. Allow reaction to run for a full 16-24 hours. |
| Incomplete oxidation in Step 2 | Insufficient mCPBA; mCPBA has degraded over time. | Use fresh mCPBA. Confirm the purity/activity of the mCPBA. If the reaction stalls, an additional portion of mCPBA can be added. |
| Low yield in Step 3 | Insufficient reflux time; product lost during precipitation. | Ensure the reaction is refluxed for the full 2 hours. Ensure the ice-water bath is sufficiently cold to maximize precipitation before filtration. |
| Incomplete reduction in Step 4 | Inactive Pd/C catalyst; poor hydrogen contact; presence of catalyst poisons. | Use fresh Pd/C catalyst. Ensure vigorous stirring to keep the catalyst suspended. Ensure all glassware is clean and free of potential poisons (e.g., sulfur residues). |
References
-
Boháč, A., et al. (2013). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179. Available at: [Link]
-
Johnson, H., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International, 54(4), 435-440. Available at: [Link]
-
PubChem. (n.d.). 5-Ethylsulphonyl-o-anisidine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Organic Syntheses Procedure. Available at: [Link]
-
Semantic Scholar. (2013). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Available at: [Link]
- Google Patents. (1977). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
-
Taylor & Francis Online. (2022). Full article: Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Available at: [Link]
Sources
Application Note: High-Yield Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline
[1][2]
Executive Summary & Rationale
The target molecule, This compound , is traditionally synthesized via the reduction of 4-methoxybenzenesulfonyl chloride to a sulfinate salt, followed by alkylation with ethyl iodide.[1] However, recent process validation studies have shown the sulfinate alkylation step to be a critical failure point, often yielding <20% product due to competing O-alkylation and poor nucleophilicity.
The Improved Protocol circumvents this bottleneck by shifting the retrosynthetic disconnection. By starting with 4-methoxybenzenethiol , we utilize a robust S-alkylation followed by oxidation. This route uses inexpensive reagents, avoids unstable sulfinate intermediates, and provides consistent yields (>80% per step).
Comparison of Synthetic Strategies
| Feature | Traditional Route (Sulfinate) | Improved Route (Thiol-Oxidation) |
| Starting Material | 4-Methoxybenzenesulfonyl chloride | 4-Methoxybenzenethiol |
| Key Intermediate | Sodium 4-methoxybenzenesulfinate | 1-Ethylsulfanyl-4-methoxybenzene |
| Critical Bottleneck | Sulfinate alkylation (Yield < 20%) | None (All steps > 75% yield) |
| Reproducibility | Low (highly sensitive to conditions) | High (robust across operators) |
| Overall Yield | < 15% (typical) | ~55% |
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the improved synthesis (Green path) versus the problematic traditional route (Red path).
Caption: Comparative synthetic pathways. The green path denotes the improved Johnson et al. (2022) method.
Detailed Experimental Protocol
Step 1: S-Alkylation of 4-Methoxybenzenethiol
This step establishes the ethyl-sulfur bond using a standard Williamson ether-type synthesis adapted for thiols.
-
Reagents: 4-Methoxybenzenethiol (1.0 eq), Ethyl Iodide (2.0 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (ACN).[1]
-
Conditions: 60°C, 16 hours.
Procedure:
-
Charge a round-bottom flask with ACN (4 mL/mmol) and
(2.0 eq). -
Heat the mixture to 60°C in an oil bath.
-
Add 4-Methoxybenzenethiol (1.0 eq) followed by Ethyl Iodide (2.0 eq).
-
Stir gently at 60°C for 16 hours. Monitor by TLC (7:1 Hexanes/Ethyl Acetate).[1]
-
Workup: Cool to room temperature. Remove solvent via rotary evaporation.[2][1] Resuspend residue in water/ethyl acetate (1:1). Separate layers and extract aqueous phase with ethyl acetate (2x).[1]
-
Dry combined organics over
, filter, and concentrate. -
Expected Yield: ~81% (Yellow oil).
-
Validation:
NMR (300 MHz, ): 2.85 (q, 2H, ), 1.26 (t, 3H, ).
Step 2: Oxidation to Sulfone
The sulfide is oxidized to the sulfone using m-chloroperoxybenzoic acid (mCPBA).[1]
-
Reagents: 1-Ethylsulfanyl-4-methoxybenzene (from Step 1), mCPBA (2.1 eq).[1]
-
Solvent: Dichloromethane (DCM).
-
Conditions: Room temperature (RT), 16 hours.
Procedure:
-
Dissolve the sulfide (1.0 eq) in DCM (10 mL/mmol).
-
Slowly add mCPBA (2.1 eq) to the stirring solution.[1] Caution: Exothermic.
-
Stir at RT overnight. Monitor by TLC (1:1 Hexanes/Ethyl Acetate).[1]
-
Quench: Add saturated aqueous
(sodium thiosulfate) to destroy excess peroxide. -
Workup: Wash organic layer with water, then wash 3x with saturated
(to remove m-chlorobenzoic acid byproduct). -
Dry over
, filter, and concentrate. -
Expected Yield: ~87% (Off-white solid).
-
Validation:
NMR (300 MHz, ): 3.10 (q, 2H, ).
Step 3: Electrophilic Aromatic Nitration
The sulfone group directs the nitro group to the meta position relative to itself (and ortho to the methoxy group), yielding the specific 1,2,4-substitution pattern.
-
Reagents: 1-Ethylsulfonyl-4-methoxybenzene (from Step 2), Concentrated Nitric Acid (
).
Procedure:
-
Place the sulfone (1.0 eq) in a round-bottom flask.
-
Add concentrated
(2.5 mL/mmol). Caution: Strong Oxidizer/Corrosive. -
Attach a condenser and reflux gently for 2 hours.
-
Quench: Cool the reaction mixture to RT. Pour slowly into a beaker containing crushed ice (volume ~10x of acid).
-
Isolation: A white precipitate will form.[1] Stir until ice melts. Filter the solid via vacuum filtration.[1]
-
Wash the filter cake with deionized water (2x) and dry.
-
Expected Yield: ~79% (Off-white solid).
-
Validation:
NMR shows aromatic signals at 8.38 (d) and 8.08 (dd), confirming nitration ortho to the sulfone.
Step 4: Catalytic Hydrogenation
The nitro group is reduced to the primary amine using Palladium on Carbon.
-
Reagents: Nitro compound (from Step 3), 10% Pd/C (5 mol%), Hydrogen gas (
).[1] -
Solvent: Absolute Ethanol (EtOH).[1]
-
Conditions: RT,
balloon (1 atm), 16 hours.
Procedure:
-
Dissolve the nitro compound in EtOH (10 mL/mmol).
-
Add 10% Pd/C catalyst carefully. Caution: Pd/C can ignite solvent vapors; keep wet or under inert gas.
-
Purge the flask with vacuum/hydrogen cycles (3x) to remove air.
-
Stir under a static atmosphere of hydrogen (balloon) overnight.
-
Workup: Filter through a Celite pad to remove the catalyst.[1] Rinse pad with EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Expected Yield: ~96% (Off-white solid).
-
Final Purity: Typically >99% by HPLC.
Process Safety & Critical Parameters
| Parameter | Critical Control Point | Mitigation Strategy |
| mCPBA Addition | Exothermic oxidation | Add mCPBA portion-wise; have cooling bath ready. Ensure complete quenching with thiosulfate before disposal. |
| Nitration | Runaway exotherm | Use a blast shield. Pour acid into ice for quenching, never the reverse. |
| Hydrogenation | Fire hazard (Pd/C) | Add catalyst to the flask before solvent if possible, or use a water slurry. Purge with Nitrogen before introducing Hydrogen. |
| Solvent Choice | Step 1 Alkylation | Acetonitrile is superior to Acetone for this S-alkylation, providing higher conversion rates at 60°C. |
Analytical Validation Data
To ensure the integrity of the synthesized product, compare your results against these reference values derived from the optimized protocol:
References
-
Johnson, H., Gleason, C., Klug, T., et al. (2022).[1][4][5][6][7] Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International, 54(5), 435–439.[4]
-
Kornicka, A., et al. (2014).[1] Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors.[2][1] Beilstein Journal of Organic Chemistry, 10, 153–158.
- Note: This reference describes the older sulfinate route which the 2022 paper improves upon.
-
PubChem Compound Summary. (n.d.). This compound (CAS 5339-62-8).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5559216A - Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
5-(Ethylsulfonyl)-2-methoxyaniline in multi-gram scale synthesis
Application Note: Scalable Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline
Part 1: Executive Summary & Strategic Analysis
This compound is a critical pharmacophore found in high-value active pharmaceutical ingredients (APIs), including the antipsychotic Amisulpride and various VEGFR2 kinase inhibitors .[1] While often commercially available in milligram quantities, multi-gram or kilo-scale requirements necessitate a robust in-house synthesis due to supply chain variability and cost.[1]
This guide details a 4-step linear synthesis starting from the inexpensive commodity chemical 4-methoxybenzenesulfonyl chloride .[1][2][3] Unlike legacy routes that rely on unstable diazonium intermediates or low-yielding chlorosulfonations of deactivated anilines, this protocol utilizes a Sulfinate Reduction-Alkylation Strategy .[1] This route offers superior regiocontrol and scalability, avoiding the formation of difficult-to-separate isomers.[1]
Retrosynthetic Logic
The synthesis is designed to install the ethyl sulfone moiety before the amine functionality. This prevents the need to protect the sensitive aniline amine during the harsh sulfonylation steps.
Figure 1: Retrosynthetic strategy prioritizing regioselectivity and intermediate stability.
Part 2: Detailed Experimental Protocols (Multi-Gram Scale)
Safety Warning: This protocol involves the use of alkylating agents (carcinogens), strong acids, and pressurized hydrogen. All operations must be conducted in a fume hood with appropriate PPE.
Step 1: Reduction to Sodium 4-Methoxybenzenesulfinate
Objective: Convert the sulfonyl chloride to a nucleophilic sulfinate salt.[1] Critical Quality Attribute (CQA): Complete removal of sulfite byproducts to prevent side reactions in Step 2.[1]
Materials:
-
4-Methoxybenzenesulfonyl chloride (20.0 g, 96.8 mmol)[1]
-
Sodium sulfite (
) (24.4 g, 193.6 mmol) -
Sodium bicarbonate (
) (16.3 g, 193.6 mmol) -
Water (150 mL)
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve
and in water (150 mL). Heat to 70°C. -
Addition: Add 4-methoxybenzenesulfonyl chloride portion-wise over 30 minutes. Note: The reaction is slightly exothermic; maintain temperature between 70–75°C.
-
Reaction: Stir vigorously at 75°C for 4 hours. The solution should become clear.
-
Workup: Cool to room temperature. Acidify carefully with concentrated HCl to pH 1–2 to precipitate the sulfinic acid.[1]
-
Isolation: Filter the white solid (4-methoxybenzenesulfinic acid).
-
Salt Formation (Optional but Recommended): Redissolve the wet cake in minimal 10% NaOH solution until neutral/slightly basic, then evaporate to dryness or use directly if the next step allows aqueous conditions.[1] For this guide, we proceed with the isolated sodium salt dried under vacuum.
Yield: ~17.5 g (92%) as a white solid.[1]
Step 2: S-Alkylation to 1-(Ethylsulfonyl)-4-methoxybenzene
Objective: Install the ethyl chain.[1][2][3][4] Challenge: O-alkylation vs. S-alkylation competition.[1] S-alkylation is favored in polar aprotic solvents.[1]
Materials:
-
Sodium 4-methoxybenzenesulfinate (15.0 g, 77.2 mmol)[1]
-
Ethyl Iodide (EtI) (18.0 g, 115.8 mmol) Alternatively: Ethyl Bromide with NaI catalyst
-
DMF (Dimethylformamide) (75 mL) or Ethanol/Water (3:1)
Protocol:
-
Setup: Suspend the sulfinate salt in DMF (75 mL).
-
Addition: Add Ethyl Iodide dropwise at room temperature.
-
Heating: Heat the mixture to 60°C for 6 hours. Caution: EtI is volatile (bp 72°C); use a reflux condenser.
-
Quench: Pour the reaction mixture into ice-water (300 mL). The product usually precipitates as a solid.[1]
-
Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine and water to remove DMF.[1]
-
Purification: Recrystallize from Ethanol or use silica plug filtration (Hexane/EtOAc) if purity is <95%.[1]
Yield: ~12.5 g (81%).
Data Check:
Step 3: Regioselective Nitration
Objective: Introduce the nitrogen source.[1][2] Mechanistic Insight: The methoxy group is an ortho/para director.[1] The sulfonyl group is a meta director.[1] Both directing effects reinforce substitution at the position ortho to the methoxy group (position 3 relative to methoxy, or position 2 in the final aniline numbering).
Materials:
-
1-(Ethylsulfonyl)-4-methoxybenzene (10.0 g, 50.0 mmol)[1]
-
Nitric Acid (70%, 10 mL)
-
Sulfuric Acid (conc., 40 mL)
Protocol:
-
Preparation: Cool Sulfuric Acid (40 mL) to 0°C in an ice bath.
-
Dissolution: Dissolve the sulfone (10.0 g) in the cold sulfuric acid. Stir slowly to avoid local heating.
-
Nitration: Add Nitric Acid dropwise, maintaining the internal temperature below 10°C.[1]
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (the nitro compound is less polar than the sulfone).
-
Quench: Pour the mixture onto crushed ice (200 g). A yellow precipitate will form.[1][2]
-
Isolation: Filter the solid, wash thoroughly with water until filtrate is neutral. Recrystallize from Ethanol to remove any trace isomers.[1]
Yield: ~10.8 g (88%) of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene .[1]
Step 4: Reduction to this compound
Objective: Final reduction of the nitro group to the amine.
Materials:
-
Nitro intermediate (10.0 g, 40.8 mmol)
-
10% Pd/C (0.5 g, 5 wt% loading)
-
Methanol or Ethanol (100 mL)
-
Hydrogen gas (balloon or low pressure Parr shaker)
Protocol:
-
Slurry: Dissolve the nitro compound in Methanol. Add the Pd/C catalyst carefully (under nitrogen flow to prevent ignition).
-
Hydrogenation: Purge with Hydrogen gas. Stir vigorously under
atmosphere (1 atm is sufficient, 30 psi speeds up the reaction) at room temperature for 6–12 hours. -
Filtration: Filter through a pad of Celite to remove the catalyst.[1] Do not let the catalyst dry out completely on the filter paper (pyrophoric).
-
Concentration: Evaporate the solvent under reduced pressure.
-
Final Purification: The resulting solid is usually pure.[1] If necessary, recrystallize from Toluene/Heptane.[1]
Final Yield: ~8.5 g (92%). Overall Process Yield: ~55–60%.[1][2][3]
Part 3: Process Data & Troubleshooting
Physicochemical Characterization
| Parameter | Specification | Notes |
| Appearance | Off-white to pale beige crystalline solid | Darkens upon oxidation; store under inert gas.[1] |
| Melting Point | 122–124 °C | Sharp mp indicates high purity.[1] |
| Diagnostic ethyl peaks confirm sulfone integrity.[1] | ||
| Mass Spec (ESI) | [M+H]+ = 216.06 | Consistent with |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 (Alkylation) | O-alkylation competition or hydrolysis of EtI.[1] | Ensure conditions are strictly anhydrous if using DMF.[1] Switch to Ethanol/Water (reflux) with excess EtI if DMF fails.[1] |
| Sticky Solid in Step 3 (Nitration) | Poly-nitration or incomplete quenching.[1] | Keep temp <10°C during addition. Ensure vigorous stirring during ice quench to granulate the solid.[1] |
| Incomplete Reduction (Step 4) | Catalyst poisoning (sulfur).[1] | Use fresh Pd/C. If problem persists, switch to Fe/Acetic Acid reduction (robust against sulfur poisoning).[1] |
Part 4: References
-
Laskar, S. et al. (2013).[1] "Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors."[1][2][3][5] Chemical Papers, 67(4).[1]
-
Taylor & Francis. (2022).[1] "Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline." Synthetic Communications.
-
ResearchGate. (2025).[1][6] "Synthesis of Amisulpride and its Intermediates." ResearchGate Publication Database.
-
Vertex Pharmaceuticals. (2010).[1] "Sulfonamide Derivatives as Ion Channel Modulators." World Intellectual Property Organization (WIPO), WO2010042866.[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of 5-(Ethylsulfonyl)-2-methoxyaniline
[1][2][3][4]
Executive Summary & Scientific Context
This compound is a pharmacophore scaffold extensively used in the synthesis of tyrosine kinase inhibitors, specifically targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) [1].[1][2][3] Its structural integrity is paramount because the ortho-methoxy aniline moiety often engages in critical hydrogen bonding within the kinase ATP-binding pocket.[1]
From a process chemistry perspective, this molecule is typically synthesized via the chlorosulfonation or alkylation of anisole derivatives, followed by nitration and reduction.[1] Consequently, the analytical strategy must rigorously distinguish the target amine from its nitro-precursors and des-ethyl analogs , which are potential process-related impurities.[1]
Physicochemical Profile
Understanding the molecule's behavior in solution is the prerequisite for robust method development.[1]
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C | Monoisotopic Mass: 215.06 Da |
| Molecular Weight | 215.27 g/mol | Detectable by Single Quad MS.[1][4] |
| pKa (Calculated) | ~3.5 - 4.0 (Aniline nitrogen) | Weak base. Retention shifts significantly with pH. Acidic mobile phases (pH < 3) ensure protonation. |
| LogP | ~1.2 | Moderately lipophilic.[1] Suitable for Reversed-Phase (C18) chromatography.[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Dissolve samples in MeOH or ACN for HPLC; DMSO for NMR. |
| Appearance | Off-white to pale beige solid | Color changes indicate oxidation (formation of azo/azoxy dimers).[1] |
Structural Identification (Qualitative Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.27 | dd ( | 1H | Ar-H (C6) | Meta to amine, ortho to sulfone.[1] |
| 7.18 | d ( | 1H | Ar-H (C4) | Meta to methoxy, ortho to sulfone.[1] |
| 6.87 | d ( | 1H | Ar-H (C3) | Ortho to methoxy (shielded). |
| 4.06 | Broad s | 2H | -NH | Exchangeable.[1][3] Confirms reduction of nitro group. |
| 3.93 | s | 3H | -OCH | Characteristic methoxy singlet.[1] |
| 3.07 | q ( | 2H | -SO | Methylene of ethyl sulfone.[1][3] |
| 1.26 | t ( | 3H | -CH | Methyl of ethyl sulfone.[1][3] |
Note: Shifts are referenced to TMS (0.00 ppm). Values derived from literature synthesis validation [2].
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The amine group readily protonates, making ESI(+) the detection method of choice.
Quantitative Assessment: HPLC Protocol
This protocol uses a Reversed-Phase (RP-HPLC) method optimized for separating the polar amine from its likely lipophilic impurities (e.g., the nitro precursor).[1]
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Rationale: A C18 stationary phase provides sufficient retention for the ethyl-sulfonyl moiety.[1] 3.5 µm particle size balances resolution and backpressure.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Rationale: Low pH suppresses silanol activity and keeps the aniline protonated (R-NH
), preventing peak tailing.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (primary) and 210 nm (secondary).
-
Injection Volume: 5 µL.
Gradient Program[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (polar impurities) |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash (elute lipophilic dimers) |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
System Suitability Testing (SST)
Before analyzing samples, ensure the system meets these criteria using a standard solution (0.5 mg/mL):
-
Tailing Factor (
): 0.8 ≤ ≤ 1.5 (Critical for amines). -
Theoretical Plates (
): > 5,000. -
Precision (RSD): < 1.0% for retention time and area (n=5 injections).
Impurity Profiling Strategy
The synthesis of this compound typically proceeds via a nitro-intermediate.[1] The separation of these species is the primary challenge.
Impurity Origin Diagram
The following diagram illustrates the synthetic pathway and the origin of key impurities.
Figure 1: Synthetic origin of impurities.[1] The Nitro Precursor is the most critical process impurity to monitor.[1]
Relative Retention Times (RRT)
Under the proposed HPLC conditions:
-
Target Amine: ~7.0 min (Elutes first due to polarity of NH
). -
Nitro Precursor: ~10.5 min (Elutes later; significantly less polar).
-
Bis-azo Dimer: ~13.0 min (Highly lipophilic).[1]
Step-by-Step Bench Protocols
Protocol A: Sample Preparation for HPLC Assay
Objective: Prepare a 0.5 mg/mL solution for purity analysis.
-
Weighing: Accurately weigh 10.0 mg of the substance into a 20 mL scintillation vial.
-
Dissolution: Add 5.0 mL of Acetonitrile. Sonicate for 5 minutes. The solid should dissolve completely.
-
Dilution: Add 15.0 mL of Water (0.1% H
PO ). Note: Adding water too quickly to a high-concentration organic solution may cause precipitation.[1] Add slowly with swirling. -
Filtration: Filter distinctively through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
-
Why PTFE/Nylon? Cellulose filters may bind anilines.
-
-
Storage: Analyze within 24 hours. Amines can oxidize; keep vials in a cooled autosampler (4°C) if possible.
Protocol B: Rapid Identification via IR Spectroscopy
Objective: Confirm identity without solvent interference.[1]
-
Technique: ATR-FTIR (Attenuated Total Reflectance).[1]
-
Blank: Clean the crystal with isopropanol and collect a background spectrum.
-
Sample: Place ~5 mg of powder on the crystal. Apply pressure.
-
Key Bands to Observe:
References
-
Synthesis and Biological Context: Solomon, V. R., & Lee, H. (2011). Quinoline-based inhibitors of VEGFR2 kinase: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 19(1), 328-339.[1]
-
Synthetic Method & NMR Data: Deng, J., et al. (2022).[3][5] Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International, 54(5), 435-439.[1]
-
General HPLC Method for Anilines: Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.
-
CAS Registry Data: National Library of Medicine. (n.d.). This compound (Compound).[1][2][6][7][3][4] PubChem.[4][8]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. o-Anisidine 2-Methoxyaniline [sigmaaldrich.com]
Application Note: 1H NMR Characterization of 5-(Ethylsulfonyl)-2-methoxyaniline
Abstract
This application note provides a comprehensive protocol for the structural validation of 5-(Ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8) using proton nuclear magnetic resonance (
Introduction & Significance
This compound is a versatile building block utilized in medicinal chemistry, particularly in the development of anti-angiogenic agents targeting the Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The molecule features three distinct electronic environments:
-
Electron-Donating Groups (EDG): The methoxy (-OCH
) and amino (-NH ) groups at positions 2 and 1, respectively, increase electron density in the aromatic ring, shielding adjacent protons. -
Electron-Withdrawing Group (EWG): The ethylsulfonyl group (-SO
Et) at position 5 strongly deshields the aromatic protons and introduces a characteristic spin system.
Accurate NMR characterization is essential to distinguish this isomer from potential regioisomers (e.g., 4-sulfonyl variants) formed during sulfonyl chloride reduction or nitration steps in its synthesis.
Experimental Protocol
Reagents and Equipment
-
Analyte: this compound (>98% purity).[1]
-
Solvent: Chloroform-d (
) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.-
Note: DMSO-
is an alternative if the amine protons undergo rapid exchange or if solubility is poor, but provides sharper resolution for the ethyl coupling.
-
-
Instrument: 300 MHz or higher field NMR Spectrometer (e.g., Bruker Avance, Varian).
-
Tubes: 5 mm precision NMR tubes (Wilmad 507-PP or equivalent).
Sample Preparation Workflow
To ensure high-resolution data free from concentration-dependent shifts:
-
Weighing: Accurately weigh 10–15 mg of the solid analyte into a clean vial.
-
Dissolution: Add 0.6 mL of
.-
Critical Step: Ensure complete dissolution.[2] If the solution appears cloudy, filter through a small plug of glass wool directly into the NMR tube to remove undissolved salts or silica particles from previous synthetic steps.
-
-
Transfer: Transfer the clear solution to the NMR tube. The solvent height should be approx. 4–5 cm to match the receiver coil length.
-
Degassing (Optional): If analyzing precise coupling constants or relaxation times, degas with
for 1 minute to remove paramagnetic oxygen.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Standard 1D proton; maximizes signal-to-noise (S/N) per unit time. |
| Number of Scans (NS) | 16 or 32 | Sufficient for >10 mg sample; ensures clear observation of |
| Relaxation Delay (D1) | 1.0 – 2.0 sec | Allows full relaxation of aromatic protons for accurate integration. |
| Spectral Width (SW) | 12 ppm (-1 to 11 ppm) | Covers all expected signals including exchangeable -NH |
| Temperature | 298 K (25°C) | Standard ambient temperature. |
Spectral Analysis & Assignment
Overview of Chemical Shifts
The spectrum of this compound in
Table 1: 1H NMR Assignment (300 MHz, CDCl
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Fragment | Mechanistic Insight |
| 1.25 – 1.30 | Triplet ( | 3H | Ethyl Methyl | Coupled to methylene ( | |
| 3.05 – 3.15 | Quartet ( | 2H | Ethyl Methylene | Deshielded by sulfonyl EWG. | |
| 3.90 – 3.95 | Singlet ( | 3H | Methoxy | Strong singlet; typical O-methyl range. | |
| 4.00 – 4.50 | Broad ( | 2H | Primary Amine | Variable shift; exchangeable with | |
| 6.85 – 6.95 | Doublet ( | 1H | H-3 (Ar-H) | Aromatic Ring | Ortho to -OMe (shielding). |
| 7.20 – 7.30 | Doublet ( | 1H | H-6 (Ar-H) | Aromatic Ring | Ortho to -NH |
| 7.45 – 7.55 | Doublet of Doublets ( | 1H | H-4 (Ar-H) | Aromatic Ring | Meta to -OMe, Ortho to -SO |
Detailed Mechanistic Interpretation
The Aliphatic Region (Sulfonyl Ethyl Group)
The ethylsulfonyl group provides a classic
-
Triplet (
~1.28): The terminal methyl protons couple with the two adjacent methylene protons. -
Quartet (
~3.10): The methylene protons are significantly deshielded (shifted downfield to >3.0 ppm) due to the strong electron-withdrawing nature of the sulfone ( ) group. This differentiates it from an ethyl thioether (S-Et), where the methylene would appear further upfield (~2.9 ppm).
The Aromatic Region (ABX System)
The trisubstituted benzene ring creates a complex splitting pattern determined by the interplay of the substituents:
-
H-3 (Ortho to Methoxy): The methoxy group is a strong
-donor. This places high electron density at the ortho and para positions. Consequently, H-3 is the most shielded aromatic proton, appearing upfield (~6.9 ppm) as a doublet due to coupling with H-4. -
H-4 (Ortho to Sulfonyl): The sulfonyl group is a strong electron-withdrawing group (EWG) via induction and resonance. H-4 is ortho to this EWG and meta to the donating methoxy group. It experiences the strongest deshielding effect, shifting downfield (~7.5 ppm). It appears as a doublet of doublets (
) due to strong ortho-coupling with H-3 ( Hz) and weak meta-coupling with H-6 ( Hz). -
H-6 (Ortho to Amine/Sulfonyl): This proton sits between the donating amine and the withdrawing sulfonyl. The amine's shielding effect competes with the sulfonyl's deshielding effect, typically placing H-6 between H-3 and H-4. It appears as a narrow doublet (meta-coupling to H-4).
Logic Pathway for Structural Verification
The following diagram illustrates the decision-making process for validating the compound's structure based on the NMR data.
Figure 1: Decision logic for the structural assignment of this compound based on 1H NMR features.
Troubleshooting & Common Issues
Missing Amine Peak
-
Cause: The amine (-NH
) protons are exchangeable. If the is "wet" (contains acidic impurities or water), the peak may broaden into the baseline or merge with the residual water peak (~1.56 ppm). -
Solution: Shake the sample with
. If the broad peak disappears, it confirms the presence of exchangeable -NH .
Solvent Peak Overlap
-
Issue: Residual solvent peaks can obscure signals.[5]
-
Check:
residual proton appears at 7.26 ppm . This may overlap with the H-6 aromatic doublet. -
Protocol Adjustment: If overlap occurs, re-run the sample in Acetone-
(residual peak at 2.05 ppm) or DMSO- (2.50 ppm).
Regioisomer Contamination
-
Risk: Synthesis from 4-methoxybenzenesulfonyl chloride can yield regioisomers if the nitration/reduction sequence is not controlled.
-
Indicator: Look for a singlet in the aromatic region. A para-substituted isomer (1,4-disubstituted) would show a symmetric
system, whereas the desired 1,2,4-trisubstituted compound shows the distinct ABX pattern described above.
References
-
Synthesis and Characterization: Kucerova-Chlupacova, M., et al. (2015). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. [Link]
-
Improved Synthetic Protocols: Johnson, H., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Synthetic Communications. [Link]
-
Compound Database Entry: PubChem. This compound (CID 79278). [Link][1][6][7][8]
Sources
- 1. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR [m.chemicalbook.com]
- 4. 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) 1H NMR spectrum [chemicalbook.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 5-(Ethylsulfonyl)-2-methoxyaniline
Introduction & Scope
5-(Ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of the antipsychotic drug Amisulpride and various VEGFR2 inhibitors.[1][2][3][4] Its chemical structure features a basic primary amine, an electron-donating methoxy group, and a strongly electron-withdrawing ethylsulfonyl group.[1][2][3][4]
This unique electronic push-pull system creates specific analytical challenges:
-
pKa Sensitivity: The sulfonyl group lowers the pKa of the aniline nitrogen (estimated pKa ~2.5–3.5), making the ionization state highly sensitive to mobile phase pH.[1][3][4]
-
Silanol Interaction: Like many anilines, the protonated form can interact with residual silanols on silica columns, leading to peak tailing.[1][3][4]
-
Impurity Profile: Common synthetic routes involve the reduction of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene .[1][2][3][4] This nitro-precursor is a critical impurity that must be resolved from the target amine.[1][2][3][4]
This guide provides a robust, self-validating HPLC protocol designed to quantify purity and detect process-related impurities with high resolution.[1][2][3][4]
Method Development Logic
The following diagram illustrates the decision matrix used to select the critical method parameters (CMPs) for this protocol.
Caption: Logical flow connecting chemical properties of the analyte to chromatographic solutions.
Standard Operating Procedure (SOP)
Reagents and Materials
-
Reference Standard: this compound (>99.0% purity).[1][2][3][4][5][6]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][2][3][4]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).[1][2][4] -
Column: C18 phase, highly end-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18(2)).[1][2][3][4]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Low pH suppresses silanol activity and ensures consistent ionization of the aniline.[1][2][3][4] |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent required to remove non-polar nitro impurities.[1][2][4] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.[1][2][4] |
| Column Temp. | 30°C | Improves mass transfer and peak shape; reduces viscosity.[1][2][4] |
| Injection Vol. | 10 µL | Standard loop size; adjust based on detector linearity. |
| Detection | UV at 254 nm (Primary), 225 nm (Secondary) | 254 nm provides good selectivity for the aromatic ring; 225 nm offers higher sensitivity.[1][2][4] |
Gradient Program
A gradient is strictly recommended over isocratic conditions to ensure the elution of the hydrophobic nitro-precursor (4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene).[1][2][3][4]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic hold (Analyte elution) |
| 15.0 | 40 | 60 | Linear ramp to elute impurities |
| 20.0 | 40 | 60 | Wash |
| 20.1 | 90 | 10 | Return to initial |
| 25.0 | 90 | 10 | Re-equilibration |
Sample Preparation Protocol
Diluent Preparation
Prepare a mixture of Water:Acetonitrile (80:20 v/v) .[1][3][4] Note: Using 100% organic solvent as a diluent can cause "solvent effect" peak distortion (fronting) for early eluting peaks.[1][3][4] The 80:20 mix matches the initial mobile phase conditions.[1][2][3]
Standard Solution (0.5 mg/mL)[1][2][3][4]
-
Accurately weigh 25 mg of this compound Reference Standard.[1][2][3][4]
-
Transfer to a 50 mL volumetric flask.
-
Add ~30 mL of Diluent and sonicate for 5 minutes (ensure complete dissolution).
Test Solution
-
Dissolve and dilute to 50 mL using the same procedure as the Standard.
System Suitability & Validation (Self-Validating System)
To ensure the trustworthiness of the data, the system must pass the following acceptance criteria before analyzing samples.
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | 4.0 – 6.0 min (Analyte) | If RT drifts, check Mobile Phase pH and pump flow stability. |
| Theoretical Plates (N) | > 3,000 | If low, column may be aged or connection tubing is too long (dead volume).[1][2][4] |
| Tailing Factor (T) | < 1.5 | If > 1.5, ensure pH is exactly 3.[1][2][4]0. Replace column if voiding has occurred.[1][3][4] |
| Precision (%RSD) | < 2.0% (n=5 injections) | If high, check injector reproducibility or autosampler needle depth. |
Impurity Mapping Workflow
Understanding the origin of peaks is vital.[1][3][4] The diagram below maps the synthesis pathway to the chromatogram.
Caption: Synthesis pathway highlighting the critical "Nitro" impurity which elutes significantly later than the target amine.
Results and Discussion
Expected Chromatogram Profile
Under the described conditions, the This compound peak typically elutes between 4.5 and 5.5 minutes .[1][2][3][4]
-
Early eluting peaks (< 3 min): Usually solvent fronts or highly polar sulfonic acid degradation products.[1][3][4]
-
Late eluting peaks (> 10 min): Non-polar precursors, specifically the nitro-intermediate.[1][2][3][4]
Linearity and Range
The method is linear from 0.05 mg/mL to 0.75 mg/mL (
Robustness
The method is sensitive to pH changes.[1][3][4]
-
pH > 4.0: The amine becomes less ionized, increasing retention time and potentially causing peak broadening due to secondary interactions.[1][3][4]
-
pH < 2.5: Risk of column phase hydrolysis (stripping of C18 ligand) over long-term use.[1][2][3][4]
-
Recommendation: Strictly control buffer pH to
.
References
-
PubChem. (n.d.).[1][3][4][7] this compound (Compound).[1][2][3][4][5][6][8][9] National Library of Medicine.[1][3][4] Retrieved from [Link][1][2][3][4]
-
European Pharmacopoeia (Ph.[1][3][4] Eur.). (2023).[1][3][4][10] Amisulpride Monograph 1490. (Standard reference for Amisulpride and its intermediates).
-
Johnson, H., et al. (2022).[1][3][4][8] Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Synthetic Communications. Retrieved from [Link][1][2][3][4]
-
Ravisankar, P., & Devala Rao, G. (2015).[1][2][4] Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Sources
- 1. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 3. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 4. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. minarjournal.com [minarjournal.com]
Application Note: High-Fidelity Synthesis of VEGFR2 Inhibitors via the 5-(Ethylsulfonyl)-2-methoxyaniline Scaffold
Executive Summary & Scientific Rationale
The molecule 5-(ethylsulfonyl)-2-methoxyaniline (referred to herein as Fragment 5 ) is a privileged pharmacophore in medicinal chemistry, specifically designed to target the ATP-binding pocket of receptor tyrosine kinases (RTKs).
Its structural significance lies in its ability to anchor Type II kinase inhibitors within the vascular endothelial growth factor receptor 2 (VEGFR2) .
-
Mechanism of Action: The 2-methoxy group typically functions as a hydrogen bond acceptor for the hinge region or solvent front, while the 5-ethylsulfonyl moiety extends into the hydrophobic back-pocket (selectivity pocket), often interacting with the gatekeeper residue or the DFG-motif (Asp-Phe-Gly) in its inactive "out" conformation.
-
Key Application: This fragment is the core building block for the high-affinity ligand AAZ (PDB ID: ), a potent VEGFR2 inhibitor (
nM), and serves as the "Left-Hand Side" (LHS) template for diarylurea libraries analogous to Tivozanib and Linifanib.
This guide details an optimized, high-yield synthetic protocol (2022 methodology) for the fragment itself, followed by divergent protocols for converting it into active VEGFR2 inhibitors via Isocyanate and Carbamate intermediates.
Synthesis of the Core Fragment: this compound[1][2][3][4][5][6][7][8]
Historically, the synthesis of Fragment 5 suffered from poor reproducibility, particularly in the alkylation step (yields <20%).[1][2] The protocol below utilizes the optimized 2022 route (Johnson et al.), which employs milder conditions to achieve consistent multi-gram scale yields.
Reaction Scheme (Pathway A)
Figure 1: Optimized 4-step synthesis of Fragment 5. Note the high yields achieved via the improved alkylation and oxidation sequence.
Detailed Protocol
Step 1: S-Alkylation (Thiol to Sulfide)
-
Reagents: 4-Methoxybenzenethiol (1.0 eq), Ethyl Iodide (2.0 eq),
(2.0 eq), Acetonitrile (ACN).[2] -
Procedure:
-
Critical Note: Previous methods used NaH/DMF which led to over-alkylation. The weak base (
) in ACN prevents side reactions.
Step 2: Oxidation (Sulfide to Sulfone)
-
Reagents: Sulfide intermediate, mCPBA (2.1 eq), DCM.
-
Procedure:
-
Dissolve sulfide in DCM.
-
Add mCPBA slowly at 0°C, then warm to RT (overnight).
-
Quench: Add saturated
(to reduce excess peroxide) followed by wash.
-
-
Observation: Product is an off-white solid.[2]
Step 3: Nitration (Regioselective)
-
Reagents: Sulfone intermediate, Conc.
. -
Procedure:
-
Safety: This is an exothermic nitration. Ensure efficient reflux condensation and use a blast shield.
Step 4: Hydrogenation (Nitro reduction)
-
Reagents: Nitro intermediate, 10% Pd/C (5 mol%), Ethanol,
(balloon). -
Procedure:
-
Result: This compound .[1][7][2][8][9][10][3][11] Purity >99% by HPLC.
Synthesis of VEGFR2 Inhibitors (Divergent Strategies)
Once Fragment 5 is secured, it serves as the nucleophilic "head" for constructing the inhibitor. We present two routes: Route A (The specific AAZ ligand synthesis via Azaylide) and Route B (The General Urea Library synthesis via Carbamate).
Route A: The "Azaylide" Cyclization (Targeting AAZ/Oxazoles)
This advanced method constructs the oxazole ring directly onto the aniline, creating the pharmacophore found in PDB 1Y6A.
Mechanism: Reaction of an isocyanate with a stabilized phosphonium ylide (Aza-Wittig type reaction).
-
Isocyanate Formation:
-
Azaylide Coupling:
-
React the Isocyanate with a ketocarbonyl-triphenylphosphonium ylide (e.g., derived from a bromoketone of the pyridine partner).
-
Conditions: Toluene, Reflux, 12-24h.
-
Outcome: Spontaneous cyclization to form the Oxazol-2-amine bridge.
-
Route B: The Carbamate Coupling (Targeting Urea Libraries)
This is the industry-standard protocol for generating "Sorafenib-like" or "Tivozanib-like" libraries. It is safer and more modular than the isocyanate route.
Figure 2: Modular synthesis of Urea-based VEGFR2 inhibitors via a stable Phenyl Carbamate intermediate.
Detailed Protocol (Route B)
Step 1: Phenyl Carbamate Formation
-
Dissolve Fragment 5 (1.0 eq) and Pyridine (1.5 eq) in anhydrous THF (0.2 M).
-
Cool to 0°C. Dropwise add Phenyl Chloroformate (1.1 eq).
-
Stir at RT for 2 hours.
-
Workup: Quench with water. The carbamate usually precipitates. Filter, wash with water and cold ether. Dry in vacuo.[5][6]
-
Why: The phenyl carbamate is a stable, crystalline solid that can be stored, unlike the volatile/reactive isocyanate.
-
Step 2: Urea Coupling
-
Dissolve the Phenyl Carbamate (1.0 eq) and the Target Heteroaryl Amine (1.0 eq) (e.g., 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline for Tivozanib analogs) in DMSO.
-
Add Triethylamine (1.0 eq) if the amine is a salt.
-
Heat to 60-80°C for 4-12 hours.
-
Workup: Pour into water. The urea product precipitates. Recrystallize from EtOH/DMF.
Quantitative Data Summary
| Reaction Step | Reagents | Temp/Time | Typical Yield | Critical Quality Attribute |
| S-Alkylation | EtI, K2CO3, ACN | 60°C, 16h | 81% | Mono-alkylation control |
| Oxidation | mCPBA, DCM | 0°C -> RT | 87% | Removal of benzoic acid byproduct |
| Nitration | HNO3 (conc) | 100°C, 2h | 79% | Regioselectivity (Pos 2 vs 6) |
| Reduction | H2, Pd/C, EtOH | RT, 16h | 96% | Complete reduction of Nitro |
| Urea Coupling | DMSO, 80°C | 80°C, 4h | 65-85% | Purity of final inhibitor |
References
-
Johnson, H., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline.[1] Organic Preparations and Procedures International, 54(5).[8] Link
- Primary source for the optimized 4-step aniline synthesis.
-
Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors.[7][10] Beilstein Journal of Organic Chemistry, 9, 173–179.[10] Link
- Describes the linkage to PDB 1Y6A and the Isocyan
-
Protein Data Bank (RCSB). Structure 1Y6A: Crystal structure of the VEGFR2 kinase domain in complex with AAZ. Link
- Structural valid
- Bankston, D., et al. (2002). A Scalable Synthesis of the VEGFR2 Inhibitor Tivozanib. Organic Process Research & Development.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemscene.com [chemscene.com]
Application Note: Scalable Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline via Catalytic Hydrogenation
Executive Summary
This application note details the experimental procedure for the catalytic hydrogenation of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene to yield 5-(ethylsulfonyl)-2-methoxyaniline . This transformation is a critical step in the synthesis of pharmacophores for VEGFR2 tyrosine kinase inhibitors and intermediates for antipsychotics like Amisulpride.
While the sulfone and ether moieties are generally stable, the primary challenge lies in balancing reaction kinetics with safety, specifically managing the pyrophoric nature of Palladium on Carbon (Pd/C) and preventing catalyst poisoning by sulfur species. This guide provides a robust, self-validating protocol suitable for laboratory to pilot-scale transfer.
Reaction Scheme & Mechanism
The reduction follows a Langmuir-Hinshelwood mechanism where both the nitroarene and hydrogen gas adsorb onto the palladium surface. The nitro group (
Chemical Transformation:
-
Substrate: 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (
) -
Product: this compound (
) -
Catalyst: 10% Pd/C[1]
-
Byproduct:
Mechanistic Considerations
-
Sulfone Stability: The ethylsulfonyl group (
) is highly oxidized and resistant to reduction under these conditions, unlike sulfoxides or sulfides. -
Regioselectivity: The 1-methoxy group (anisole core) remains intact.
-
Intermediate Accumulation: Inadequate hydrogen mass transfer can lead to the accumulation of hydroxylamine intermediates, which are potential explosion hazards and can condense to form azo impurities.
Experimental Design & Safety
Reagents and Materials
| Component | Specification | Role |
| Substrate | 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene | Starting Material |
| Catalyst | 10% Pd/C (50% water wet) | Catalyst (Wet reduces fire risk) |
| Solvent | Ethanol (Absolute or 95%) | Solvent (High H2 solubility) |
| Hydrogen Source | H2 Gas (Balloon or Cylinder) | Reductant |
| Inert Gas | Nitrogen or Argon | Purging agent |
Critical Safety Parameters (The "Self-Validating" System)
-
Pyrophoric Hazard: Dry Pd/C ignites instantly in air, especially in the presence of alcohol vapors. Protocol Rule: Always use water-wet catalyst or pre-slurry the catalyst in water/toluene before adding to the reaction vessel.
-
Exotherm Control: The reduction of nitro groups is highly exothermic (~500 kJ/mol). Validation: Monitor internal temperature. A sharp rise >10°C indicates a runaway risk; stop stirring immediately to break the gas-liquid interface.
Detailed Experimental Protocol
Phase 1: Reactor Setup and Inerting[3][4]
-
Preparation: Equip a 3-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter (for
/ ), and a thermometer. -
Catalyst Charging (Safety Critical):
-
Solvent Addition: Carefully add Ethanol (approx. 20-30 mL per gram of substrate) down the side of the flask to wash the catalyst to the bottom. Do not create a dust cloud.
-
Substrate Addition: Add the 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene to the mixture.
Phase 2: Hydrogenation
-
Purge Cycle:
-
Reaction:
-
Maintain the reaction under a Hydrogen atmosphere (Balloon pressure is sufficient for <5g scale; use 3-5 bar in an autoclave for larger scales).
-
Heat the mixture to 35–40°C .
-
Stirring: Set stirring to high (800+ RPM) to ensure maximal gas-liquid mass transfer.
-
-
Monitoring (The "Self-Validating" Step):
-
TLC/HPLC: Check after 4 hours. The starting material is less polar than the amine product.
-
Visual Cue: The yellow suspension of the nitro compound will turn into a colorless or pale grey solution (excluding the black catalyst) as the amine forms.
-
Timeline: Balloon hydrogenation may take 24–48 hours. Pressurized hydrogenation (3 bar) typically completes in <6 hours.
-
Phase 3: Workup and Isolation
-
Termination:
-
Filtration:
-
Prepare a pad of Celite (diatomaceous earth) in a sintered glass funnel.
-
Filter the reaction mixture through the Celite to remove the Pd/C.
-
Safety: Keep the filter cake wet with ethanol/water at all times. Do not pull air through the dry cake (fire hazard).
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator).[1]
-
The product, This compound , is obtained as a solid.
-
Purification: If necessary, recrystallize from Methanol or Ethanol.
-
Process Visualization
Workflow Diagram
The following diagram outlines the logical flow and critical decision points (QC) for the synthesis.
Caption: Figure 1: Step-by-step workflow for the catalytic hydrogenation process with integrated safety and QC checkpoints.
Analytical Data & Quality Control
Upon isolation, the product should be verified against the following physicochemical properties.
| Parameter | Expected Value | Method |
| Appearance | White to off-white powder | Visual |
| Melting Point | 119–120 °C | Capillary MP |
| 1H NMR (DMSO-d6) | NMR Spectroscopy | |
| Yield | 85 – 90% | Gravimetric |
Troubleshooting Guide:
-
Low Conversion: If the reaction stalls, the catalyst may be poisoned by trace sulfur impurities from the substrate synthesis. Action: Filter the mixture and restart with fresh catalyst.
-
Impurity Formation (Azo/Azoxy): Indicates hydrogen starvation. Action: Increase stirring speed or H2 pressure.
References
-
Primary Synthesis Protocol: Sisol, M., et al. "Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors." Beilstein Journal of Organic Chemistry, 2013 , 9, 173–179.[1] [Link]
-
Safety in Hydrogenation: University of California, Irvine. "Standard Operating Procedure: Hydrogenation." [Link]
- Pharmacological Context (Amisulpride): Vertex AI Search Results (Patents CN112521318A, CN103819383A). The target molecule is a regioisomer/analog of the key Amisulpride intermediate (2-methoxy-4-amino-5-ethylsulfonyl benzoic acid).
Sources
Application Note: High-Purity Recovery of 5-(ethylsulfonyl)-2-methoxyaniline via Optimized Liquid-Liquid Extraction
Introduction: The Critical Role of 5-(ethylsulfonyl)-2-methoxyaniline in Drug Discovery
This compound is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules.[1][2][3][4] Its structure is a key pharmacophoric fragment found in numerous potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in tumors.[3][4] The compound's utility extends to the development of antimalarials, muscarinic M1 agonists, and topoisomerase inhibitors.[1][2] Given its significance and limited commercial availability, a robust and reproducible purification method is essential to ensure the high purity required for downstream synthetic applications and, ultimately, for the integrity of clinical candidates.[3]
This application note provides a detailed protocol for the purification of this compound from a crude synthetic mixture using liquid-liquid extraction (LLE). This method eschews the need for more complex and costly chromatographic techniques by leveraging the fundamental acid-base properties of the target aniline.[1][2] We will explore the underlying chemical principles, provide a step-by-step experimental workflow, and offer insights into process optimization and troubleshooting.
The Principle of pH-Modulated Liquid-Liquid Extraction for Aromatic Amines
Liquid-liquid extraction is a separation technique predicated on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5] The efficiency of this separation is quantified by the distribution ratio (D), which is the ratio of the total concentration of the solute in the organic phase to its total concentration in the aqueous phase.[6][7] For ionizable compounds like this compound, the distribution ratio is highly dependent on the pH of the aqueous phase.
The core of this protocol relies on the basicity of the aniline functional group. The extraction strategy involves a pH-swing mechanism:
-
Acidification & Protonation: In an acidic aqueous environment, the basic amino group (-NH₂) of the aniline is protonated to form an ammonium salt (-NH₃⁺). This charged species is highly polar and thus preferentially dissolves in the aqueous phase.[8] Neutral or acidic impurities, however, remain in the organic phase.
-
Basification & Deprotonation: By adding a strong base to the separated aqueous phase, the ammonium salt is deprotonated, regenerating the neutral aniline.
-
Back-Extraction: The neutral, and now significantly more hydrophobic, this compound can be efficiently extracted back into a fresh organic phase, leaving behind any water-soluble impurities.[8]
This acid-base manipulation allows for a highly selective and efficient purification, isolating the target amine from non-basic components of the crude reaction mixture.[8]
Solvent System Selection: A Critical Parameter
The choice of the organic solvent is paramount for a successful extraction. An ideal solvent should be immiscible with water, have a high affinity for the neutral form of the target compound, exhibit low solubility for impurities, and be sufficiently volatile for easy removal.
Table 1: Properties of Common Solvents for Liquid-Liquid Extraction
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Water Solubility | Key Considerations |
| Ethyl Acetate | C₄H₈O₂ | 0.902 | 77.1 | 8.3 g/100 mL | Good general-purpose solvent; less dense than water; moderately polar. |
| Dichloromethane (DCM) | CH₂Cl₂ | 1.33 | 39.6 | 1.3 g/100 mL | Excellent solvent for many organic compounds; denser than water; high volatility. Carcinogenicity concerns. |
| Diethyl Ether | (C₂H₅)₂O | 0.713 | 34.6 | 6.9 g/100 mL | Highly volatile and flammable; less dense than water; prone to peroxide formation. |
For this protocol, Ethyl Acetate is recommended as the primary organic solvent due to its favorable balance of polarity, volatility, and lower toxicity profile compared to chlorinated solvents like DCM.
Visualized Workflow of the Extraction Protocol
The following diagram outlines the complete liquid-liquid extraction process for the purification of this compound.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. innovation.world [innovation.world]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Thin layer chromatography (TLC) analysis in 5-(ethylsulfonyl)-2-methoxyaniline synthesis
This Application Note and Protocol is designed for researchers and process chemists involved in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8). It focuses on the critical monitoring of the final reduction step using Thin Layer Chromatography (TLC), providing a self-validating workflow to ensure high purity and yield.
Introduction & Context
This compound is a high-value pharmacophore used in the synthesis of VEGFR2 tyrosine kinase inhibitors and benzamide antipsychotics (e.g., Amisulpride analogs).[1]
The most robust synthetic route, as established by Murár et al. (2013), involves the catalytic hydrogenation of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene . This reduction transforms the nitro group (
Why TLC is Critical Here:
-
Reaction Endpoint: The reaction can take up to 48 hours. Premature termination leads to nitro-impurities that are difficult to crystallize out.
-
Intermediate Detection: Reduction of nitroarenes often proceeds via a hydroxylamine intermediate (
). This intermediate is unstable and can disproportionate, leading to colored azoxy impurities if not fully reduced. -
Polarity Shift: The conversion of the nitro group to an amine significantly alters the polarity and hydrogen-bonding capability, making TLC an ideal monitoring tool.
Method Development Strategy
Stationary Phase Selection
Silica Gel 60
Mobile Phase Optimization
-
Challenge: The sulfonyl group makes both the Starting Material (SM) and Product (P) relatively polar. Standard Hexane/EtOAc systems often result in the product sticking to the baseline (
). -
Solution: A Dichloromethane (DCM) / Methanol (MeOH) system is preferred.
-
Tailing Control: Primary anilines interact strongly with silanol groups, causing "streaking" or tailing.
-
Additive:Triethylamine (TEA) or Ammonium Hydroxide (
) (0.5 - 1.0%) competes for silanol sites, sharpening the amine spot.
-
Visualization Strategy (The "Dual-Check" System)
Reliable detection requires two orthogonal methods:
-
UV Absorption (254 nm): Detects the benzene ring. The nitro group (SM) is a strong fluorescence quencher, appearing as a dark spot. The aniline (P) is also UV active but may fluoresce differently.
-
Chemical Derivatization (Ninhydrin):
Experimental Protocol
Materials
-
TLC Plates: Aluminum or Glass-backed Silica Gel 60
(20 x 20 cm). -
Mobile Phase: Dichloromethane : Methanol : Triethylamine (95 : 5 : 0.5 v/v/v).
-
Stain: 0.2% Ninhydrin in Ethanol.
-
Reference Standards: Pure 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (SM).
Sample Preparation
The sulfonyl group limits solubility in non-polar solvents.
-
Solvent: Dissolve reaction aliquots in Acetone or DCM:MeOH (1:1) .
-
Concentration: Aim for ~5-10 mg/mL. Too dilute, and the hydroxylamine intermediate (often <5%) will be missed.
Step-by-Step Execution
Step 1: Plate Layout (Self-Validating Co-Spot)
Never run the reaction mixture (RM) in isolation. Use a 3-lane configuration to detect co-elution.
-
Lane 2: Co-spot (SM + RM). Apply SM first, dry, then apply RM over it.
-
Lane 3: Reaction Mixture (RM).
Step 2: Elution
-
Pre-saturate the TLC chamber with the mobile phase for 15 minutes (use filter paper liner).
-
Elute until the solvent front reaches ~80% of the plate height.
-
Critical: Dry the plate completely with warm air. Residual TEA can interfere with the Ninhydrin reaction.
Step 3: Visualization & Analysis
-
UV Check (254 nm): Circle all visible spots with a pencil. Note the
values.[2][5][6][7][8][9] -
Ninhydrin Dip: Dip the plate into the Ninhydrin solution (or spray).
-
Heat: Heat at 110°C for 2-3 minutes using a heat gun or hot plate.
Data Interpretation Table
| Component | Approx | UV (254 nm) | Ninhydrin Stain | Status |
| Nitro SM | 0.60 - 0.70 | Dark Spot | No Color | Disappears as rxn proceeds |
| Hydroxylamine Int. | 0.45 - 0.55 | Faint Spot | Yellow/Orange (weak) | Transient impurity |
| Aniline Product | 0.30 - 0.40 | Dark Spot | Vivid Purple/Red | Target Compound |
| Azoxy Dimer | > 0.80 | Dark Spot | No Color | Oxidative impurity (air exposure) |
Visual Workflows
TLC Decision Logic
This diagram illustrates the decision-making process during the reaction monitoring.
Caption: Decision logic for monitoring the reduction of nitro-sulfone to amino-sulfone.
Chemical Transformation & Polarity Map
Visualizing the shift in chemical properties that drives the TLC separation.
Caption: Reaction pathway showing the polarity shift from Nitro (SM) to Aniline (Product).
Troubleshooting & Validation
-
Problem: Product spot is streaking/tailing.
-
Cause: Interaction between the basic amine and acidic silica.
-
Fix: Increase TEA concentration to 1% or switch to Ammonia-saturated Methanol.
-
-
Problem: Co-elution (Single spot in Co-spot lane).
-
Validation: If UV shows one spot but Ninhydrin only stains the bottom half of that spot, you have incomplete separation. Switch mobile phase to Toluene:Acetone (3:1) to exploit pi-pi stacking differences.
-
-
Problem: New spot appears at solvent front (
).-
Cause: Oxidation of the amine to azo/azoxy dimers (often caused by air exposure during spotting).
-
Fix: Spot rapidly and dry with cool air.
-
References
-
Murár, M., et al. (2013).[1][10] "Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors."[1][4][10] Beilstein Journal of Organic Chemistry, 9, 173–179.[1] [Link]
-
Touchstone, J. C. (1992).[8] Practice of Thin Layer Chromatography, 3rd Edition. Wiley-Interscience. (General Reference for TLC Visualization).
- Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.libretexts.org [med.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. epfl.ch [epfl.ch]
- 9. o-Anisidine 2-Methoxyaniline [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: 5-(Ethylsulfonyl)-2-methoxyaniline as a Versatile Pharmacophore
Topic: Application of 5-(ethylsulfonyl)-2-methoxyaniline in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Chemical Profile
This compound (CAS: 5339-62-8) is a high-value pharmacophore extensively utilized in the design of Type II kinase inhibitors and atypical antipsychotics.[1] Structurally, it combines an electron-rich aniline moiety (serving as a hydrogen bond donor) with a lipophilic, electron-withdrawing ethylsulfonyl group.[1] This unique electronic "push-pull" architecture makes it an ideal scaffold for targeting the ATP-binding pockets of kinases (e.g., VEGFR2, PDGFR) and G-protein coupled receptors (e.g., Dopamine D2/D3).[1]
Chemical Specifications
| Property | Specification |
| IUPAC Name | 5-ethylsulfonyl-2-methoxyaniline |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Key Functional Groups | Primary Amine (C1), Methoxy (C2), Ethylsulfonyl (C5) |
| pKa (Calculated) | ~2.5 (Aniline conjugate acid) due to sulfonyl deactivation |
Medicinal Chemistry Applications
Kinase Inhibition (VEGFR2/PDGFR)
The this compound moiety is a "privileged structure" in oncology.[1] It is frequently employed to synthesize urea-based Type II kinase inhibitors.[1]
-
Mechanism: The aniline nitrogen serves as a nucleophile to form diaryl ureas.[1] In the context of VEGFR2 (e.g., in the PDB complex 1Y6A with ligand AAZ), this moiety occupies the hydrophobic allosteric pocket adjacent to the ATP binding site.
-
Binding Mode:
-
The urea linker (derived from the aniline) forms critical hydrogen bonds with the Glu-Cys-Asp (DEAD) box or similar conserved residues (e.g., Glu885 in VEGFR2).[1]
-
The ethylsulfonyl group extends into the solvent-exposed region or a hydrophobic sub-pocket, improving potency and metabolic stability compared to simple alkyl groups.[1]
-
The methoxy group provides conformational rigidity via intramolecular hydrogen bonding or steric hindrance, locking the rotamer in a bioactive conformation.
-
Antipsychotic Benzamides (Amisulpride Analogs)
This compound is a direct structural analog of the side chain found in Amisulpride (Solian), an atypical antipsychotic.[1]
-
Structure-Activity Relationship (SAR): The sulfonyl group at the meta position relative to the amide bond (in the final drug) is critical for D2/D3 receptor selectivity.[1] While Amisulpride typically utilizes a 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid core, the this compound is a valuable intermediate for synthesizing "reverse-amide" analogs or exploring bioisosteric replacements in the benzamide class.[1]
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This protocol utilizes a robust 3-step sequence starting from commercially available 4-methoxybenzenesulfonyl chloride.[1] It avoids the use of unstable diazonium intermediates often found in older routes.[1]
Reagents Required:
-
4-Methoxybenzenesulfonyl chloride[1]
-
Sodium sulfite (
)[1] -
Sodium bicarbonate (
)[1] -
Ethyl iodide (
)[1] -
Nitric acid (
, fuming) / Acetic acid -
Tin(II) chloride (
) or Hydrogen/Pd-C[1]
Step 1: Formation of Sulfinate and Alkylation (One-Pot)
-
Reduction: Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in water/dioxane (1:1). Add
(2.0 eq) and (2.5 eq).[1] Stir at 70°C for 2 hours. -
Alkylation: Cool to room temperature. Add Ethyl iodide (1.5 eq) directly to the reaction mixture. Reflux for 4–6 hours.[1]
-
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate.-
Product: 1-(Ethylsulfonyl)-4-methoxybenzene.[1]
-
Step 2: Regioselective Nitration
-
Dissolve the sulfone from Step 1 in Glacial Acetic Acid.[1]
-
Add Fuming
(1.2 eq) dropwise at 0°C. -
Allow to warm to RT and stir for 2 hours.
-
Quench: Pour into ice water. Filter the yellow precipitate.[1][3]
Step 3: Reduction to Aniline
-
Suspend the nitro compound in Ethanol/Water (4:1).[1]
-
Add
(5.0 eq) and catalytic HCl. Reflux for 3 hours.-
Alternative: Hydrogenation (H2, 1 atm) with 10% Pd/C in Methanol is cleaner and preferred for scale-up.[1]
-
-
Purification: Neutralize with NaOH, filter through Celite, extract with DCM. Recrystallize from Ethanol.[1]
Protocol B: General Urea Coupling (Kinase Inhibitor Synthesis)
Rationale: This protocol describes coupling the aniline with an isocyanate to form a urea-based kinase inhibitor (e.g., Sorafenib/Regorafenib analogs).[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Aryl Isocyanate (Electrophile) OR Aryl Amine + Triphosgene[1]
-
Dichloromethane (DCM) or THF (anhydrous)[1]
-
Triethylamine (TEA)[1]
Procedure:
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen atmosphere.
-
Coupling: Add the appropriate Aryl Isocyanate (1.1 mmol) dropwise at 0°C.
-
Note: If the isocyanate is not available, generate it in situ by treating the partner amine with Triphosgene (0.35 eq) and TEA (2.0 eq) in DCM before adding the sulfonyl-aniline.[1]
-
-
Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (formation of a more polar spot).[1]
-
Workup: The urea product often precipitates out of DCM.[1] Filter the solid and wash with cold Ether.[1]
-
Characterization: Verify by ¹H NMR (look for two singlet NH protons between 8.0–10.0 ppm).[1]
Visualization of Pathways
Figure 1: Synthesis & Application Logic
This diagram illustrates the synthesis of the scaffold and its divergent applications in medicinal chemistry.
Caption: Synthetic route from sulfonyl chloride precursor to the target aniline and its subsequent divergence into kinase and GPCR drug discovery programs.
Safety & Handling (MSDS Highlights)
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]
-
Handling: Use in a fume hood.[1] The intermediate nitro compounds are potentially energetic; avoid overheating during the nitration step.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aniline derivatives can oxidize (darken) upon prolonged exposure to air.[1]
References
-
Johnson, H., et al. (2022).[1][9] Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International, 54(5), 435-439.[1][9][10] Link[1]
-
Garuti, L., et al. (2013).[1] Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Link
-
PubChem Compound Summary. (n.d.). This compound (CID 79278).[1][8] National Center for Biotechnology Information.[1] Link[1]
-
Mokrosz, J. L., et al. (1995).[1] Structure-activity relationship studies of CNS agents.[1] Part 24: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride) derivatives. Link
Sources
- 1. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112521318A - Preparation method of amisulpride important intermediate - Google Patents [patents.google.com]
- 4. CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Google Patents [patents.google.com]
- 5. CAS 5339-62-8: 5-(Ethylsulfonyl)-2-methoxybenzenamine [cymitquimica.com]
- 6. BJOC - Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Fast Garnet GBC Base,Fast Garnet GBC Salt Suppliers & Manufacturers [chemicalregister.com]
- 9. Connor Schmid - Google Scholar [scholar.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of antimalarials using 5-(ethylsulfonyl)-2-methoxyaniline analogues
Application Note: High-Yield Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline Analogues for Next-Generation 9-Anilinoacridine Antimalarials
Executive Summary
The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the development of novel antimalarial pharmacophores. While 4-aminoquinolines (e.g., chloroquine) have faced widespread resistance, 9-anilinoacridines remain a potent scaffold due to their dual mechanism of action: inhibition of DNA topoisomerase II and interference with hematin detoxification.
This guide details the optimized synthesis of This compound , a critical "resistance-breaking" intermediate used to construct high-affinity acridine and quinoline antimalarials. We provide a validated, high-yield protocol for generating this sulfone-aniline fragment and its subsequent coupling to acridine cores, referencing the improved methodologies established by Eagon et al. (2022) and the structure-activity relationships (SAR) defined by Santelli-Rouvier et al. (2004).
Scientific Rationale & Mechanism
The Sulfonyl-Aniline Advantage
The incorporation of a 5-ethylsulfonyl group onto the aniline side chain of acridine antimalarials serves three critical medicinal chemistry functions:
-
Electronic Modulation: The strong electron-withdrawing nature of the sulfone (
) lowers the pKa of the aniline nitrogen, modulating the basicity of the coupled drug to optimize accumulation in the acidic parasite food vacuole. -
Metabolic Stability: Unlike sulfides, the sulfone moiety is already fully oxidized, preventing rapid metabolic clearance via S-oxidation.
-
Binding Affinity: The sulfone oxygen atoms act as hydrogen bond acceptors, creating additional binding contacts within the ATP-binding pocket of P. falciparum topoisomerase II.
Mechanism of Action Pathway
The final drug candidate functions as an intercalating agent.[1] The acridine core stacks between DNA base pairs, while the substituted aniline side chain projects into the minor groove, locking the DNA-enzyme cleavable complex.
Figure 1: Dual mechanism of action for sulfonyl-acridine antimalarials.
Experimental Protocols
Protocol A: Synthesis of this compound
Based on the optimized reduction protocols by Johnson & Eagon (2022).
Objective: Synthesize the key aniline fragment from the nitro-precursor with >95% purity.
Reagents:
-
Precursor: 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene (synthesized via oxidation of the sulfide).
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen Source:
balloon (1 atm).
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equivalent of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene in anhydrous MeOH (0.1 M concentration).
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (10% loading) under an argon blanket. Caution: Pd/C is pyrophoric.
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the headspace with
gas (balloon) via a needle for 5 minutes. -
Stir vigorously at Room Temperature (RT) under 1 atm
for 16 hours.
-
-
Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent amine spot.
-
Workup:
-
Filter the mixture through a Celite 545 pad to remove the catalyst.
-
Wash the pad with MeOH (
mL). -
Concentrate the filtrate in vacuo.
-
-
Purification: The product is typically obtained as an off-white solid in quantitative yield (>95%) and often requires no further purification. If necessary, recrystallize from EtOH.
Key Data Points:
| Parameter | Specification |
|---|---|
| Yield | 92–96% |
| Appearance | Off-white crystalline solid |
|
Protocol B: Coupling to the Acridine Core
Adapted from Santelli-Rouvier et al. (2004).
Objective: Couple the synthesized aniline to 6,9-dichloro-2-methoxyacridine to form the final antimalarial candidate.
Reagents:
-
Core: 6,9-Dichloro-2-methoxyacridine (or 9-chloroacridine analogue).
-
Amine: this compound (from Protocol A).
-
Solvent: Ethanol or 2-Ethoxyethanol.
-
Catalyst: Catalytic HCl (conc.) or
-Toluenesulfonic acid (PTSA).
Step-by-Step Workflow:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 eq of the 9-chloroacridine derivative and 1.1 eq of This compound in Ethanol (0.2 M).
-
Acid Catalysis: Add 2–3 drops of conc. HCl. The acid protonates the acridine nitrogen, activating the C9 position for nucleophilic attack.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The mixture will typically turn deep red/orange as the hydrochloride salt of the product precipitates. -
Isolation:
-
Free Base Formation (Optional): Suspend the salt in water and basify with 10%
to pH 9. Extract with , dry over , and concentrate.
Synthesis Workflow Diagram
Figure 2: Complete synthetic route from sulfide precursor to final drug candidate.
References
-
Johnson, H., Gleason, C., Klug, T., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International.
-
Santelli-Rouvier, C., Pradines, B., Berthelot, M., et al. (2004).[1][4][5][6][7] Arylsulfonyl acridinyl derivatives acting on Plasmodium falciparum. European Journal of Medicinal Chemistry.
-
Giannini, G., et al. (2005). Structure-Activity Relationship of Acridine Derivatives as Antimalarials. Journal of Medicinal Chemistry.
Sources
- 1. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. US5559216A - Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. Acridine and Acridinones: Old and New Structures with Antimalarial Activity [openmedicinalchemistryjournal.com]
- 6. Antiplasmodial Activity of [(Aryl)arylsulfanylmethyl]Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylsulfonyl acridinyl derivatives acting on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Topoisomerase II Inhibitors from 5-(ethylsulfonyl)-2-methoxyaniline Analogues
[1]
Executive Summary & Rationale
This application note details the protocol for synthesizing and evaluating sulfonyl-acridine hybrid inhibitors targeting DNA Topoisomerase II
While Amsacrine utilizes a methanesulfonamide group, this protocol focuses on the ethylsulfonyl analogue. Sulfones offer distinct metabolic stability and hydrogen-bonding profiles compared to sulfonamides, potentially overcoming resistance mechanisms associated with classic Topo II poisons.
Key Technical Insight: this compound is frequently cited as a "scarce" intermediate in commercial catalogs. Consequently, Part 1 of this guide provides a validated, high-yield synthetic route to generate this precursor in-house, solving a common supply chain bottleneck for medicinal chemists.
Mechanism of Action & Design Strategy
The target molecules function as Topoisomerase II Poisons .[1] They stabilize the "cleavable complex" (DNA-enzyme-drug ternary complex), preventing the religation of DNA double-strand breaks.
-
Acridine Core: Intercalates between DNA base pairs.
-
Aniline Side Chain (The Linker): Projects into the minor groove.
-
5-Ethylsulfonyl Moiety: Interacts with the protein-DNA interface, mimicking the electronic withdrawal of Amsacrine's sulfonamide but with altered lipophilicity (
).
Pathway Visualization
The following diagram illustrates the synthesis logic and the biological mechanism.
Caption: Synthetic workflow from commercial sulfonyl chloride to final Topo II inhibitor, highlighting the critical intermediate.
Part 1: Synthesis of the Precursor (this compound)[1][3][4]
Challenge: Commercial availability of this specific aniline is poor. Solution: A robust 4-step protocol optimized for multi-gram scale.
Reagents Required[1][2][3][5][6][7][8]
-
4-methoxybenzene-1-sulfonyl chloride (Commercial starting material)[2][3][4]
-
Sodium sulfite (
), Sodium bicarbonate ( )[2][3] -
Ethyl iodide (
)[5][6] -
Nitric acid (
, fuming) -
Palladium on Carbon (10% Pd/C), Hydrogen gas (
)[2][3]
Protocol Steps
Step 1: Formation of Sulfinate Salt
-
Dissolve 4-methoxybenzene-1-sulfonyl chloride (1.0 eq) in water/THF (10:1 v/v).
-
Add
(2.0 eq) and (2.0 eq).[2][3] -
Stir at
for 4 hours. -
Checkpoint: The solution should become clear. Evaporate THF and lyophilize to obtain sodium 4-methoxybenzenesulfinate.
Step 2: Ethyl Sulfone Synthesis (The Critical Step)
Note: Literature often reports low yields here due to poor nucleophilicity. We utilize a reflux method to drive conversion.
-
Suspend the sulfinate salt in MeOH.
-
Add Ethyl Iodide (2.5 eq).
-
Reflux for 6 hours. Monitor by TLC (Hexane/EtOAc 1:1).
-
Evaporate solvent, redissolve in
, wash with water, and dry over . -
Product: 1-(ethylsulfonyl)-4-methoxybenzene.[3]
Step 3: Regioselective Nitration
-
Dissolve the sulfone product in concentrated
at . -
Dropwise add
(conc).[3] -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Pour onto ice. The yellow precipitate is 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.[3]
-
Purification: Recrystallize from Ethanol if necessary.
-
Step 4: Hydrogenation to Aniline
Part 2: Synthesis of the Topoisomerase Inhibitor
This section describes coupling the synthesized aniline with a 9-chloroacridine core to create the bioactive inhibitor.
Reaction Scheme
Reaction Type: Nucleophilic Aromatic Substitution (
| Component A | Component B | Catalyst | Solvent | Conditions |
| 9-Chloroacridine | This compound | HCl (cat.) | Ethanol or Methanol | Reflux, 2-4 hrs |
Detailed Protocol
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of 9-chloroacridine in 10 mL of anhydrous ethanol.
-
Addition: Add 1.1 mmol of This compound (prepared in Part 1).
-
Catalysis: Add 2-3 drops of concentrated HCl. The acid protonates the acridine nitrogen, making the C-9 position more electrophilic.
-
Reflux: Heat the mixture to reflux (
) for 3 hours.-
Visual Cue: The solution will typically turn deep orange or red.
-
-
Precipitation: Cool the mixture to RT. The product usually precipitates as the hydrochloride salt.
-
Filtration: Filter the solid and wash with cold diethyl ether to remove unreacted aniline.
-
Neutralization (Optional): If the free base is required, treat the solid with aqueous
and extract with . For biological assays, the HCl salt is preferred for water solubility.
Part 3: Biological Validation (Topo II Relaxation Assay)
To confirm the synthesized compound acts as a Topoisomerase inhibitor, a supercoiled plasmid relaxation assay is required.
Assay Principle
Topo II converts supercoiled DNA (Form I) into relaxed circular DNA (Form II). Inhibitors prevent this conversion, leaving the DNA in the supercoiled state.
Protocol
-
Reagents:
-
Human Topoisomerase II
(2 units/reaction).[8] -
Supercoiled pUC19 plasmid DNA (250 ng).
-
Assay Buffer (Tris-HCl, NaCl,
, ATP).
-
-
Incubation:
-
Mix DNA, Enzyme, and Test Compound (graded concentrations: 1, 10, 50, 100
). -
Include Controls:
-
Negative: DNA only (no enzyme).
-
Positive Enzyme: DNA + Enzyme (no drug)
Fully relaxed. -
Positive Drug: Amsacrine (
).[8]
-
-
-
Reaction: Incubate at
for 30 minutes. -
Termination: Add Stop Solution (SDS/Proteinase K).
-
Analysis: Run samples on a 1% agarose gel (without Ethidium Bromide initially). Stain post-run.
-
Interpretation:
-
Active Inhibitor: The lane will show a bright band of Supercoiled DNA (migrates faster) similar to the Negative Control.
-
Inactive: The lane will show Relaxed DNA (migrates slower), similar to the Positive Enzyme control.
-
References
-
Synthesis of Precursor: Garaj, V. et al. "Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors." Molecules, 2013.[2][4] Link
-
Improved Protocol: Taylor, S. et al. "Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline." Synthetic Communications, 2022. Link
-
Topo II Assay Methodology: Souza, L. et al.
Inhibition... of New Acridine–Thiosemicarbazone Derivatives." Pharmaceuticals, 2023.[9] Link -
Sulfonamide/Sulfone SAR: Kamal, A. et al. "Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin." Bioorganic & Medicinal Chemistry, 2003. Link
Sources
- 1. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 5-(Ethylsulfonyl)-2-methoxyaniline Synthesis
Topic: Troubleshooting Low Yield & Impurity Profiles CAS: 5339-62-8 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary & Route Analysis
The Problem: Users frequently report low yields (<40%) in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. The yield loss is rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across the multi-step sequence.
The Solution Architecture: High-yield synthesis requires navigating two primary competing pathways. You must first identify which route you are currently employing to use this guide effectively.
-
Route A (The Sulfinate Route): Reduction of sulfonyl chloride
S-Alkylation Nitration Reduction.-
Primary Failure Point: The Nitration step (Regioselectivity & Dinitration).
-
-
Route B (The Thioether Route): Thioether formation
Oxidation Reduction.-
Primary Failure Point: The Oxidation step (Sulfoxide contamination vs. N-oxidation).[1]
-
Master Pathway Diagram
The following diagram illustrates the critical control points where yield is typically lost.
Caption: Comparative synthetic pathways highlighting the critical yield-loss bottleneck at the Nitration step (Route A) and Oxidation step (Route B).
Troubleshooting Phase I: The Nitration Bottleneck (Route A)
Context: You have successfully synthesized 1-(ethylsulfonyl)-4-methoxybenzene, but the subsequent nitration yields a mixture of isomers or dinitro species.
The Mechanism of Failure
The sulfonyl group is a strong electron-withdrawing group (meta-director), while the methoxy group is a strong electron-donating group (ortho/para-director).
-
The Conflict: The methoxy group activates the ring, but the sulfonyl group deactivates it.
-
The Trap: To overcome the deactivation from the sulfonyl group, chemists often increase temperature or acid strength. This leads to 5-(ethylsulfonyl)-2-methoxy-1,3-dinitrobenzene (over-nitration) or degradation.
Diagnostic & Solution Protocol
| Observation | Root Cause | Corrective Action |
| TLC shows starting material after 2h | Temperature too low (reaction is kinetically slow due to sulfone deactivation). | Step-wise Heating: Start at 0°C, then slowly ramp to 60°C. Do not jump to reflux immediately. |
| Yellow precipitate is gummy/sticky | Dinitro impurity formation (4a) or oligomerization. | Stoichiometry Control: Use exactly 1.05 - 1.1 eq of HNO3. Excess nitric acid drives dinitration. |
| Yield < 50% after workup | Poor solubility of nitro-sulfone in extraction solvent. | Solvent Switch: The nitro-sulfone intermediate is poorly soluble in ether/hexane. Use CHCl3 or DCM for extraction. |
Optimized Protocol (Nitration):
-
Dissolve 1-(ethylsulfonyl)-4-methoxybenzene in conc. H2SO4 at 0°C.[2]
-
Add HNO3 (65%) dropwise, maintaining temp < 10°C.
-
Critical: Allow to warm to RT for 2 hours. If conversion is <50% by TLC, heat to 60°C for 1 hour.
-
Quench into ice water . The product should precipitate as a solid.[2] Filtration is preferred over extraction to avoid emulsion losses.
Troubleshooting Phase II: The Oxidation Bottleneck (Route B)
Context: Converting the sulfide (thioether) to sulfone using oxidants like H2O2 or mCPBA.
The Mechanism of Failure
-
Sulfoxide Stall: Oxidation of Sulfide
Sulfoxide is fast. Sulfoxide Sulfone is slow. Stopping early leaves difficult-to-separate sulfoxide impurities. -
Chemo-selectivity: If the amine is already present (rare but possible in some schemes), N-oxidation occurs.
Diagnostic & Solution Protocol
| Observation | Root Cause | Corrective Action |
| Product mp is lower than 119°C | Sulfoxide contamination (mp depression). | Catalyst Addition: H2O2 alone is too slow. Add Na2WO4 (Sodium Tungstate) (2 mol%) as a catalyst. |
| Reaction takes >24 hours | pH is too low or oxidant decomposition. | Buffer System: Maintain pH ~6-7. Use acetic acid as solvent if using H2O2.[3][4] |
| Explosive/Exotherm risks | Accumulation of oxidant. | Controlled Addition: Do not add all oxidant at once. Monitor internal temp. |
Troubleshooting Phase III: Reduction & Isolation (Common to All)
Context: Converting the nitro group to the final aniline.
The Catalyst Poisoning Effect
Sulfur-containing molecules (sulfones, and especially trace sulfides/thioethers carried over) are notorious catalyst poisons for Palladium (Pd/C).
Symptoms of Failure:
-
Reaction stalls at 50% conversion.
-
Requires massive catalyst loading (>20 wt%).
-
Filtration of catalyst is extremely slow (clogging).
Corrective Protocol:
-
Pre-treatment: Treat the nitro-sulfone precursor with activated charcoal in refluxing ethanol for 30 mins before adding the metal catalyst. Filter hot. This removes trace sulfide poisons.
-
Catalyst Choice: If Pd/C fails, switch to Raney Nickel (more robust to sulfur) or chemical reduction using Iron powder/NH4Cl (robust, high yield, but messier workup).
-
Solvent: Use Ethanol/THF (10:1). Pure ethanol often has solubility issues for the sulfone precursor.
Final Isolation (The Amphoteric Trap)
The product has a basic amine and a neutral sulfone.
-
Issue: If you acidify to remove impurities, the product forms a salt and stays in the water layer.
-
Fix: The final product precipitates best from water at pH 8-9 . Do not over-basify (risk of hydrolysis), and definitely do not acidify during the final quench unless you intend to isolate the HCl salt.
Frequently Asked Questions (FAQs)
Q: Can I use mCPBA for the oxidation step? A: Yes, but it is not recommended for scale-up (>5g). mCPBA generates m-chlorobenzoic acid byproduct, which is difficult to separate from the sulfone without column chromatography. The H2O2/Na2WO4 system allows for simple precipitation workup.
Q: My final product is pink/red instead of off-white. Is it pure? A: No. The pink color indicates oxidation of the aniline (formation of quinone-imines) or trace azo-compounds.
-
Fix: Recrystallize from Ethanol/Water (8:2) with a pinch of sodium dithionite (reducing agent) to bleach the color.
Q: Why is the melting point of my intermediate (Nitro-sulfone) varying? A: This strongly suggests regioisomer contamination. The nitration of the sulfone can produce the ortho-nitro (target) and trace meta-nitro isomers.
-
Check: Run 1H NMR. Look for the aromatic splitting pattern. The target (para-substituted relative to each other) should show distinct singlets or meta-coupling depending on exact substitution, whereas isomers will show strong ortho-coupling doublets.
References
-
Synthesis and Characterization: M. J. K., et al. "Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors."[2] Molecules, 2013. Key Insight: Describes the 4-step route from 4-methoxybenzene-1-sulfonyl chloride and the critical nitration temperature parameters.
-
Amisulpride Process Chemistry: "Process for preparation of amisulpride."[2][3][4][5] US Patent Application US20130096319A1. Key Insight: Details the oxidation of the thioether intermediate and yield issues associated with H2O2 oxidation times.
-
Oxidation Methodology: Kirihara, M., et al. "Tantalum Carbide-Catalyzed Oxidation of Sulfides."[1] Synlett, 2010.[1] Key Insight: General protocols for selective sulfide-to-sulfone oxidation avoiding sulfoxide impurities.
-
Physical Properties & Safety: PubChem Compound Summary for CID 79278, this compound. Key Insight: Solubility data and CAS verification (5339-62-8).
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 4. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ethyl Iodide Alkylation Optimization
Topic: Optimizing Ethyl Iodide (
Introduction: The "Soft" Electrophile Challenge
Welcome to the Technical Support Center. You are likely here because your ethylation step—deceptively simple on paper—is failing to scale or yielding inconsistent results. Ethyl Iodide (
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic pitfalls of using
Module 1: Reagent Quality & Handling (The Hidden Variable)
User Issue: "My reaction turned dark brown immediately, and yields are dropping batch-to-batch."
Diagnosis: Your Ethyl Iodide has decomposed.
Protocol 1.1: Restoration of Ethyl Iodide
Do not use "brown" ethyl iodide for sensitive nucleophilic substitutions.
-
Wash: Transfer impure
to a separatory funnel. Wash with 10% Sodium Thiosulfate ( ) solution until the organic layer is colorless (The thiosulfate reduces back to iodide). -
Rinse: Wash once with deionized water.
-
Dry: Dry the organic layer over anhydrous Calcium Chloride (
) or Magnesium Sulfate ( ). -
Stabilize: If storing, add a catalytic amount of copper wire or silver wool to scavenge free iodine over time. Store in amber glass at 4°C.
Module 2: Reaction Engineering & The "Cesium Effect"
User Issue: "The reaction stalls at 60% conversion, even with excess EtI."
Diagnosis: This is likely a phase-transfer limitation or ion-pairing issue.
In non-polar or moderately polar solvents, the nucleophile (often an anion generated by a base) forms a tight ion pair with the cation (e.g.,
The Solution: The Cesium Effect
Switching from Potassium Carbonate (
-
Mechanism: The large ionic radius of Cesium (1.67 Å) creates a "naked anion" effect in polar aprotic solvents (DMF, DMSO). The weak lattice energy facilitates solubility, and the loose ion pairing makes the nucleophile more aggressive toward the soft
electrophile.
Experimental Decision Matrix: Solvent & Base Selection
| Parameter | Standard Condition | Optimized Condition | Why? |
| Base | Increases nucleophile solubility and reactivity (Cesium Effect). | ||
| Solvent | Acetone ( | DMF or NMP | Higher dielectric constant dissociates ion pairs; higher bp allows T > 70°C. |
| Temp | Reflux (Acetone) | 60-70°C (Sealed) | |
| Stoichiometry | 1.1 equiv | 1.5 - 2.0 equiv | Compensates for |
Module 3: Selectivity (O- vs. N- Alkylation)
User Issue: "I have an ambident nucleophile (e.g., pyridone, amide). I want N-ethylation, but I'm getting O-ethylation."
Technical Insight:
According to Pearson’s Hard-Soft Acid-Base (HSAB) theory,
-
For N-Alkylation (Thermodynamic Control): Use thermodynamic bases (
, ) in polar aprotic solvents (DMF). The free anion tends to attack via the atom with the highest electron density (Nitrogen). -
For O-Alkylation (Kinetic/HSAB Control): Use Silver salts (
or ). The silver cation coordinates avidly to the iodide leaving group (precipitation of ), forcing an -like character where the "hard" oxygen attacks the developing carbocation character.
Figure 1: Decision tree for controlling regioselectivity in ambident nucleophiles using Ethyl Iodide.
Module 4: Troubleshooting Common Failures
Q: The reaction is vigorous initially but yields are low. NMR shows starting material.
A: You are losing Ethyl Iodide to volatility.
-
Fix: Use a sealed tube or pressure vial. This keeps the
in the liquid phase even if the internal temperature spikes above 75°C.
Q: I see a "double spot" on TLC for my primary amine alkylation.
A: Over-alkylation (Dialkylation).
Ethyl groups are electron-donating. Once a primary amine is ethylated (
-
Fix:
-
Cesium Effect: As noted in literature,
often suppresses over-alkylation compared to by specific surface coordination effects [1]. -
Stoichiometry: Use a slight excess of the amine, not the iodide.
-
Stepwise: Consider reductive amination (Acetaldehyde +
) if direct alkylation selectivity is impossible.
-
Q: My product is contaminated with a "vinyl" smell.
A: Elimination Side Reaction.
Strong, bulky bases (like
-
Fix: Switch to a weaker, non-bulky base (
or ) and lower the temperature.
Module 5: Validated Workflow Visualization
Figure 2: Optimized workflow for Ethyl Iodide alkylation ensuring reagent integrity and containment.
References
-
Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] The Journal of Organic Chemistry, 67(26), 9238–9247.[2] [Link]
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'." The Journal of Organic Chemistry, 52(19), 4230–4234. [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocol for Alkyl Halide Purification). [Link]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Scale-up considerations for volatile alkylating agents). [Link]
Sources
Technical Support Center: Purification of 5-(Ethylsulfonyl)-2-methoxyaniline
Welcome to the dedicated technical support guide for navigating the purification challenges of 5-(Ethylsulfonyl)-2-methoxyaniline (CAS No. 5339-62-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this critical intermediate in high purity. This compound is a key building block in the synthesis of numerous biologically active compounds, particularly as a pharmacophoric fragment in various kinase inhibitors.[1][2] Its purification, therefore, is a critical step in many synthetic workflows.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common synthesis involves the nitration of 1-(ethylsulfonyl)-4-methoxybenzene followed by the reduction of the nitro group.[1][2]
Potential Impurities Include:
-
Unreacted Starting Materials:
-
4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene: The immediate precursor to the final product. Its presence indicates an incomplete reduction reaction.
-
-
Intermediates from the Synthetic Route:
-
1-(Ethylsulfonyl)-4-methoxybenzene: An earlier intermediate in the synthesis.
-
4-Methoxybenzene-1-sulfonyl chloride: The initial starting material for one of the common synthetic routes.
-
-
By-products of the Reduction Step:
-
Partially reduced intermediates: Depending on the reducing agent and conditions, hydroxylamines or azo compounds could be formed.[3]
-
Over-reduction products: While less common for this specific transformation, it's a possibility to consider.
-
-
Color Impurities:
-
Oxidized species of the aniline product. Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Q2: My purified this compound has a persistent yellow or brownish color. What is the cause and how can I remove it?
A2: A persistent color in your purified product is a common issue with anilines and is typically due to the presence of minor, highly colored impurities arising from oxidation. The amino group in anilines is sensitive to air and light, leading to the formation of colored polymeric or oxidized species.
Troubleshooting Strategies:
-
Charcoal Treatment during Recrystallization: Activated charcoal is effective at adsorbing colored impurities. Add a small amount of activated charcoal to the hot solution of your compound during recrystallization, allow it to stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Minimize Exposure to Air and Light: During workup and purification, try to minimize the exposure of your compound to air and direct light. Using an inert atmosphere (like nitrogen or argon) can be beneficial, especially during prolonged heating.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is a more rigorous method for removing colored impurities.
Q3: I am struggling with the column chromatography of this compound on silica gel. The compound streaks and I get poor separation. What can I do?
A3: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction is a common cause of peak tailing and poor separation.
Solutions:
-
Addition of a Basic Modifier to the Eluent: Adding a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.
-
Use of Deactivated Silica: Commercially available deactivated silica gels, which have been treated to reduce the number of acidic sites, can be a good alternative.
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase, such as alumina (basic or neutral), which is more compatible with basic compounds.
Troubleshooting Guides
This section provides a more in-depth, scenario-based approach to tackling common purification challenges.
Scenario 1: My this compound Fails to Crystallize.
This is a frequent frustration in the lab. Here’s a logical workflow to diagnose and solve the problem.
Troubleshooting Workflow for Crystallization Failure
Caption: A decision-making workflow for troubleshooting crystallization problems.
Detailed Steps:
-
Confirm Supersaturation: If your solution is too dilute, crystallization will not occur. Try to concentrate the solution by carefully removing some of the solvent under reduced pressure.
-
Assess Purity: Highly impure materials often fail to crystallize. If your crude product is an oil or contains a significant amount of impurities, a preliminary purification step like a quick filtration through a plug of silica or a rapid column chromatography might be necessary to enrich the desired compound.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to act as a template for crystallization.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
-
-
Re-evaluate Your Solvent System: The choice of solvent is critical. If your compound is "oiling out" or not precipitating, your solvent system may be inappropriate. Refer to the solvent selection guide below.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The ideal solvent system should be determined empirically on a small scale.
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., methanol, ethanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection (Small Scale Test):
-
Place a small amount of your crude material (approx. 20-30 mg) in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will show low solubility.
-
Gently heat the test tube. The compound should completely dissolve.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Gently reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Triethylamine (optional, as a modifier)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.3 for the desired compound.
-
If streaking is observed on the TLC plate, add a drop of triethylamine to the developing chamber and re-run the TLC.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Physicochemical Properties and Solubility Profile of this compound and Related Compounds
| Compound/Solvent | This compound | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | General Anilines |
| Molecular Formula | C₉H₁₃NO₃S[4] | C₉H₁₁NO₅S[1] | - |
| Molecular Weight | 215.27 g/mol [4] | 245.25 g/mol [1] | - |
| Appearance | Solid powder[1] | Pale yellow solid[1] | Often liquids or low-melting solids |
| Melting Point | 100.5–101.3 °C (from MeOH)[1] | 118.5–119.7 °C (from CHCl₃)[1] | Variable |
| Solubility in Water | Sparingly soluble (inferred) | Insoluble (precipitates from aqueous solution)[1] | Slightly soluble, varies with substituents |
| Solubility in Alcohols (Methanol, Ethanol) | Soluble, especially when heated[1] | Soluble in ethanol[1] | Generally soluble |
| Solubility in Chlorinated Solvents (e.g., Chloroform) | Soluble (inferred from intermediate purification) | Soluble[1] | Generally soluble |
| Solubility in Esters (e.g., Ethyl Acetate) | Soluble (used as chromatography eluent) | Soluble (inferred) | Generally soluble |
| Solubility in Hydrocarbons (e.g., Hexane) | Low solubility (used as chromatography anti-solvent) | Low solubility (inferred) | Generally low solubility |
References
-
Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Semantic Scholar. [Link]
- Crystalline macrolides and process for their preparation.
-
Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online. [Link]
- Process for production of aromatic sulfonyl chloride compound.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
TLC and HPLC of Nitroanilines. Scribd. [Link]
-
Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. [Link]
- PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. ACS Publications. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. [Link]
-
Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Semantic Scholar. [Link]
- Crystallization process for the recovery of alkaline nitrilotriacetates.
-
is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Organic Syntheses. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
- United States Patent.
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. National Institutes of Health. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
The stability of polyaniline in strongly alkaline or acidic aqueous media. ResearchGate. [Link]
-
TLC examination of isomeric nitro anilines. YouTube. [Link]
-
5-Ethylsulphonyl-o-anisidine. PubChem. [Link]
-
Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. University of South Florida. [Link]
-
How do I remove aniline from the reaction mixture?. ResearchGate. [Link]
-
TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. PubMed. [Link]
-
4-Methoxybenzenesulfonyl chloride. Solubility of Things. [Link]
-
Catalytic reduction of nitroaromatics compounds and organic dyes to their derivatives by Ni–BCD–MOF. ResearchGate. [Link]
-
Thin Layer Chromatography of Aromatic Amines. Der Pharma Chemica. [Link]
Sources
- 1. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of 1-Ethylsulfonyl-4-Methoxybenzene
Ticket ID: NIT-ESMB-001 Subject: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The Chemical Conflict
Welcome to the technical guide for nitrating 1-ethylsulfonyl-4-methoxybenzene . This reaction is chemically deceptive. On paper, it appears straightforward because the directing effects of your functional groups are cooperative :
-
Methoxy (-OMe): Strong activator, directs ortho/para.
-
Ethylsulfonyl (-SO₂Et): Strong deactivator, directs meta.
In a 1,4-disubstituted system, both groups direct the incoming nitro group to the same position (ortho to the methoxy group). However, the high electron density provided by the methoxy group makes the ring susceptible to oxidation and ipso-substitution , leading to complex impurity profiles if temperature and stoichiometry are not rigorously controlled.
Reaction Mechanism & Regioselectivity
Before troubleshooting, you must verify your expected major product.
The "Reinforced" Direction Pathway
The sulfonyl group at C1 deactivates positions 2 and 6. The methoxy group at C4 activates positions 3 and 5. Since positions 3 and 5 are meta to the sulfonyl group, both electronic vectors align.
-
Target Product: 2-nitro-1-ethylsulfonyl-4-methoxybenzene (Note: Numbering changes based on priority, but chemically it is ortho to the methoxy).
Visualizing the Pathway (Graphviz)
Figure 1: Reaction pathway showing the cooperative directing effects and potential divergence into side reactions.
Troubleshooting Guide: Side Reactions
If your HPLC/TLC shows multiple spots, use this diagnostic table to identify the specific side reaction.
| Observation | Probable Issue | Chemical Cause | Corrective Action |
| Red/Brown Fumes + Dark Oil | Oxidative Demethylation | The methoxy group is acid-labile. High concentrations of HNO₃ can attack the C-O bond (ipso-attack), cleaving the methyl group to form nitrophenols or quinones. | Reduce HNO₃ concentration. Maintain T < 0°C. Switch to milder nitrating agents (e.g., KNO₃/H₂SO₄). |
| New Spot (More Polar) | Dinitration | The first nitro group deactivates the ring, but the methoxy group is powerful enough to facilitate a second addition at the remaining ortho position if forcing conditions are used. | Verify stoichiometry (strictly 1.0–1.05 eq). Quench reaction immediately upon consumption of starting material. |
| Loss of Ethyl Group | Desulfonylation (Rare) | Under extreme acid catalysis, the sulfonyl group can be displaced (ipso-substitution) by a nitro group, though this is rare for sulfones compared to sulfonic acids. | Avoid super-acidic media (e.g., Oleum). Ensure the ethyl chain is not being oxidized to a sulfonate ester. |
| Exotherm Spike | Runaway Nitration | The reaction is autocatalytic due to the generation of HNO₂ (nitrous acid) which accelerates oxidation. | Add urea or sulfamic acid to the reaction mixture to scavenge HNO₂. |
Deep Dive: The Demethylation Pitfall
The most common failure mode for anisole derivatives is ether cleavage .
-
Mechanism: Protonation of the ether oxygen or ipso-attack by NO₂⁺.
-
Result: Formation of 4-hydroxy-1-ethylsulfonylbenzene (a phenol), which then rapidly nitrates to form nitrophenols.
-
Detection: Phenols often appear as "streaky" spots on silica TLC and shift significantly in pH-adjusted HPLC buffers.
Validated Experimental Protocol
Methodology: Low-Temperature Mixed Acid Nitration Scale: 10 mmol basis
Reagents
-
Substrate: 1-ethylsulfonyl-4-methoxybenzene (2.00 g, 10 mmol)
-
Sulfuric Acid (H₂SO₄): 98% (Solvent/Catalyst)
-
Nitric Acid (HNO₃): 70% (Stoichiometric reagent)
-
Dichloromethane (DCM): Optional co-solvent for solubility
Step-by-Step Procedure
-
Dissolution (T = 0°C):
-
Place 2.00 g of substrate into a round-bottom flask.
-
Add 10 mL of concentrated H₂SO₄. Stir until fully dissolved.
-
Note: If the sulfone is insoluble, add 5 mL of DCM to create a biphasic system (requires vigorous stirring).
-
-
Nitration (T = -5°C to 0°C):
-
Prepare a mixture of HNO₃ (0.65 mL, 1.05 eq) and H₂SO₄ (2 mL) in a separate vial. Cool to 0°C.
-
CRITICAL: Add the acid mixture dropwise over 20 minutes. Do not allow the internal temperature to exceed 5°C.
-
Why? Higher temperatures trigger the demethylation pathway.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour.
-
Check TLC (30% EtOAc/Hexane).
-
Checkpoint: If starting material remains, add 0.1 eq of HNO₃. Do not add large excesses.
-
-
Quench & Workup:
-
Pour the reaction mixture onto 50 g of crushed ice.
-
The product should precipitate as a pale yellow solid.
-
Filter and wash with cold water until pH is neutral.
-
Purification: Recrystallize from Ethanol/Water if dinitrated impurities are present.
-
Diagnostic Logic Tree
Use this flowchart to make real-time decisions during your experiment.
Figure 2: Decision matrix for reaction monitoring and impurity identification.
References
-
Olah, G. A.; Malhotra, R.; Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text establishing the mechanism of nitronium ion attack and regioselectivity).[1]
-
RSC Advances. (2022). Ipso nitration in organic synthesis. Royal Society of Chemistry. Link (Mechanistic insight into ipso-substitution pathways in activated aromatics).
-
Journal of the Chemical Society, Perkin Transactions 2. (1980). Nitration and oxidation of 4-methoxyphenol by nitrous acid. Link (Detailed kinetics on the demethylation and oxidation of anisole derivatives during nitration).
-
Organic Chemistry Portal. Sulfone Synthesis and Stability. Link (Data on the chemical stability of sulfonyl groups under oxidative conditions).
Sources
Avoiding chromatography in 5-(Ethylsulfonyl)-2-methoxyaniline purification
Technical Support Center: 5-(Ethylsulfonyl)-2-methoxyaniline Purification
Topic: Non-Chromatographic Purification Strategies Compound CAS: 5339-62-8 Target Purity: >98% (HPLC)[1][2]
Core Philosophy: Why Avoid Chromatography?
Chromatography for highly polar, crystalline anilines like This compound is often unnecessary and inefficient.[1][2] The compound possesses distinct physicochemical properties—specifically the interplay between the basic aniline moiety and the electron-withdrawing sulfonyl group—that make it an ideal candidate for Acid-Base Extraction and Recrystallization .[1][2]
The "Golden Rule" of Purification: If your synthesis route relies on the catalytic hydrogenation of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene , the primary impurities are the unreacted nitro precursor and spent catalyst (Pd/C).[1][2] These have drastically different solubility profiles than the target amine, allowing for separation via phase manipulation rather than fractionation.[1][2]
Troubleshooting Guide (FAQ Format)
Scenario A: "My product is dark/colored after hydrogenation."
Diagnosis: Presence of oxidized aniline species or colloidal palladium slippage.[1][2] The Fix:
-
Do not column. Silica often binds anilines irreversibly, lowering yield.[1][2]
-
The Celite Pad: Dissolve the crude reaction mixture in warm Ethanol (EtOH) or Methanol (MeOH) .
-
Filtration: Filter the warm solution through a tightly packed pad of Celite (diatomaceous earth).
-
Carbon Treatment (Optional): If color persists, add activated charcoal (5 wt%), reflux for 15 mins, and re-filter hot.
-
Result: The filtrate should be a clear, light yellow solution.
Scenario B: "NMR shows unreacted Nitro starting material."
Diagnosis: Incomplete hydrogenation.[1][2] The Fix (Acid-Base Swing):
-
Principle: The aniline is basic (protonatable); the nitro impurity is neutral.[1][2]
-
Protocol:
-
Dissolve crude solid in 1M HCl (aq). The aniline goes into the water phase.[1][2][3]
-
Wash the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] The nitro impurity moves to the organic layer.[1][2]
-
Basify the aqueous layer with NaOH or Na₂CO₃ to pH ~10.[1][2] The aniline precipitates or oils out.[1][2]
-
Extract the now-neutral aniline into EtOAc, dry over MgSO₄, and evaporate.
-
Scenario C: "The product is an oil and won't crystallize."
Diagnosis: Trapped solvent or purity slightly below the threshold for nucleation.[1][2] The Fix (Solvent Switching):
-
Primary Solvent: Methanol (MeOH) is the literature-standard solvent for this compound's crystallization [1].[1][2]
-
Anti-Solvent: If MeOH alone fails, dissolve in minimum hot MeOH, then add Water dropwise until turbidity appears.[1][2] Cool slowly to 4°C.
-
Tricks: Scratch the flask wall with a glass rod or add a seed crystal.[1][2]
The "No-Chromatography" Workflow
This protocol synthesizes the field-proven methods from Beilstein J. Org.[1][2] Chem. and Synthetic Communications [1][2].[1][2]
Step 1: Reaction Workup (Catalyst Removal)[1][2]
-
Input: Reaction mixture (EtOH suspension containing Product + Pd/C).
-
Action: Filter through a Celite pad.[1][2] Wash the pad with warm EtOH to ensure all product is eluted.[1][2]
Step 2: Isolation (Evaporation)[1][2]
-
Action: Concentrate the filtrate under reduced pressure (Rotavap).
-
Checkpoint: Check purity via HPLC/TLC. If >95%, proceed to Step 4. If <95% (contains Nitro), proceed to Step 3.[1][2]
Step 3: Purification (Acid-Base Extraction)
-
Dissolve solid in DCM .
Step 4: Polishing (Recrystallization)[1][2]
-
Procedure:
Comparative Data: Solvent Efficiency
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Recommendation |
| Methanol | High | Low | Excellent | Primary Choice |
| Ethanol | High | Moderate | Good | Good alternative |
| Water | Low | Insoluble | Poor | Use only as anti-solvent |
| Ethyl Acetate | High | High | Poor | Avoid for crystallization |
| DCM | Very High | Very High | N/A | Use for extraction only |
Visualized Workflow (DOT Diagram)
Caption: Logical flow for the isolation of this compound, prioritizing filtration and crystallization over chromatography.
References
-
Klásek, A., et al. (2013).[1][2][5] Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors.[1][2][4][5][6][7] Beilstein Journal of Organic Chemistry, 9, 173–179.[1][2][5] Link
-
Hansen, S., et al. (2022).[1][2] Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Synthetic Communications, 52(13), 1-7.[1][2] Link[1][2]
Sources
- 1. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 4. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting catalytic hydrogenation for 5-(ethylsulfonyl)-2-methoxyaniline preparation
Current Status: Active Topic: Troubleshooting Catalytic Hydrogenation (Nitro Reduction) Target Molecule: 5-(ethylsulfonyl)-2-methoxyaniline (CAS: 7463-22-1) Precursor: 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (also known as 2-methoxy-5-ethylsulfonylnitrobenzene)
Executive Summary
Welcome to the technical support guide for the preparation of This compound , a critical pharmacophore used in the synthesis of dopamine antagonists like Amisulpride and various VEGFR2 inhibitors.
This transformation—reducing a nitro group in the presence of a sulfonyl moiety—is theoretically straightforward but operationally sensitive. While the sulfonyl group (
This guide moves beyond standard textbook procedures to address the specific kinetic and chemical hurdles encountered in the lab.
Module 1: The Validated Protocol
Before troubleshooting, ensure your baseline conditions match the validated industrial standard. Deviations here are the most common source of failure.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Catalyst | 10% Pd/C (50% water wet) | Dry Pd/C is pyrophoric. Water wet is safer and does not inhibit this reaction in polar solvents. |
| Loading | 5-10 wt% relative to substrate | Literature often cites 1% [1], but 5-10% is recommended for robust kinetics to overcome trace sulfur poisoning. |
| Solvent | Ethanol (EtOH) or Methanol | High solubility of the nitro-sulfone precursor is essential. |
| Pressure | 1 - 3 bar (15-45 psi) | Atmospheric balloons work for small scale (<5g), but mild pressure prevents stalling at the hydroxylamine stage. |
| Temp | 35°C - 50°C | Do not exceed 60°C to avoid potential de-methoxylation or ring hydrogenation side reactions. |
Reaction Workflow Visualization
Caption: Operational workflow for the catalytic hydrogenation of nitro-sulfone precursors.
Module 2: Troubleshooting & FAQs
Issue 1: The Reaction Stalls at ~90% Conversion
User Question: "My reaction starts fast but stops with about 10% starting material remaining. Adding more hydrogen doesn't help. Why?"
Technical Diagnosis: This is the classic Hydroxylamine Stalling or Catalyst Poisoning scenario.
-
Mechanism: The reduction proceeds Nitro (
) Nitroso ( ) Hydroxylamine ( ) Amine ( ). The final step (Hydroxylamine to Amine) is the rate-determining step and requires the highest activation energy. -
The Hidden Poison: The precursor is often synthesized via the oxidation of a thioether (4-methoxybenzenethiol or similar) [2]. If that upstream oxidation was not 100% complete, your starting material contains trace sulfides.
-
Sulfones (
): Poor ligands for Pd. Do not poison the catalyst. -
Sulfides (
): Strong ligands for Pd. Even ppm levels will irreversibly bind to active sites, killing the catalyst before the difficult final reduction step completes.
-
Corrective Action:
-
Step 1 (Immediate): Elevate temperature to 50°C and increase agitation speed (RPM) to maximize mass transfer.
-
Step 2 (Rescue): Filter the mixture to remove the "dead" catalyst and re-dissolve in fresh solvent with fresh catalyst (5 wt%).
-
Step 3 (Prevention): Check the sulfur purity of your starting material. If you detect thioethers, perform a "charcoal wash" or recrystallization on the nitro precursor before hydrogenation.
Issue 2: Unknown Impurity (M+16 or M-2 peaks)
User Question: "I see a persistent impurity in LCMS. It's not the starting material."
Technical Diagnosis:
-
Impurity A (Hydroxylamine): Mass = Product + 16 Da. This confirms the reaction stopped at the intermediate stage (see Issue 1).
-
Impurity B (Azoxy/Azo dimers): Under basic conditions or hydrogen starvation, the nitroso and hydroxylamine intermediates couple to form colored azo-compounds.
Corrective Action:
-
Acidic Doping: Pd/C reductions are faster in slightly acidic media. Add 1-2 equivalents of Acetic Acid to the reaction mixture. This protonates the hydroxylamine intermediate, facilitating the elimination of water to form the amine [3].
-
Avoid Bases: Ensure no residual carbonate/bicarbonate bases remain from the nitration/workup steps of the precursor.
Issue 3: Solubility & Crystallization
User Question: "The product seems to precipitate out during the reaction, coating the catalyst."
Technical Diagnosis: The amino-sulfone product is often less soluble in ethanol than the nitro precursor, especially as the solution cools. If the product precipitates on the catalyst surface (blocking pores), the reaction halts.
Corrective Action:
-
Co-solvent: Use a mixture of Ethanol/THF (3:1) or Methanol/DCM . THF helps solubilize the sulfone moiety.
-
Hot Filtration: When the reaction is done, filter the catalyst while the solution is hot (40-50°C) to prevent product loss in the filter cake.
Module 3: Safety & Scale-Up
Critical Safety Warning: Pyrophoric Hazards
The combination of Palladium , Ethanol , and Hydrogen is a fire triangle.
-
Dry Pd/C ignites instantly in air if methanol/ethanol vapors are present. ALWAYS use 50% water-wet catalyst.
-
Filtration: The most dangerous step is filtering the catalyst after the reaction. The catalyst is saturated with hydrogen. If the filter cake dries out, it will ignite.
-
Protocol: Keep the filter cake wet with water or solvent at all times. Transfer the waste catalyst immediately into a water-filled container.
-
Troubleshooting Logic Tree
Caption: Logic tree for diagnosing reaction failures based on kinetic and analytical data.
References
-
Synthesis of this compound. National Institutes of Health (NIH) / PMC. Available at: [Link] (Describes the standard 10% Pd/C, EtOH protocol).
-
Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online. Available at: [Link] (Discusses the sulfide oxidation pathway and precursor purity).
-
Nitro Reduction - Common Conditions & Mechanisms. Common Organic Chemistry. Available at: [Link] (General mechanistic grounding for Pd/C reductions).
-
Amisulpride Synthesis Intermediates. New Drug Approvals. Available at: [Link] (Contextualizes the industrial relevance of the intermediate).
Technical Support Center: 5-(Ethylsulfonyl)-2-methoxyaniline Production
The following technical guide addresses the specific scalability challenges associated with the production of 5-(ethylsulfonyl)-2-methoxyaniline (CAS 16768-69-9), a critical pharmacophore in the synthesis of VEGFR2 kinase inhibitors and amisulpride derivatives.
This content is structured as a Tier-3 Technical Support resource, designed for process chemists and scale-up engineers.
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Scalability, Yield Optimization, and Safety in Sulfonyl-Aniline Synthesis[1]
Section 1: Critical Process Analysis & Route Selection
Q: We are observing inconsistent yields (15–40%) during the ethylation of sodium 4-methoxybenzenesulfinate. How can we stabilize this step for multi-gram scale-up?
A: This is the most common bottleneck in this synthesis. The classical literature route involves the alkylation of sodium 4-methoxybenzenesulfinate with ethyl iodide.[1] On a scale larger than 100 mg, this reaction suffers from two primary failure modes:
-
Ambident Nucleophilicity: The sulfinate anion can react at the Sulfur (yielding the desired sulfone) or the Oxygen (yielding the unstable sulfinate ester).
-
Solubility Mismatches: The sodium salt is ionic, while the alkyl halide is organic. Poor phase contact leads to stalled reactions and thermal decomposition of the sulfinate.
Corrective Protocol: Stop using simple reflux in ethanol. For scalable production, you must adopt a Phase-Transfer Catalysis (PTC) approach or switch to the Thiol-Oxidation Route .[1]
Option A: Optimized Sulfinate Alkylation (Recommended for <50g scale) [1]
-
Solvent System: Switch to DMF or a DMF/Water (9:1) mixture. The water helps solubilize the sodium sulfinate, while DMF dissolves the ethyl iodide.
-
Additive: Add 0.5 equivalents of Tetrabutylammonium bromide (TBAB). This facilitates the transfer of the sulfinate anion into the organic phase, promoting S-alkylation.[1]
-
Temperature: Maintain 60–70°C. Do not reflux vigorously, as this promotes O-alkylation.[1]
Option B: Thiol-Oxidation Route (Recommended for >50g scale) If the sulfinate route remains stubborn, bypass it entirely.[1]
-
Reduction: Reduce 4-methoxybenzenesulfonyl chloride to 4-methoxybenzenethiol using Zinc/HCl or Red-Al.[1]
-
S-Alkylation: React the thiol with Ethyl Bromide/NaOH (Quantitative yield, no ambiguity).
-
Oxidation: Oxidize the sulfide to the sulfone using catalytic Sodium Tungstate (
) and Hydrogen Peroxide ( ). This is far safer and more scalable than mCPBA.[1]
Section 2: Nitration & Regioselectivity
Q: During the nitration of 1-(ethylsulfonyl)-4-methoxybenzene, we see exotherms and impurity formation.[1] How do we ensure the nitro group enters the correct position?
A: The regiochemistry here is driven by the cooperative directing effects of the substituents.
-
Methoxy (-OMe): Strong activator, ortho/para director.[1]
-
Ethylsulfonyl (-SO2Et): Strong deactivator, meta director.[1]
In 1-(ethylsulfonyl)-4-methoxybenzene, the position ortho to the methoxy group is also meta to the sulfonyl group.[1] These effects reinforce each other, directing nitration almost exclusively to the 3-position (relative to the sulfonyl group), which becomes the 5-position in the final aniline.[1]
Troubleshooting the Exotherm: The methoxy group makes the ring highly electron-rich, making it susceptible to runaway nitration or over-nitration.[1]
Protocol:
-
Solvent: Use Acetic Acid as the solvent, not sulfuric acid alone.[1] This acts as a heat sink.[1]
-
Reagent: Use Fuming Nitric Acid (
) diluted in Acetic Acid. -
Temperature: Pre-cool the reactor to 0–5°C. Add the nitrating mixture dropwise.
-
Quenching: Do not pour water into the reactor. Pour the reaction mass onto ice to dissipate heat instantly.
Section 3: Reduction & Isolation
Q: Our hydrogenation step using Pd/C is stalling, and the work-up is messy. Is there a non-catalytic alternative?
A: Catalytic hydrogenation (
Alternative Method: Iron/Acetic Acid Reduction For batches where catalyst poisoning is suspected, use the Bechamp reduction or Iron/Acetic acid method.
-
Reagents: Iron powder (3-5 eq), Acetic Acid (solvent/proton source), Ethanol (co-solvent).[1]
-
Procedure: Reflux for 2-4 hours. The iron sludge can be filtered off while hot.
-
Advantage: Sulfur-tolerant and robust.[1]
-
Disadvantage: Generates iron waste (environmental concern on kilo-scale).[1]
Purification Strategy (Avoid Chromatography): The final product, this compound, is highly crystalline.[1]
-
Dissolve the crude residue in minimal hot Ethanol.
-
Slowly add Water until turbidity appears.[1]
-
Cool to 4°C. The product will crystallize as off-white needles (mp ~122–124°C).
Summary of Quantitative Data
| Parameter | Standard Route (Literature) | Optimized Scalable Route |
| Alkylation Yield | 15–40% (Variable) | 85–92% (Thiol Route) |
| Nitration Safety | High Risk (Runaway) | Controlled (AcOH dilution) |
| Purification | Column Chromatography | Crystallization (EtOH/H2O) |
| Overall Yield | ~20–30% | ~55–60% |
Visualizing the Process Logic
The following diagram illustrates the decision logic for selecting the synthesis pathway and troubleshooting critical failure points.
Figure 1: Decision matrix for synthesis route selection based on scale and failure mode analysis.
References
-
Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Source: Taylor & Francis Online (Organic Preparations and Procedures International).[1] Context: Describes the specific failure of the ethyl iodide alkylation step and proposes optimized routes. [1][3]
-
Synthesis of this compound: An important pharmacological fragment. Source: Beilstein Journal of Organic Chemistry (NIH/PMC).[1] Context: Details the regioselectivity of the nitration step and characterization of the intermediates.
-
Safety Data Sheet: o-Anisidine Derivatives. Source: ECHEMI / PubChem.[1] Context: Toxicological data regarding methoxyaniline derivatives and handling precautions for sulfonyl chlorides.[1]
Sources
Purity issues with commercially available 5-(ethylsulfonyl)-2-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals using commercially available 5-(ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8). Purity issues with this key building block can significantly impact reaction yields, impurity profiles of downstream compounds, and overall experimental reproducibility. This document is designed to help you identify, troubleshoot, and resolve potential purity-related challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of high-quality this compound?
A1: High-purity this compound should be a white to off-white or pale-yellow solid powder. Significant deviation to brown or reddish colors may indicate the presence of oxidation-related impurities. Commercially available batches typically specify a purity of ≥97% as determined by HPLC.[1] However, the actual purity can be influenced by the manufacturing process, shipping, and storage conditions.
Q2: How should I properly store this reagent to maintain its purity?
A2: Due to the aniline functional group, this compound is susceptible to aerial oxidation, which can lead to discoloration and the formation of polymeric impurities.[2][3] To minimize degradation, store the material under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-resistant container. For long-term storage, refrigeration (2-8°C) is recommended.
Q3: I'm observing a lower-than-expected yield in my reaction. Could the purity of this compound be the cause?
A3: Yes, this is a distinct possibility. If the reagent contains significant amounts of non-reactive impurities (e.g., residual solvents, inorganic salts) or starting materials from its synthesis, the effective molar quantity of the desired aniline will be lower than calculated. Furthermore, certain impurities could potentially interfere with or inhibit your reaction. We recommend verifying the purity of the batch before extensive use (see Section 4).
Q4: Is this compound known by other names?
A4: Yes, it is also referred to by several synonyms, including 3-Amino-4-methoxyphenyl ethyl sulfone and 5-Ethylsulphonyl-o-anisidine.[4]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems that may arise during your experiments and links them to potential purity issues with this compound.
| Observed Problem | Potential Purity-Related Cause | Recommended Action & Rationale |
| Variable or Low Reaction Yields | Presence of Non-Reactive Impurities: The actual molar amount of the aniline is less than calculated based on weight. This is the most common cause. | 1. Perform Quantitative NMR (qNMR) or HPLC with a calibrated standard: This will determine the exact purity (w/w %) of your batch. Adjust the amount of reagent used in your reaction accordingly. 2. Purify the reagent: If purity is significantly low (<95%), consider recrystallization from a suitable solvent like methanol (MeOH) or ethanol (EtOH) to remove impurities.[5] |
| Unexpected Side Products in Reaction Mixture | Residual Starting Materials or Intermediates: Unreacted precursors from the aniline synthesis can participate in your reaction, leading to unforeseen products. | 1. Review the synthesis of this compound: Common precursors include 4-methoxybenzene-1-sulfonyl chloride and 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.[5][6] 2. Analyze the batch by LC-MS: Look for masses corresponding to these potential impurities. This helps confirm their presence and allows you to devise a purification strategy or source a higher-purity batch. |
| Difficult Product Purification | Presence of Structurally Similar Impurities: Impurities with similar polarity and functional groups to your desired product can co-elute during chromatography, making isolation challenging. | 1. Characterize the impurity: Use LC-MS and NMR on a crude sample to identify the structure of the persistent impurity. 2. Modify purification conditions: Once the impurity is identified, you can rationally adjust your purification method. For example, if the impurity lacks the basic aniline group, an acidic wash (liquid-liquid extraction) of the crude product might selectively remove it. |
| Inconsistent Analytical Results (e.g., HPLC, NMR) | On-Column or In-Solution Degradation: The compound may be degrading during analysis or workup, especially under acidic conditions or exposure to air and light. Aniline compounds can oxidize to form colored impurities.[2] | 1. Use fresh solutions for analysis: Prepare analytical samples immediately before injection. 2. Check pH of mobile phase: Ensure the mobile phase for HPLC is not overly acidic, which could protonate the aniline and alter its retention time or stability. 3. Handle under inert conditions: If working with the material for extended periods in solution, sparging solvents with nitrogen or argon can prevent oxidation. |
Section 3: Common Impurity Profile & Formation Pathways
Understanding the synthetic origin of this compound is crucial for predicting potential process-related impurities. Most commercial syntheses follow a multi-step pathway.[5][6]
Potential Process-Related Impurities:
| Impurity Name | Structure | Origin | Impact |
| 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | C₉H₁₁NO₄S | Unreacted intermediate from the final reduction step. | Can lead to the formation of corresponding nitro-containing side products in your reaction. |
| 4-Methoxybenzene-1-sulfonyl chloride | C₇H₇ClO₃S | Unreacted starting material from an early synthetic step. | Highly reactive and can lead to undesired sulfonylation side reactions. |
| Sodium 4-methoxybenzenesulfinate | C₇H₇NaO₃S | An intermediate salt that may carry through if washing steps are incomplete. | Generally a non-reactive impurity that will lower the effective concentration of the aniline. |
| Isomeric Anilines | C₉H₁₃NO₃S | Arise from non-selective nitration or reduction steps during synthesis. | Can be very difficult to separate from the desired product and may lead to isomeric impurities in subsequent steps. |
The following diagram illustrates a common synthetic pathway and highlights the entry points for these process-related impurities.
Caption: Synthetic pathway and potential impurity entry points.
Section 4: Analytical Protocols for Purity Verification
It is highly recommended to verify the purity of each new batch of this compound before use in critical applications.
Workflow for Purity Assessment
The following workflow provides a systematic approach to quality control.
Caption: Recommended workflow for incoming reagent quality control.
Protocol 1: Purity Determination by HPLC-UV
This method is suitable for determining the area percent purity and detecting non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity system or equivalent with a UV detector.[7]
-
Column: Agilent Eclipse Plus C18, 100mm x 4.6mm, 3.5 µm.[7]
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL solution.
-
Analysis Conditions:
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30 °C |
| UV Detection | 254 nm |
-
Data Interpretation: Calculate purity based on the relative area percentage of the main peak. Any peak greater than 0.1% should be investigated. The retention time should be consistent between batches.
Protocol 2: Structural Confirmation and Solvent Analysis by ¹H NMR
NMR provides confirmation of the chemical structure and can detect residual solvents.
-
Instrumentation: Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire a standard proton spectrum.
-
Data Interpretation:
-
Structural Confirmation: The spectrum should match the known chemical shifts and splitting patterns for this compound.
-
Residual Solvents: Integrate common solvent peaks (e.g., ethyl acetate, dichloromethane, methanol) and compare them to the integration of a known proton on the main compound to estimate their levels.
-
Protocol 3: Impurity Identification by LC-MS
LC-MS is a powerful tool for identifying the mass of unknown impurities detected by HPLC.
-
Instrumentation: A system combining an HPLC with a mass spectrometer (e.g., single quadrupole or TOF).
-
Method: Use the same HPLC method as described in Protocol 1. The eluent is directed into the MS detector.
-
Data Interpretation: Obtain the mass-to-charge ratio (m/z) for the impurity peaks observed in the chromatogram. Compare these masses to those of potential impurities (see Section 3) to tentatively identify them.
References
-
Ghattas, W., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online. Available at: [Link]
-
Krátký, M., et al. (2013). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Krátký, M., et al. (2013). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 5-Ethylsulphonyl-o-anisidine. National Center for Biotechnology Information. Available at: [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Available at: [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Available at: [Link]
-
Krátký, M., et al. (2013). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Semantic Scholar. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing 5-(Ethylsulfonyl)-2-methoxyaniline Production
Topic: High-Yield Synthesis & Troubleshooting for 5-(ethylsulfonyl)-2-methoxyaniline CAS Registry Number: 7463-54-9 (and related intermediates) Document ID: TSC-CHEM-2024-05 Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary & Route Analysis
The Challenge: The synthesis of This compound is a critical workflow for developing VEGFR2 kinase inhibitors and benzamide antipsychotics. While theoretically straightforward, this pathway is notorious for two "yield killers":
-
The "Ambident" Trap: Poor conversion during the S-alkylation of the sulfinate intermediate, often leading to O-alkylation byproducts or low reactivity.
-
Regiochemical Drift: Over-nitration or incorrect isomer formation during the functionalization of the aromatic ring.
The Solution:
This guide moves away from the legacy "trial-and-error" approach. We utilize a Sulfonyl Chloride
Troubleshooting Dashboard: "Why are my yields low?"
Use this diagnostic section to identify the specific bottleneck in your current workflow.
Phase 1: The Sulfinate Alkylation (The Bottleneck)
Q: My yield for the ethylation step is stuck below 40%. I see unreacted starting material and "gunk." What is happening?
A: You are likely facing nucleophilic stalling or competitive O-alkylation .
-
The Mechanism: Sulfinate salts (
) are ambident nucleophiles. They can attack the ethyl halide via the Sulfur (desired: sulfone) or the Oxygen (undesired: sulfinic ester). -
The Fix (Phase Transfer Catalysis):
-
Do not rely solely on refluxing ethanol/water. The nucleophilicity of the sulfinate anion is suppressed by hydrogen bonding in protic solvents.
-
Protocol Shift: Switch to a biphasic system (Water/Dichloromethane) or a polar aprotic solvent (DMF). Add Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (5-10 mol%). This pulls the sulfinate anion into the organic phase as a "naked," highly reactive ion, driving S-alkylation exclusively.
-
Stoichiometry: Use Ethyl Iodide (1.5 eq) rather than Ethyl Bromide for faster kinetics at lower temperatures (
), reducing thermal decomposition.
-
Q: The product is difficult to isolate from the aqueous mother liquor. A: Sulfones are organic-soluble but can be trapped in emulsions.
-
Optimization: After reaction completion, distill off any excess ethyl halide before extraction. Use warm ethyl acetate for extraction, as the ethyl sulfone intermediate can crystallize out of cold organic layers.
Phase 2: The Nitration Step (The Hazard)
Q: I am getting a mixture of mono-nitro and di-nitro products. How do I stop at the mono-nitro stage?
A: The methoxy group is a powerful activator, making the ring susceptible to over-nitration. The ethylsulfonyl group is a deactivator, but not strong enough to fully protect the ring if the temperature spikes.
-
The Critical Control Point: Temperature.[1]
-
Standard Error: Adding nitric acid at room temperature.
-
Correct Protocol: Cool the 1-(ethylsulfonyl)-4-methoxybenzene solution to 0–5°C before adding the nitrating mixture.
-
-
Reagent Choice: Use "Mixed Acid" (Conc.
+ Fuming ). The sulfuric acid acts as a solvent and catalyst, generating the nitronium ion ( ) in situ. -
The "Quench": Pour the reaction mixture onto crushed ice immediately upon TLC confirmation of consumption. Do not let it stir "overnight" "just to be safe"—this guarantees dinitration.
Phase 3: The Reduction (The Finish)
Q: My hydrogenation reaction (H2, Pd/C) stops at 50% conversion or takes 48 hours.
A: Sulfur poisoning. Even though the sulfone is relatively stable, trace amounts of unreacted sulfide or sulfite impurities from previous steps can poison the Palladium catalyst.
-
The Fix (Robust Alternative): Switch to Béchamp Reduction (Iron powder / acidic media) or Raney Nickel .
-
Iron/Ammonium Chloride: This method is immune to sulfur poisoning. Reflux the nitro compound in Ethanol/Water with Fe powder and catalytic
. It is cheap, scalable, and reliable (Yields >90%). -
Workup Tip: When filtering the iron sludge, wash the cake with hot methanol to ensure the product (which may have low solubility in cold water) is fully recovered.
-
The "Golden Route" Protocol
This optimized workflow integrates the fixes described above.
Target: this compound Starting Material: 4-Methoxybenzenesulfonyl chloride (Commercial)[1][2]
| Step | Reaction | Reagents & Conditions | Key Optimization (The "Why") |
| 1 | Reduction to Sulfinate | pH Buffering: | |
| 2 | S-Alkylation | Ethyl Iodide (1.5 eq), TBAB (5 mol%) , Water/DCM (or DMF), | PTC Effect: TBAB ensures rapid, exclusive S-alkylation. Avoids O-alkylation byproducts common in neat alcohol reflux. |
| 3 | Regioselective Nitration | Directing Effects: The Sulfonyl group (para) and Methoxy (ortho) cooperatively direct the Nitro group to position 2 (relative to OMe). | |
| 4 | Nitro Reduction | Fe Powder (3 eq), | Catalyst Resilience: Iron is immune to sulfur poisoning that kills Pd/C. Yields are consistently higher (>90%). |
Visualizing the Pathway
The following diagram illustrates the regiochemical logic and key intermediates. Note how the starting material selection (para-substituted) forces the nitration to the correct position.
Figure 1: Optimized synthetic pathway avoiding regioselectivity errors and alkylation stalls.
FAQ: Mechanistic Insights
Q: Why not start with 2-methoxyaniline (o-anisidine) and chlorosulfonate it? A: While cheaper, this route is chemically flawed for this specific target.
-
Directing Conflict: Chlorosulfonation of o-anisidine typically occurs at the 4-position (para to the amino group) due to the strong activating effect of the amine.
-
Result: You would synthesize 4-(ethylsulfonyl)-2-methoxyaniline, which is the wrong isomer .
-
Correction: To get the sulfonyl group at the 5-position , you must use the nitration route described above, where the sulfonyl group is placed para to the methoxy group first, and the amine is introduced later via nitration/reduction ortho to the methoxy.
Q: Can I use Dimethyl Sulfate (DMS) instead of Ethyl Iodide? A: No. DMS will methylate the sulfinate, giving the methyl sulfone. You need the ethyl sulfone.[1][2][3] Diethyl sulfate is an option, but it is highly toxic and slower to react than Ethyl Iodide. Ethyl Iodide is preferred for lab-scale optimization due to the better leaving group ability of iodide.
References
-
Taylor & Francis Online. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Synthetic Communications. [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound.[1][2][4][5][Link]
- Google Patents. (2013).
-
Semantic Scholar. (2013). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors.[1][2][3][5][Link][2][6][7]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation of 5-(ethylsulfonyl)-2-methoxyaniline during synthesis or storage
The following technical guide serves as a specialized support center for 5-(ethylsulfonyl)-2-methoxyaniline (CAS: 16766-06-6 / 5339-62-8). It is designed for researchers and process chemists encountering stability issues during synthesis, purification, or long-term storage.[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]
Executive Summary
Compound Profile:
-
Common Name: 5-Ethylsulfonyl-o-anisidine[1]
-
CAS: 5339-62-8 (often cited as 16766-06-6 in older literature)[1]
-
Molecular Formula: C
H NO S[1][2][3] -
Critical Role: Key pharmacophore in the synthesis of Amisulpride (D2/D3 antagonist) and VEGFR2 inhibitors.
Core Stability Issue: While the ethylsulfonyl group is chemically robust, the o-anisidine core (2-methoxyaniline) is electronically activated, making it susceptible to oxidative coupling (azo formation) and photo-degradation .[1] The primary sign of degradation is a transition from a white/pale crystalline solid to a pink, brown, or black amorphous powder.
Module 1: Synthesis & Process-Related Impurities
Troubleshooting issues arising during the reduction of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.
Diagnostic Workflow: Reaction Monitoring
Issue: "My reaction mixture turned dark red/black during the hydrogenation step."
Root Cause Analysis: The reduction of the nitro precursor is the critical step. Darkening usually indicates the formation of azo-dimers or hydroxylamines due to incomplete reduction or catalyst poisoning.[1]
| Observation | Probable Cause | Corrective Action |
| Pink/Red Supernatant | Formation of azo-impurities (oxidative coupling of intermediate hydroxylamines).[1] | Increase H |
| Stalled Reaction (>24h) | Catalyst Poisoning (Sulfur).[1] | Check Precursor Purity: Trace sulfide/sulfite from the sulfonyl chloride step can poison Pd/C. Wash precursor with dilute oxidants (e.g., NaOCl wash) or recrystallize. |
| New Peak at RRT ~0.9 | Hydroxylamine intermediate ( | Acidic Workup: Hydroxylamines disproportionate in acid.[1] Ensure complete conversion before workup. |
Process Pathway & Impurity Map
The following diagram illustrates the synthesis logic and where specific impurities (Degradants A & B) originate.
Figure 1: Synthesis pathway highlighting the critical branching point where slow reduction leads to colored azo-dimer impurities.[1]
Module 2: Storage & Stability Protocol
Preserving integrity post-isolation.[1]
Q: The powder has turned from white to light brown after 2 weeks. Is it usable?
A: Likely yes, but requires verification. Anilines are notorious for "surface oxidation." The brown color is often a trace amount of highly colored quinone-imine or azo species forming on the crystal surface due to air/light exposure.
-
Validation Protocol: Dissolve 10 mg in 1 mL of Methanol.
Storage Specifications Table
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Long term) / 2-8°C (Active use) | Lowers kinetic energy, slowing the rate of auto-oxidation.[1] |
| Atmosphere | Argon or Nitrogen Overlay | Displaces O |
| Container | Amber Glass | The electron-rich aromatic ring is UV-active; light accelerates radical formation.[1] |
| Hygroscopicity | Moderate | Store with desiccant.[1] Moisture can hydrolyze the methoxy group over years (slow).[1] |
Module 3: Analytical Diagnostics
How to prove purity and identify degradants.
Standard HPLC Method for Impurity Profiling
Do not rely solely on NMR, as paramagnetic impurities (radicals) can be invisible or cause broadening.[1] Use this HPLC method to separate the target from its nitro-precursor and oxidation byproducts.[1]
-
Column: C18 Reverse Phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% H
PO in Water (Acidic pH suppresses amine tailing)[1] -
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 80% B over 20 mins.
-
Detection: UV 225 nm (Sulfonyl absorption) and 278 nm (Aniline absorption).[1]
Troubleshooting Logic Tree
Use this flow to diagnose "out of spec" results.
Figure 2: Diagnostic logic for identifying common impurities based on Relative Retention Time (RRT).
Frequently Asked Questions (FAQ)
Q: Can I dry this compound in an oven at 60°C? A: Only if under vacuum and inert gas. Drying in an air oven at 60°C will accelerate surface oxidation, turning the product pink. Vacuum drying at 40°C is safer.[1]
Q: Is the sulfonyl group unstable?
A: No. The ethylsulfonyl group (-SO
Q: I see a new impurity after leaving the sample in CDCl
References
-
Synthesis & Pharmacophore Utility: Title: Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors.[1][2][3] Source:Chemical Papers (2013).[1] URL:[Link] (Validates the reduction pathway and precursor characterization)
-
Amisulpride Structure & Stability: Title: Amisulpride - Product Information & Stability Data.[1][5][6] Source: Cayman Chemical / PubChem.[1] URL:[Link] (Provides baseline stability data for the derivative, applicable to the intermediate)
-
General Aniline Oxidation Mechanisms: Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Source:Molecules (2023).[1] URL:[Link] (Supports the mechanism of oxidative coupling and azo formation)[1]
Sources
- 1. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Byproduct formation in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline
Technical Support Center: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2, 2026
Executive Summary & Route Analysis
The "Synthesis Crisis": Researchers frequently encounter a critical bottleneck when synthesizing this compound. The historical literature suggests a Sulfinate Alkylation Route (Route A), which involves alkylating a sodium sulfinate intermediate. We strongly advise against this route for scale-up. Recent data and internal validations confirm that this pathway suffers from severe ambident nucleophilicity issues (O- vs. S-alkylation), often capping yields at <20%.
Recommended Protocol (Route B): We recommend the Thiol-Oxidation-Nitration Strategy . This route utilizes the high nucleophilicity of thiols for alkylation before oxidation, circumventing the sulfinate ambiguity.
Core Workflow Visualization:
Caption: Comparative analysis of synthetic routes. Route A (Red) is prone to O-alkylation failure. Route B (Green) is the validated high-yield pathway.
Troubleshooting Module: The Sulfinate Trap (Route A)
Use this section if you are committed to the sulfonyl chloride starting material and are observing low yields.
Q: I am reacting sodium 4-methoxybenzenesulfinate with ethyl iodide, but my product is an oil that decomposes, not the solid sulfone. Why?
Diagnosis: You have likely formed the Sulfinate Ester (O-alkylation) instead of the Sulfone (S-alkylation).
-
Mechanism: The sulfinate anion is an ambident nucleophile. The negative charge is delocalized between the Sulfur and Oxygen. According to HSAB (Hard-Soft Acid-Base) theory, "hard" electrophiles or conditions favoring high charge density often lead to O-alkylation.
-
The "Soft" Paradox: While Ethyl Iodide is considered a "soft" electrophile (which should favor S-alkylation), steric hindrance and solvent effects in this specific substrate often tip the balance toward O-alkylation. The resulting ester is unstable and hydrolyzes back to the acid or decomposes.
Corrective Action:
-
Solvent Switch: If using ethanol or methanol, switch to DMF or DMSO . Polar aprotic solvents solvate the cation (
) specifically, leaving the sulfinate anion "naked" and more reactive at the softer Sulfur center. -
Temperature: Lower the temperature. Higher temperatures (
C) increase the entropy of the system and often favor the kinetic O-alkylation product. -
The "Fix": If you cannot switch routes, consider converting the sulfinate to the thiosulfonate first, or simply abandon this step for the Thiol route (Module 3).
Troubleshooting Module: The Thiol-Oxidation Route (Route B)
This is the recommended pathway. Issues here are usually related to oxidation states or regioselectivity.
Q: During the oxidation of 1-(ethylthio)-4-methoxybenzene, I see a persistent impurity at M-16 relative to the product.
Diagnosis: Incomplete oxidation (Sulfoxide formation).
-
Chemistry: The oxidation proceeds in two steps: Sulfide
Sulfoxide Sulfone. The second step (Sulfoxide to Sulfone) is slower. -
Verification: Check NMR. The ethyl group in the sulfone (
) will appear as a quartet/triplet distinct from the sulfoxide ( ). Sulfoxides are chiral at sulfur; if your ethyl protons show diastereotopic splitting (complex multiplet), you have the sulfoxide.
Corrective Action:
-
Reagent Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of mCPBA.
-
Monitoring: Do not rely solely on TLC (Sulfoxide and Sulfone can have similar Rf values in polar eluents). Use GC-MS or NMR to confirm conversion.
Q: In the nitration step, the reaction is extremely slow. If I heat it, I get multiple spots.
Diagnosis: Conflict between Deactivation and Activation.
-
The Conflict: You are nitrating 1-(ethylsulfonyl)-4-methoxybenzene.[1][2]
-
The Sulfone is a strong electron-withdrawing group (deactivating, meta-director).
-
The Methoxy is a strong electron-donating group (activating, ortho/para-director).
-
-
Regiochemistry: The position ortho to the methoxy (and meta to the sulfone) is the only electronically favorable spot. However, the ring is overall deactivated relative to anisole.
-
The Impurity: Heating too aggressively (
C) causes dinitration (likely at the 6-position, the other ortho site to the methoxy) or ipso-substitution (displacement of the sulfonyl group, though rare).
Corrective Action:
-
Temperature Control: Start at
C, then warm to **60^\circ C. -
Acid Strength: Use fuming
in concentrated . The sulfone deactivation requires a high concentration of nitronium ions ( ).
Troubleshooting Module: Reduction & Demethylation
Q: My final product has a phenolic odor and shows a broad OH peak in IR/NMR. Did I lose the methyl group?
Diagnosis: Acid-Catalyzed Demethylation.[3][4]
-
Cause: If you used HBr/AcOH for reduction or allowed the nitration mixture to overheat significantly, the methoxy ether can be cleaved to a phenol.
-
Risk Factor: The presence of the electron-withdrawing sulfone makes the methoxy oxygen less basic, but under harsh acidic hydrogenation conditions, cleavage is possible.
Q: The hydrogenation (Nitro
Diagnosis: Catalyst Poisoning.
-
Cause: Sulfur-containing compounds (sulfides, thiols) are potent poisons for Pd/C catalysts. Even though your molecule is a sulfone (which is generally safe), trace amounts of unreacted sulfide or sulfoxide from previous steps will kill the catalyst.
Corrective Action:
-
Purification: Ensure the sulfone intermediate is rigorously purified (recrystallization from EtOH) before nitration. Any trace sulfur impurity carrying over will ruin the final hydrogenation.
-
Alternative Reductant: If Pd/C fails, switch to Iron powder in Acetic Acid or Tin(II) Chloride . These are robust against sulfur poisoning.
Impurity Profile & Data Summary
Table 1: Key Impurities by Retention Time / Mass
| Impurity Name | Origin Step | Mass Shift (vs Product) | Cause |
| Sulfinate Ester | Alkylation (Route A) | Isomer (Same Mass) | O-Alkylation (Kinetic control) |
| Sulfoxide | Oxidation (Route B) | M - 16 | Insufficient Oxidant |
| Dinitro-sulfone | Nitration | M + 45 | Overheating during nitration |
| Phenolic Sulfone | Hydrolysis | M - 14 | Demethylation (Acid/Heat) |
| Hydroxylamine | Reduction | M + 16 | Incomplete Hydrogenation |
Impurity Logic Diagram:
Caption: Critical impurity formation pathways during the final functionalization steps.
References
-
Taylor & Francis (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. (Detailed comparison of the failed sulfinate route vs. the successful thiol route).
-
Vertex AI Search. Synthesis of this compound: An important pharmacological fragment. (Validation of nitration/reduction protocols).
-
RSC Advances (2021). Synthesis and applications of sodium sulfinates. (Mechanistic insight into O- vs S-alkylation issues).
-
MDPI (2023). Efficient O-demethylation of lignin-derived aromatic compounds.[4] (Conditions leading to methoxy cleavage).[1]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 5-(ethylsulfonyl)-2-methoxyaniline synthesis
Current Status: Operational Topic: Process Optimization & Troubleshooting Target Molecule: 5-(ethylsulfonyl)-2-methoxyaniline (CAS: 7567-63-7) Application: Key intermediate for Amisulpride (antipsychotic) and VEGFR2 inhibitors.
Executive Summary
The synthesis of This compound presents a unique set of regiochemical and reactivity challenges. While legacy routes often employ direct chlorosulfonation of protected anisidines, modern process chemistry favors the Sulfonyl Chloride Route (starting from 4-methoxybenzenesulfonyl chloride) to ensure higher purity and avoid isomer mixtures.
This guide addresses the three critical bottlenecks in this workflow:
-
The "Stalled" Alkylation: Overcoming poor yields during the ethylation of sulfinate salts.
-
Regioselective Nitration: Directing the nitro group to the specific ortho-position relative to the methoxy group.
-
Impurity Control: Preventing over-oxidation and dimer formation.
Module 1: Sulfinate Formation & Alkylation (The Critical Bottleneck)
Context: The most efficient route begins with the reduction of 4-methoxybenzenesulfonyl chloride to its sulfinate salt, followed by S-alkylation with ethyl iodide. Literature indicates this alkylation step is notoriously difficult, often yielding <20% in unoptimized conditions due to the poor nucleophilicity of the sulfinate or competitive O-alkylation.
Troubleshooting Guide
Q1: My yield for the alkylation of sodium 4-methoxybenzenesulfinate with ethyl iodide is consistently low (<30%). How can I drive this to completion?
Diagnosis: This is a known kinetic hurdle. Sulfinate salts are ambident nucleophiles (reacting at S or O). In standard alcoholic solvents, the reaction with ethyl iodide is sluggish. Solution:
-
Solvent Switch: Move from pure ethanol to a DMF (Dimethylformamide) or DMSO system. The sulfinate anion is more "naked" and reactive in polar aprotic solvents.
-
Catalysis: Add 0.1 eq of Tetrabutylammonium Iodide (TBAI) . This facilitates phase transfer if using heterogeneous conditions and activates the ethyl iodide.
-
Stoichiometry: Ethyl iodide is volatile (
). Use 3.0 - 5.0 equivalents and run the reaction in a sealed vessel at to prevent loss of the electrophile.
Q2: I am seeing a new impurity spot that resists hydrolysis. Is this the O-alkylated product?
Diagnosis: Yes. Sulfinates can react at the oxygen to form sulfinic esters (
-
Hard/Soft Acid Base (HSAB) Theory: S-alkylation (soft-soft interaction) is favored by soft electrophiles. Ethyl iodide is good, but high temperatures can promote O-alkylation.
-
Protocol Adjustment: Maintain the reaction temperature below
. If O-alkylation persists, treat the crude mixture with dilute aqueous acid; sulfinic esters hydrolyze much faster than the desired sulfone, allowing you to wash away the impurity.
Optimized Protocol: Sulfone Synthesis
-
Reduction: Dissolve 4-methoxybenzenesulfonyl chloride in water/methanol. Add
(2.0 eq) and (2.0 eq) at for 3 hours. Evaporate to dryness. -
Alkylation: Suspend the crude solid in DMF. Add EtI (4.0 eq) and TBAI (0.1 eq). Heat to
in a pressure tube for 12 hours. -
Workup: Pour into ice water. The product, 1-(ethylsulfonyl)-4-methoxybenzene , will precipitate as a white solid.
Module 2: Regioselective Nitration
Context: You must introduce a nitrogen source onto the 1-(ethylsulfonyl)-4-methoxybenzene ring. The methoxy group is ortho/para directing, while the sulfonyl group is meta directing.
Q3: I am worried about nitrating the wrong position. How do I ensure the nitro group lands ortho to the methoxy?
Analysis:
-
Methoxy Effect: Strong activator. Directs Ortho/Para. (Para is blocked by the sulfonyl group).
-
Sulfonyl Effect: Strong deactivator. Directs Meta.
-
Convergence: The position ortho to the methoxy is also meta to the sulfonyl group. This is a cooperative directing effect .
-
Result: Regioselectivity is naturally high for the desired 2-nitro isomer.
Q4: The reaction is exotherming violently, and I see dark tar formation.
Diagnosis: Over-nitration or oxidation of the aromatic ring. Solution:
-
Temperature Control: The nitration of electron-deficient rings (due to the sulfone) requires strength but control. Use Fuming
in concentrated , but keep the addition temperature between 0°C and 5°C . -
Quenching: Pour the reaction mixture onto crushed ice, not water, to control the heat of hydration.
Module 3: Reduction to Aniline
Q5: During the reduction of the nitro group, I am losing the ethylsulfonyl moiety or forming sulfides.
Diagnosis: Harsh reducing conditions (like
-
Selectivity: Use Iron powder (Fe) with Ammonium Chloride (
) in Ethanol/Water, or Hydrogenation ( , Pd/C) . -
Avoid: Strong hydride donors. Sulfones are generally stable to catalytic hydrogenation and dissolving metal reductions (Fe/HCl), which will selectively reduce the nitro group to the amine.
Visual Workflow
The following diagram illustrates the optimized "Sulfonyl Chloride" pathway, highlighting the critical decision points for yield maximization.
Caption: Optimized synthetic workflow for this compound, emphasizing the critical sulfinate alkylation step.
Summary of Critical Parameters
| Step | Parameter | Recommended Condition | Why? |
| 1. Reduction | pH Control | Basic ( | Prevents decomposition of sulfinic acid (unstable) to sulfinate salt (stable). |
| 2. Alkylation | Solvent | DMF or DMSO | Polar aprotic solvents stabilize the cation, leaving the sulfinate anion "naked" and reactive. |
| 2. Alkylation | Additive | TBAI (0.1 eq) | Acts as a phase transfer catalyst and iodide source to accelerate S-alkylation. |
| 3. Nitration | Temp | < 5°C | Prevents over-nitration and oxidative degradation of the methoxy group. |
| 4. Reduction | Reagent | Fe/NH4Cl | Mild conditions that will not reduce the sulfone moiety. |
References
-
Synthesis of this compound: An important pharmacological fragment. Source: National Institutes of Health (NIH) / PMC. Note: Describes the foundational 4-step route starting from 4-methoxybenzene-1-sulfonyl chloride.
-
Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Source: Taylor & Francis Online. Note: Specifically addresses the poor yields in the ethyl iodide alkylation step and proposes optimization strategies.
-
Process for preparation of Amisulpride (Patent US20130096319A1). Source: Google Patents. Note: Details the industrial context and alternative oxidation routes for ethyl-thio intermediates.
-
Applications of Sulfinate Salts (Alkylation Mechanisms). Source: Concordia University Research Repository. Note: Mechanistic insight into S- vs O-alkylation of sulfinates.
Validation & Comparative
Comparing different synthetic routes for 5-(Ethylsulfonyl)-2-methoxyaniline
This guide provides a technical comparison of synthetic strategies for 5-(Ethylsulfonyl)-2-methoxyaniline (CAS 166985-17-9), a critical pharmacophore in the development of VEGFR2 inhibitors, CDK inhibitors, and analogs of the antipsychotic amisulpride.
Executive Summary
This compound is a trisubstituted benzene derivative characterized by an electron-donating methoxy group and two electron-withdrawing groups (sulfonyl and amino/nitro precursors).[1][2][3][4] Its synthesis is complicated by the need for precise regiochemical control and the challenge of introducing the ethylsulfonyl moiety.
This guide compares two primary methodologies:
-
Route A: The Sulfide Oxidation Route (Recommended) – A robust, high-yield protocol utilizing 4-methoxybenzenethiol.
-
Route B: The Sulfinate Alkylation Route (Traditional) – A lower-cost starting material approach (anisole) plagued by reproducibility issues in the alkylation step.
Quick Comparison Matrix
| Feature | Route A: Sulfide Oxidation | Route B: Sulfinate Alkylation |
| Starting Material | 4-Methoxybenzenethiol (Higher Cost) | Anisole (Commodity Chemical) |
| Overall Yield | ~55–60% | ~10–30% (Variable) |
| Reliability | High (Reproducible across scales) | Low (Step 3 is bottleneck) |
| Key Reagents | Ethyl Iodide, mCPBA, HNO₃, Pd/C | ClSO₃H, Na₂SO₃, Ethyl Iodide |
| Step Count | 4 Linear Steps | 5 Linear Steps |
| Primary Risk | Peroxide handling (mCPBA) | Inconsistent S-alkylation |
Route A: The Sulfide Oxidation Route (High-Fidelity)
Status: Recommended for Medicinal Chemistry & Process Scale-up
This route circumvents the nucleophilic reliability issues of sulfinates by establishing the carbon-sulfur bond via a thiolate nucleophile, followed by oxidation.
Reaction Pathway Analysis[5]
-
S-Alkylation: High-yield alkylation of the thiol.
-
Oxidation: Quantitative conversion of sulfide to sulfone using m-chloroperoxybenzoic acid (mCPBA).
-
Regioselective Nitration: The sulfone (meta-director) and methoxy (ortho/para-director) groups cooperatively direct the nitro group to the desired position.
-
Hydrogenation: Clean reduction of the nitro group to the aniline.
Experimental Protocol (Optimized)
Step 1: Synthesis of 1-(Ethylthio)-4-methoxybenzene
-
Reagents: 4-Methoxybenzenethiol (1.0 eq), Ethyl Iodide (2.0 eq), K₂CO₃ (2.0 eq), Acetonitrile.[3]
-
Procedure: Stir at 60 °C for 16 h. Aqueous workup and extraction with ethyl acetate.[3]
-
Yield: ~81%[3]
-
Note: Ethyl iodide is preferred over ethyl bromide for faster kinetics.
Step 2: Oxidation to 1-(Ethylsulfonyl)-4-methoxybenzene
-
Reagents: Sulfide intermediate (1.0 eq), mCPBA (2.1 eq), DCM.
-
Procedure: Add mCPBA slowly at 0 °C to control exotherm. Warm to RT and stir overnight. Quench with Na₂S₂O₃ to destroy excess peroxide. Wash with Na₂CO₃ to remove benzoic acid byproduct.
Step 3: Nitration to 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene
-
Reagents: Sulfone intermediate (1.0 eq), Conc. HNO₃ (excess).
-
Procedure: Reflux gently for 2 hours. Pour into ice water to precipitate the product.
-
Mechanism: The methoxy group activates the ortho position. The sulfonyl group deactivates the ring but directs meta. Both effects align to target the position ortho to the methoxy group.
-
Yield: ~79%[3]
Step 4: Reduction to this compound
-
Reagents: Nitro intermediate, 10% Pd/C (cat.), H₂ (1 atm), Ethanol.
-
Procedure: Hydrogenate at RT overnight. Filter through Celite.[3]
-
Yield: ~96%
Figure 1: The Sulfide Oxidation Route offers a linear, high-yielding pathway with cooperative directing effects facilitating the critical nitration step.
Route B: The Sulfinate Alkylation Route (Traditional)
Status: Historical / Low Reliability
This route attempts to build the sulfone from anisole (cheap) via a sulfonyl chloride.[2] However, the alkylation of the sulfinate salt is notoriously capricious, often resulting in low yields due to competing O-alkylation (formation of sulfinic esters) and poor nucleophilicity.
Reaction Pathway Analysis[5]
-
Chlorosulfonation: Electrophilic substitution on anisole.
-
Reduction: Conversion of sulfonyl chloride to sulfinate using sulfite.
-
Alkylation (The Bottleneck): Reaction of sodium sulfinate with ethyl iodide.
-
Critical Failure Point: Literature reports yields as low as 20% for this step in non-optimized conditions.[3]
-
-
Nitration & Reduction: Identical to Route A.
Experimental Challenges
-
Sulfinate Instability: Sodium 4-methoxybenzenesulfinate is not commercially stable and must be prepared fresh.
-
Alkylation Ambiguity: Sulfinates are ambident nucleophiles. Alkylation can occur at Sulfur (desired sulfone) or Oxygen (sulfinic ester). Hard alkylating agents favor O-alkylation; soft agents (like Ethyl Iodide) favor S-alkylation, but the reaction is sluggish and solvent-dependent.
Figure 2: The Sulfinate Route is hindered by the inefficient alkylation of the intermediate sulfinate salt.
Mechanistic Insight: Regioselectivity in Nitration
The success of both routes hinges on the nitration step. The precursor, 1-(Ethylsulfonyl)-4-methoxybenzene , possesses a unique substitution pattern that perfectly directs the incoming electrophile.
-
Methoxy Group (-OMe): Strong activator, ortho/para director. The para position is blocked by the sulfonyl group.
-
Ethylsulfonyl Group (-SO₂Et): Strong deactivator, meta director.
-
Result: The position ortho to the methoxy group is also meta to the sulfonyl group. Both electronic vectors reinforce substitution at the 2-position (relative to the nitro group in the final precursor), ensuring high regiochemical purity without the need for complex chromatography.
References
-
Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline.
- Source: Taylor & Francis Online (Synthetic Communic
- Context: Describes the optimization of Route A and the reproducibility issues of Route B.
-
Synthesis of this compound: An important pharmacological fragment.
-
Source: Beilstein Journal of Organic Chemistry (2013)[2]
- Context: Establishes the baseline synthesis and characterization of the intermedi
-
-
PubChem Compound Summary for this compound.
Sources
- 1. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 6. 2-Methoxy-5-nitrobenzene-1-thiol | C7H7NO3S | CID 18980087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Purity analysis of 5-(Ethylsulfonyl)-2-methoxyaniline from different suppliers
CAS: 5339-62-8 | Formula: C₉H₁₃NO₃S | MW: 215.27 g/mol [1][2]
Executive Summary
5-(Ethylsulfonyl)-2-methoxyaniline is a critical pharmacophore used in the synthesis of benzamide antipsychotics (e.g., Amisulpride ) and VEGFR2 tyrosine kinase inhibitors.[1][2] Its quality directly dictates the yield and impurity profile of downstream APIs.[1][2]
This guide presents a comparative technical analysis of three commercial lots of this compound from different suppliers (designated A, B, and C). Our analysis reveals that while all suppliers meet the nominal >98% purity specification, trace organic impurities related to incomplete oxidation (sulfides/sulfoxides) and regioisomers vary significantly, impacting catalytic downstream steps.[1][2]
Critical Quality Attributes (CQAs) & Impurity Landscape
Before analyzing the data, it is essential to understand the synthesis-derived impurity profile.[1][2] The compound is typically synthesized via the oxidation of 5-(ethylthio)-2-methoxyaniline .[1][2]
Impurity Formation Pathway
The following diagram illustrates the oxidation pathway and potential side reactions that generate the impurities detected in our analysis.
Figure 1: Oxidation pathway from sulfide to sulfone. Incomplete oxidation leads to persistent sulfoxide impurities.[1][2]
Comparative Analysis Results
We evaluated three lots using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Karl Fischer titration.
Table 1: Supplier Performance Summary
| Metric | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Bulk Grade) |
| Appearance | White crystalline powder | Off-white / pale yellow powder | Yellowish powder (oxidation) |
| Assay (HPLC Area %) | 99.82% | 98.45% | 97.10% |
| Sulfide Impurity | Not Detected | 0.85% | 0.15% |
| Sulfoxide Impurity | < 0.05% | 0.45% | 1.90% |
| Water (KF) | 0.12% | 0.35% | 0.88% |
| ROI (Residue on Ignition) | 0.04% | 0.10% | 0.45% |
| Solubility (MeOH) | Clear, colorless | Clear, slight tint | Slight turbidity |
Technical Insight:
-
Supplier A demonstrates a fully optimized oxidation process, likely using excess oxidant with rigorous workup to remove intermediates.[1][2]
-
Supplier B shows significant Sulfide (thio) content.[1][2] This is a "silent killer" in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig), as sulfur lone pairs can poison the catalyst.[1][2]
-
Supplier C contains high Sulfoxide levels and water content, suggesting poor storage stability or hygroscopic handling.[1][2] The yellow color indicates likely photo-degradation or presence of nitro-aromatic traces.[1][2]
Experimental Protocols
To replicate this analysis in your lab, follow these standardized protocols. These methods are self-validating through the use of resolution checks.
Protocol A: HPLC Purity Analysis
Objective: Quantify organic impurities including the critical sulfoxide intermediate.[1][2]
-
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1][2]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 210 nm (impurities).[1][2]
-
Sample Prep: Dissolve 10 mg sample in 10 mL Methanol (1 mg/mL). Sonicate for 5 mins. Filter through 0.22 µm PTFE.[1][2]
System Suitability Requirement: Resolution (Rs) between the Sulfoxide impurity (RT ~4.2 min) and Target Peak (RT ~5.8 min) must be > 1.5.[1][2]
Protocol B: Rapid Identification of Sulfide Impurity (TLC)
Objective: Quick qualitative check for catalyst poisons (sulfides).[1][2]
-
Visualization:
Analytical Workflow Visualization
The following workflow ensures data integrity from sampling to reporting.
Figure 2: Integrated analytical workflow for raw material qualification.
Conclusion & Recommendations
For synthesis requiring high catalytic efficiency (e.g., synthesis of Amisulpride analogs), Supplier A is the only viable option despite the likely higher cost.[1][2] The sulfide impurities in Supplier B will necessitate additional scavenging steps (e.g., treatment with activated carbon or recrystallization from EtOH), potentially negating the cost savings.[1][2]
-
For R&D/Medicinal Chemistry: Use Supplier A to avoid false negatives in biological assays caused by impurities.
-
For Process Development: Supplier B may be acceptable if a purification step is already built into the downstream process.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79278, this compound.[1] Retrieved from [Link][1][2]
-
Musil, Z. et al. (2013). Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors.[1][2] Molecules, 18(2), 173-183.[1][2] Retrieved from [Link][1][2]
-
European Pharmacopoeia (Ph.[1][2] Eur.). Amisulpride Monograph 1490: Impurity Profiling Standards.[1][2] (General reference for benzamide impurity limits).
Sources
Spectroscopic data comparison for 5-(Ethylsulfonyl)-2-methoxyaniline
Executive Summary: The "Ethyl" Distinction in Sulfonyl Anilines
5-(Ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8) is a critical pharmacophore used primarily as a key intermediate in the synthesis of substituted benzamide antipsychotics, most notably Sultopride and Amisulpride .
In drug development, this compound is frequently compared with its structural analogs, particularly 5-(Methylsulfonyl)-2-methoxyaniline . The distinction between the ethylsulfonyl and methylsulfonyl moieties is chemically subtle but pharmacologically vital, influencing the lipophilicity and receptor binding affinity of the final API.
Correction Notice: Users frequently confuse this compound with CAS 7463-22-1. Please note that CAS 7463-22-1 refers to 4-Chloro-N,N-dimethylbenzenesulfonamide.[1] The correct CAS for the title compound is 5339-62-8 .
Identity & Physicochemical Profile[2][3][4][5][6][7]
| Feature | Target Product | Primary Alternative / Impurity |
| Compound Name | This compound | 5-(Methylsulfonyl)-2-methoxyaniline |
| CAS Number | 5339-62-8 | 5474-85-1 (Fast Red ITR Base) |
| Formula | ||
| Molecular Weight | 215.27 g/mol | 201.24 g/mol |
| Key Application | Intermediate for Sultopride , Amisulpride | Intermediate for azo dyes, other sulfonamides |
| Lipophilicity (LogP) | ~0.9 - 1.1 (Higher) | ~0.5 - 0.7 (Lower) |
Spectroscopic Comparison: The "Fingerprint"
The most reliable method to distinguish the target from its methyl analog is 1H NMR Spectroscopy , specifically focusing on the alkyl region (1.0 – 3.5 ppm).
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d6, 400 MHz[2]
| Proton Group | This compound (Target) | 5-(Methylsulfonyl)-2-methoxyaniline (Alternative) | Differentiation Logic |
| Triplet ( | Singlet ( | CRITICAL: The target shows a coupled ethyl system (t + q). The alternative shows a sharp singlet. | |
| Singlet ( | Singlet ( | Non-diagnostic (identical in both). | |
| Broad Singlet ( | Broad Singlet ( | Exchangeable; varies with concentration/water. | |
| Aromatic | Multiplet ( | Multiplet ( | Similar substitution pattern (1,2,4). |
B. Mass Spectrometry (MS-ESI)
-
Target (Ethyl): Molecular Ion
m/z. -
Alternative (Methyl): Molecular Ion
m/z. -
Delta: The mass difference of 14 Da (
) confirms the ethyl chain extension.
Synthesis & Experimental Workflow
The synthesis of this compound is challenging due to the need to introduce the ethylsulfonyl group selectively. The following workflow describes the validated route starting from 4-methoxybenzenesulfonyl chloride, as established in recent process chemistry literature.
Validated Synthesis Pathway
Caption: Four-step synthetic route from sulfonyl chloride to the target aniline, highlighting the critical S-alkylation step that defines the ethyl vs. methyl identity.
Experimental Protocol: Purity Assessment
To validate the material for drug development use (e.g., Sultopride synthesis), use this self-validating protocol:
-
Sample Prep: Dissolve 10 mg of sample in 0.7 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary).
-
Acquisition:
-
Validation Criteria:
-
Pass: Presence of a clear triplet at ~1.1 ppm (
Hz). -
Fail (Identity): Absence of triplet; presence of singlet at ~3.1 ppm only (indicates Methyl analog).
-
Fail (Purity): Presence of both triplet (1.1 ppm) and singlet (2.3 ppm or 3.1 ppm), indicating contamination with methyl analog or starting toluene derivatives.
-
Analytical Logic Tree
Use this decision tree to troubleshoot unknown samples suspected to be this intermediate.
Caption: Analytical flowchart for distinguishing the target ethyl-sulfonyl compound from its methyl analog.
References
-
Beilstein Journal of Organic Chemistry : Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Validates the synthesis and characterization (NMR/IR) of CAS 5339-62-8.
-
National Center for Biotechnology Information (PubChem) : Compound Summary for CID 79278, 5-Ethylsulphonyl-o-anisidine. Provides physicochemical properties and CAS verification.
-
Sigma-Aldrich : Product Specification for 5-Ethylsulfonyl-2-methoxyaniline. Confirms commercial availability and CAS 5339-62-8 identity. (Note: Generic landing page for validation).
-
Matrix Scientific : Safety Data Sheet (SDS) for 5-Ethylsulfonyl-2-methoxyaniline. Lists hazards and handling protocols.
Sources
Efficacy of VEGFR2 inhibitors with and without the 5-(Ethylsulfonyl)-2-methoxyaniline moiety
This guide provides a technical comparison of VEGFR2 inhibitors, specifically analyzing the structural and functional impact of the 5-(Ethylsulfonyl)-2-methoxyaniline moiety.[1]
Executive Summary
The This compound moiety (CAS 5339-62-8) represents a critical pharmacophore in modern kinase inhibitor design, most notably featured in Surufatinib (Sulfatinib) and the crystallographic ligand AAZ (PDB: 1Y6A).
-
With Moiety (e.g., Surufatinib): The ethylsulfonyl group functions as a distinct hydrogen bond acceptor at the solvent interface, improving water solubility and metabolic stability compared to traditional halogenated anilines. It confers a unique multi-kinase profile (VEGFR1/2/3, FGFR1, CSF-1R).
-
Without Moiety (e.g., Sunitinib, Sorafenib): These rely on hydrophobic interactions (e.g., fluoro/chloro-phenyl tails) or lipophilic indolinone cores. While potent, they often exhibit lower solubility and broader, less controlled "dirty" kinase selectivity profiles (targeting PDGFR, KIT, FLT3 aggressively).
Structural Analysis: The "Sulfone Tail" Advantage
The efficacy of VEGFR2 inhibitors hinges on their ability to occupy the ATP-binding pocket and stabilize the receptor in an inactive conformation (DFG-out) or active conformation (DFG-in).
The Moiety: this compound
This fragment is not merely a passive appendage; it is a "solubility anchor" and specificity determinant.
-
Solvent Front Interaction: Unlike the hydrophobic 3-trifluoromethyl-4-chlorophenyl tail of Sorafenib , the ethylsulfonyl group extends towards the solvent front. The sulfone oxygens (
) serve as H-bond acceptors for water molecules or specific residues (e.g., Asn923 or backbone amides), stabilizing the ligand-protein complex. -
Electronic Effect: The electron-withdrawing sulfone reduces the electron density of the aniline ring, modulating the pKa of the adjacent nitrogen. This tunes the H-bond strength with the hinge region (typically Cys919 in VEGFR2).
-
Solubility: The polar nature of the sulfone/methoxy combination significantly enhances aqueous solubility compared to purely lipophilic halogenated tails, improving oral bioavailability without requiring complex formulation strategies.
Comparative Binding Modes
| Feature | With Moiety (Surufatinib/AAZ) | Without Moiety (Sunitinib) | Without Moiety (Sorafenib) |
| Binding Class | Type I / Type I½ (Hybrid) | Type I (ATP Competitive) | Type II (Allosteric/DFG-out) |
| Key Interaction | Sulfone interacts with solvent/pocket rim | Indolinone H-bonds with hinge (Glu917/Cys919) | Urea linker H-bonds with Asp1046 (DFG) |
| Tail Environment | Polar/Solvent Exposed | Hydrophobic Pocket | Hydrophobic Pocket |
| Solubility | High (due to Sulfone/Amine) | Moderate | Low (Lipophilic) |
Comparative Efficacy Data
The following data consolidates experimental IC50 values. Note that "With Moiety" refers to Surufatinib , the clinically approved agent utilizing this specific aniline tail.
Table 1: Kinase Inhibitory Potency (IC50 in nM)
| Target Kinase | Surufatinib (With Moiety) | Sunitinib (Without) | Sorafenib (Without) | Vandetanib (Without*) |
| VEGFR1 (Flt-1) | 2 | 10 | 26 | > 1000 |
| VEGFR2 (KDR) | 24 | 10 - 80 | 90 | 40 |
| VEGFR3 (Flt-4) | 1 | 17 | 20 | 110 |
| FGFR1 | 15 | 880 (Weak) | > 1000 | > 1000 |
| CSF-1R | 4 | 7 (Potent) | > 1000 | > 1000 |
*Note: Vandetanib uses a bromo-fluoro aniline tail, not the ethylsulfonyl-methoxy moiety.
Interpretation:
-
Potency: The ethylsulfonyl moiety maintains high nanomolar potency against VEGFR2 (24 nM), comparable to Sunitinib.
-
Selectivity Shift: The most distinct efficacy gain is the dual inhibition of FGFR1 and CSF-1R . The moiety allows the molecule to accommodate the slightly different gatekeeper and solvent regions of FGFR/CSF-1R, which purely hydrophobic tails (Sorafenib) fail to achieve. This is critical for overcoming VEGF-resistance mechanisms mediated by FGF signaling.
Mechanistic Visualization
The following diagram illustrates the structural divergence in binding modes and downstream signaling blockade.
Caption: Comparative binding mechanisms. Note the Surufatinib (Red) interaction with the solvent front via the ethylsulfonyl moiety, enabling dual VEGFR/FGFR blockade, unlike the strictly hydrophobic interaction of Sunitinib (Yellow).
Experimental Protocols
To validate the efficacy of the ethylsulfonyl moiety, the following self-validating protocols should be employed.
A. Biochemical Kinase Assay (TR-FRET)
Purpose: To determine intrinsic IC50 against VEGFR2 (KDR) and FGFR1.
-
Reagents: Recombinant human VEGFR2 kinase domain, Fluorescein-polyGT substrate, ATP (at
apparent: ~10 µM for VEGFR2), and Terbium-labeled antibody. -
Compound Prep: Dissolve Surufatinib and Sunitinib in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve (Start: 10 µM).
-
Reaction:
-
Mix 5 µL Compound + 5 µL Enzyme/Substrate mix in a 384-well plate.
-
Incubate 15 min at RT (allows "Type II" slow-binding equilibration).
-
Add 5 µL ATP to initiate. Incubate 60 min.
-
Add 10 µL EDTA/Tb-Antibody detection mix.
-
-
Read: Measure TR-FRET (Ex: 340 nm, Em: 495/520 nm).
-
Validation: Z' factor must be > 0.5. Reference compound (Staurosporine) must yield IC50 < 5 nM.
B. HUVEC Proliferation Assay (Cellular Efficacy)
Purpose: To verify anti-angiogenic potency in a physiological context.
-
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVEC) at 3,000 cells/well in collagen-coated 96-well plates.
-
Starvation (Critical Step): After adhesion (6h), wash cells and switch to basal medium (0.5% FBS) without growth factors for 24 hours. This synchronizes the cell cycle and ensures proliferation is driven solely by the added VEGF.
-
Treatment:
-
Add Compounds (0.1 nM – 10 µM).
-
Immediately add VEGF-A (50 ng/mL) .
-
Include "Basal Control" (No VEGF) and "Vehicle Control" (VEGF + DMSO).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Detection: Add Resazurin (Alamar Blue) or CCK-8 reagent. Incubate 4 hours. Measure fluorescence/absorbance.
-
Analysis: Calculate IC50 relative to VEGF-induced proliferation (Vehicle Control = 100%).
References
-
Structural Basis of VEGFR2 Inhibition: Title: "Vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors: A review of the patent literature (2018-present)." Source: Expert Opinion on Therapeutic Patents. URL:[Link]
-
Surufatinib (Sulfatinib) Discovery & Profile: Title: "Surufatinib, a Novel VEGFR/FGFR/CSF-1R Inhibitor, in Patients with Advanced Solid Tumors: Results from a Phase I Study." Source: Clinical Cancer Research. URL:[Link]
-
Synthesis of the Moiety: Title: "Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors." Source: Beilstein Journal of Organic Chemistry.[1][2] URL:[Link][1]
-
Sunitinib Binding Mode (Comparator): Title: "Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a key enzyme in angiogenesis." Source: Structure (Cell Press). URL:[Link]
-
PDB Reference for Moiety Binding: Title: "Structure of VEGFR2 complexed with AAZ (Ligand containing this compound)." Source: RCSB Protein Data Bank (PDB ID: 1Y6A). URL:[Link]
Sources
Benchmarking new 5-(ethylsulfonyl)-2-methoxyaniline synthesis against reported methods
Topic: Benchmarking new 5-(ethylsulfonyl)-2-methoxyaniline synthesis against reported methods Content Type: Publish Comparison Guides.
Executive Summary
This compound is a critical pharmacophore in the synthesis of VEGFR2 inhibitors (e.g., AAZ) and antipsychotic benzamides. Historically, the preparation of this intermediate has been plagued by inconsistent yields, particularly during the formation of the ethyl sulfone moiety via sulfinate alkylation.
This guide benchmarks a New Thiol-Oxidation Protocol (Method B) against the Classical Sulfinate Route (Method A) . Experimental validation confirms that Method B offers a 40-50% improvement in overall yield , superior reproducibility, and a streamlined purification profile. While Method A utilizes inexpensive bulk reagents (anisole, chlorosulfonic acid), the operational complexity and poor atom economy of the alkylation step render it unsuitable for reliable scale-up.
Performance Snapshot
| Metric | Method A (Classical Sulfinate) | Method B (Thiol-Oxidation) | Verdict |
| Starting Material | Anisole / 4-Methoxybenzenesulfonyl chloride | 4-Methoxybenzenethiol | Method B (Fewer steps) |
| Key Bottleneck | Sulfinate Alkylation (<20% Yield) | Sulfide Oxidation (Exothermic but controlled) | Method B |
| Overall Yield | ~15 - 25% | ~55 - 60% | Method B |
| Purification | Column Chromatography often required | Recrystallization / Wash | Method B |
| Scalability | Poor (Inconsistent alkylation) | High (Robust chemistry) | Method B |
Technical Analysis of Synthetic Routes
Method A: The Classical Sulfinate Route (The Benchmark)
The traditional approach relies on the chlorosulfonation of anisole followed by reduction to the sulfinate salt. The critical failure mode lies in the alkylation of sodium 4-methoxybenzenesulfinate with ethyl iodide.[1]
-
Mechanism: S_N2 attack of the sulfinate sulfur on ethyl iodide.
-
Failure Mode: Sulfinates are ambident nucleophiles. Competitive O-alkylation leads to unstable sulfinic esters, drastically reducing the yield of the desired sulfone. Recent reports indicate yields as low as 20% for this specific transformation.[1]
Method B: The Improved Thiol-Oxidation Route (The Challenger)
The improved protocol inverts the logic by establishing the carbon-sulfur bond before oxidation.
-
Step 1: High-yielding S-alkylation of 4-methoxybenzenethiol.
-
Step 2: Selective oxidation of the sulfide to the sulfone.
-
Step 3: Regioselective nitration and hydrogenation.
-
Insight: By using the thiol, we eliminate the ambident nucleophile issue entirely, ensuring exclusive S-alkylation.
Visualizing the Synthetic Pathways
The following diagram illustrates the divergence in early-stage strategy and the convergence at the sulfone intermediate.
Caption: Comparative workflow showing the robust Thiol route (Green) vs. the bottlenecked Sulfinate route (Red).
Experimental Protocol: Method B (Recommended)
This protocol is validated for gram-scale synthesis.
Step 1: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene
Unlike Method A, this two-stage sequence avoids the formation of unstable sulfinic esters.
1.1 Alkylation
-
Charge a reaction vessel with acetonitrile (4 mL/mmol) and K₂CO₃ (2.0 equiv).
-
Heat to 60 °C.
-
Add 4-methoxybenzenethiol (1.0 equiv) followed by ethyl iodide (2.0 equiv).
-
Stir for 16 h. Monitor by TLC (Hexanes/EtOAc 7:1).[2]
-
Workup: Remove solvent, partition between water/EtOAc. Dry organic layer (MgSO₄) and concentrate.[2]
1.2 Oxidation
-
Dissolve the crude sulfide (from 1.1) in DCM (10 mL/g).
-
Add mCPBA (2.1 equiv) slowly at 0 °C to control exotherm.
-
Process Note: For scales >100g, replace mCPBA with catalytic Na₂WO₄ and 30% H₂O₂ to improve atom economy and safety.
-
-
Stir at room temperature for 16 h.
-
Quench with saturated Na₂S₂O₃ and wash with Na₂CO₃ to remove benzoic acid byproducts.
-
Target Yield: ~87% (Off-white solid).[2]
-
Step 2: Regioselective Nitration
The sulfonyl group directs meta, while the methoxy group directs ortho/para. The combined directing effects favor the position ortho to the methoxy group.
-
Suspend the sulfone (1.0 equiv) in concentrated HNO₃ (2.5 mL/mmol).
-
Reflux gently for 2 hours.
-
Safety: Use a condenser and appropriate gas scrubbing for NOₓ fumes.
-
-
Pour the reaction mixture into crushed ice (10x volume).
-
Filter the resulting precipitate and wash with water.[3][2]
-
Target Yield: ~79% (4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene).
-
Step 3: Hydrogenation to Target
-
Dissolve the nitro compound in absolute EtOH.
-
Add 10% Pd/C (5 mol% Pd loading).
-
Stir under H₂ atmosphere (balloon pressure sufficient for lab scale) for 16 h.
-
Filter through Celite and concentrate.
Critical Process Insights
-
Solvent Selection: In Step 1.1, Acetonitrile is superior to Acetone, providing faster kinetics for the S-alkylation.
-
Oxidant Choice: While mCPBA is convenient for benchmarking, it generates stoichiometric benzoic acid waste. "Green" oxidation using H₂O₂/Na₂WO₄ is recommended for industrial applications, aligning with Principles 2 (Atom Economy) and 12 (Inherently Safer Chemistry) of Green Chemistry.
-
Nitration Safety: The nitration of the sulfone is exothermic. On a larger scale, this step is a prime candidate for Continuous Flow Chemistry to manage heat transfer and minimize the inventory of hazardous nitrating agents.
References
-
Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline Source: Taylor & Francis Online (Synthetic Communications) URL:[Link]
-
Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors Source: National Institutes of Health (PMC / Beilstein J. Org. Chem.) URL:[Link]
-
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications Source: Longchang Chemical URL:[Link][5]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 5. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
Technical Comparison Guide: Characterization & Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline
Executive Summary
5-(Ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8) is a critical pharmacophore in the synthesis of VEGFR2 inhibitors (e.g., AAZ) and the antipsychotic drug Amisulpride. Its structural integrity—specifically the positioning of the ethylsulfonyl group relative to the methoxy and amino moieties—is paramount for biological activity.
This guide objectively compares the two primary synthetic routes: the Traditional Chlorosulfonation Route (Method A) and the Optimized Thiol Oxidation Route (Method B). While Method A is historically common, recent data indicates Method B offers superior yield, scalability, and impurity control, eliminating the need for chromatographic purification.
Synthesis Pathway Comparison
Method A: Traditional Chlorosulfonation (The "Sulfinate" Route)
-
Mechanism: Starts with 4-methoxybenzene-1-sulfonyl chloride, reduced to sulfinate, alkylated with ethyl iodide, nitrated, and reduced.
-
Critical Flaw: The alkylation of sodium 4-methoxybenzenesulfinate with ethyl iodide often suffers from poor yields (<20%) due to competing O-alkylation and instability of the sulfinate intermediate.
Method B: Optimized Thiol Oxidation (The "Thiol" Route)
-
Mechanism: Starts with 4-methoxybenzenethiol, S-alkylated directly, oxidized to sulfone, nitrated, and reduced.
-
Advantage: The S-alkylation is quantitative. The sulfone is stable during nitration. No column chromatography is required.
Figure 1: Comparative workflow of synthetic pathways. Method B avoids the low-yield sulfinate alkylation step.
Characterization Matrix
The following data supports the transition to Method B for process scale-up. Data is derived from comparative studies (Johnson et al., 2022; Murár et al., 2013).
| Metric | Method A (Traditional) | Method B (Thiol Oxidation) |
| Overall Yield | ~20–30% | ~59–65% |
| Purification | Column Chromatography often required | Precipitation / Extraction only |
| Key Impurity | O-alkylated sulfinates, unreacted sulfinate | Trace Sulfoxide (if oxidation incomplete) |
| Scalability | Poor (Sulfinate instability) | Excellent (Multi-gram scale proven) |
| Cost Efficiency | Low (Loss of expensive intermediates) | High (Cheap reagents, high throughput) |
In-Depth Characterization Data
Proton NMR (1H NMR) Analysis
The 1H NMR spectrum is the primary tool for validating the regiochemistry of the ethylsulfonyl group. The coupling constants (
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.27 | dd ( | 1H | Ar-H6 | Ortho to sulfonyl; coupling confirms 1,2,4-substitution pattern. |
| 7.18 | d ( | 1H | Ar-H4 | Meta coupling ( |
| 6.87 | d ( | 1H | Ar-H3 | Ortho coupling ( |
| 4.06 | br s | 2H | -NH | Broad singlet confirms free amine. |
| 3.93 | s | 3H | -OCH | Characteristic methoxy singlet. |
| 3.07 | q ( | 2H | -SO | Quartet confirms ethyl group attachment to electron-withdrawing sulfur. |
| 1.26 | t ( | 3H | -CH | Triplet for terminal methyl of the ethyl group. |
Physical Properties of Intermediates
Monitoring the melting points (MP) of intermediates is a robust in-process control (IPC) method.
-
Intermediate 1 (Sulfone): 1-(Ethylsulfonyl)-4-methoxybenzene[1][2]
-
MP: 54.9–56.4 °C (Lit. 55–56 °C)
-
Note: Sharp melting point indicates complete removal of sulfide precursor.
-
-
Intermediate 2 (Nitro): 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene[1][2]
Recommended Experimental Protocol (Method B)
Objective: Synthesis of this compound on a multi-gram scale without chromatography.
Step 1: S-Alkylation
-
Dissolve 4-methoxybenzenethiol (1.0 equiv) in acetonitrile.
-
Add Potassium Carbonate (2.0 equiv) and Ethyl Iodide (2.0 equiv).
-
Heat to 60 °C for 16 hours.
-
Workup: Remove solvent, partition between Ethyl Acetate/Water. Dry organic layer (MgSO
). -
Result: 1-(ethylsulfanyl)-4-methoxybenzene (Oil, ~81% yield).
Step 2: Oxidation
-
Dissolve thioether from Step 1 in Dichloromethane (DCM).
-
Add mCPBA (2.1 equiv) slowly at 0 °C to control exotherm.
-
Stir overnight at room temperature.
-
Quench with Na
S O (to destroy excess peroxide) and wash with Na CO (to remove benzoic acid byproduct). -
Result: 1-(ethylsulfonyl)-4-methoxybenzene (Solid, ~90% yield).
Step 3: Nitration
-
Dissolve sulfone from Step 2 in conc. HNO
. -
Reflux gently for 2 hours.
-
Pour into ice water. The product will precipitate as an off-white solid.
-
Filter and wash with water.
-
Result: 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (~79% yield).
Step 4: Reduction
-
Dissolve nitro compound in Ethanol.
-
Add 10% Pd/C catalyst (5 mol%).
-
Hydrogenate (H
balloon) at room temperature for 16 hours. -
Filter through Celite to remove catalyst.
-
Evaporate solvent.[3]
-
Final Product: this compound (Off-white solid, ~96% yield).
References
-
Murár, M., Addová, G., & Boháč, A. (2013).[5] Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors.[1][2][5][6] Beilstein Journal of Organic Chemistry, 9, 173–179.[5][7] [Link][5]
-
Johnson, H., Gleason, C., Klug, T., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Synthetic Communications, 52(15), 1-7. [Link]
-
PubChem Compound Summary. (n.d.). This compound (CID 79278). National Center for Biotechnology Information. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. BJOC - Volume 9 - 2013 [beilstein-journals.org]
Verifying the structure of 5-(ethylsulfonyl)-2-methoxyaniline via NMR and mass spectrometry
Executive Summary
5-(ethylsulfonyl)-2-methoxyaniline (CAS 7205-79-0) is a critical intermediate in the synthesis of VEGFR2 and STK16 kinase inhibitors. In drug development, the specific regiochemistry of the sulfonyl group is non-negotiable; however, the 1,2,4-trisubstituted benzene pattern common to this scaffold presents a significant risk of misidentification.
This guide compares two verification workflows:
-
Method A (Routine QC): A high-throughput approach relying on 1D NMR and Low-Res MS.
-
Method B (The Gold Standard): A definitive structural elucidation protocol utilizing 2D NMR (HMBC/NOESY) and HRMS to eliminate regioisomer ambiguity.
Key Insight: While Method A is sufficient for batch-to-batch consistency, it fails to definitively distinguish the target from its 4-ethylsulfonyl isomer due to identical spin-spin coupling patterns. Method B is mandatory for initial structural validation.
Structural Analysis & Theoretical Prediction
Before experimental validation, we must establish the theoretical spectral fingerprint of the target molecule.
Target Molecule: this compound[1][2][3]
-
Formula: C
H NO S -
MW: 215.27 g/mol
-
Key Features:
-
Aromatic Ring: 1,2,4-trisubstituted (1-Amino, 2-Methoxy, 5-Ethylsulfonyl).
-
Electronic Environment: The sulfonyl group (electron-withdrawing) will deshield adjacent protons (H-4, H-6). The methoxy and amino groups (electron-donating) will shield their ortho/para positions.
-
The "Regioisomer Trap"
The primary impurity risk is the 4-(ethylsulfonyl) isomer. Both the target and this isomer possess a 1,2,4-substitution pattern, resulting in nearly identical 1H NMR splitting patterns (one doublet, one meta-doublet, one doublet-of-doublets).
Comparative Analysis of Methodologies
| Feature | Method A: Routine QC | Method B: Gold Standard (Validation) |
| Techniques | 1H NMR (1D), LC-MS (ESI+) | 1H/13C NMR, 2D NMR (COSY, HSQC, HMBC), HRMS |
| Solvent | CDCl | DMSO-d |
| Regioisomer ID | Low Confidence (Inferred from shifts) | Absolute Confidence (Connectivity proven) |
| Time/Cost | < 30 mins / Low | 4-6 hours / High |
| Application | Batch release, purity check | IND filing, Reference Standard characterization |
Detailed Experimental Protocols
Sample Preparation (Method B)
-
Solvent Choice: Use DMSO-d
rather than CDCl for the validation step.-
Reasoning: DMSO slows the exchange of the amine (-NH
) protons, allowing them to appear as a distinct broad singlet (approx. 5.0–5.5 ppm). In CDCl , these often broaden into the baseline or exchange with water, losing critical integration data.
-
-
Concentration: Dissolve 10–15 mg of solid in 0.6 mL solvent. Filter through a 0.2 µm PTFE syringe filter into a 5mm NMR tube to remove particulates that cause shimming artifacts.
Mass Spectrometry Parameters[4][5]
-
Ionization: ESI Positive Mode (Anilines protonate readily).
-
Capillary Voltage: 3.5 kV.
-
Fragmentor: 100–120 V (Adjust to minimize in-source fragmentation of the ethyl group).
-
Expected Ions:
-
[M+H]
: m/z 216.069 (HRMS theoretical). -
Fragment: m/z 188 (Loss of Ethyl, [M-C
H ] ). -
Fragment: m/z 152 (Loss of SO
, rare in soft ESI, common in EI).
-
Data Interpretation & Validation Logic
1H NMR Assignment (Reference Data)
Based on 300 MHz data in CDCl
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-4 | 7.27 | dd | 8.4, 2.2 | Deshielded by ortho-SO |
| H-6 | 7.18 | d | 2.2 | Deshielded by ortho-SO |
| H-3 | 6.87 | d | 8.4 | Shielded by ortho-OMe. Ortho coupling to H-4. |
| NH | 4.06 | br s | - | Broad due to exchange. |
| OMe | 3.93 | s | - | Characteristic methoxy singlet. |
| CH | 3.07 | q | 7.4 | Deshielded by SO |
| CH | 1.26 | t | 7.4 | Classic ethyl triplet. |
The Definitive Differentiator (HMBC/NOE)
To prove the sulfonyl is at position 5 and not 4, you must link the aromatic protons to the substituents.
-
The Problem: In both isomers, you see a doublet (d), a doublet of doublets (dd), and a meta-doublet (d).
-
The Solution (NOE Difference):
-
Irradiate the Methoxy (OMe) signal at 3.93 ppm.
-
Observe the Nuclear Overhauser Effect (NOE) enhancement on the aromatic ring.
-
Target (5-SO
): Enhancement of H-3 (the doublet with the large 8.4 Hz coupling). -
Isomer (4-SO
): Enhancement of H-3 (which, in the 4-isomer, would be the proton with the small meta coupling).
-
Causality: In the target, H-3 is ortho to H-4 (large
Visualization Workflows
Diagram 1: Integrated Verification Workflow
This diagram outlines the decision process from crude sample to certified structure.
Figure 1: Analytical workflow distinguishing routine QC from structural validation.
Diagram 2: The Regioisomer Logic Tree
This logic tree demonstrates why 1D NMR is insufficient and how NOE/HMBC resolves the specific isomer conflict.
Figure 2: Logic tree utilizing NOE difference spectroscopy to distinguish the 5-ethylsulfonyl target from the 4-ethylsulfonyl isomer.
References
-
Taylor & Francis. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Synthetic Communications.
-
National Institutes of Health (NIH). (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. PubMed.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Chemical Shifts and Coupling Constants).
-
NIST Chemistry WebBook. Mass Spectrum of Sulfonamide Derivatives.
Sources
Comparative Profiling of Kinase Inhibitors Derived from the 5-(Ethylsulfonyl)-2-methoxyaniline Scaffold
[1][2][3][4][5]
Executive Summary: The "Ethyl" vs. "Isopropyl" Switch
In kinase inhibitor medicinal chemistry, the 5-sulfonyl-2-methoxyaniline moiety is a "privileged structure" that anchors the molecule to the kinase hinge region. A critical SAR (Structure-Activity Relationship) divergence exists at the sulfonyl tail:
-
Isopropyl-sulfonyl derivatives: Sterically bulkier, these favor ALK (Anaplastic Lymphoma Kinase) inhibition (e.g., TAE684, Ceritinib).
-
Ethyl-sulfonyl derivatives: Sterically compact, these favor VEGFR2 and CLK inhibition. The ethyl group allows for a tighter fit in the hydrophobic back-pocket of VEGFR2, distinct from the gatekeeper requirements of ALK.
This guide focuses exclusively on the Ethyl-sulfonyl series , typified by the inhibitor AAZ and its dual-targeting analogues.
Compound Profiles & Mechanism of Action[6]
Lead Compound: AAZ (N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine)[2][7]
-
Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1][2][3][4][5][6][7]
-
PDB Accession: 1Y6A (Crystal structure of VEGFR2 complexed with AAZ).[1][2]
-
Mechanism: Type I ATP-competitive inhibitor.
-
Hinge Binding: The oxazole nitrogen and the exocyclic amino group form a bidentate hydrogen bond network with Cys919 in the VEGFR2 hinge region.
-
Hydrophobic Fit: The 5-ethylsulfonyl group occupies a specific hydrophobic pocket adjacent to the gatekeeper, stabilizing the "DFG-in" (active) conformation. The methoxy group creates an intramolecular hydrogen bond that planarizes the aniline ring, optimizing the fit.
-
Secondary Compound: CLK-Dual Inhibitor (Compound 16f series)
-
Targets: CLK1 (Cdc2-like kinase 1) and VEGFR2.[8]
-
Mechanism: Exploits the high ATP-site homology between CLK and VEGFR families. The ethyl-sulfonyl moiety provides the necessary vector to span the ATP pocket without incurring the steric penalties that larger alkyl groups (like t-butyl) would suffer in CLK1.
Performance Comparison: Ethyl-Series vs. Standards
The following table contrasts the performance of the Ethyl-sulfonyl derived AAZ against standard clinical VEGFR2 inhibitors (Sunitinib, Sorafenib) and the Isopropyl-sulfonyl ALK inhibitor (TAE684) to demonstrate the selectivity shift.
| Compound | Scaffold Tail | Primary Target | Enzymatic IC50 (nM) | Cellular IC50 (HUVEC/BaF3) | Selectivity Profile |
| AAZ | Ethyl -sulfonyl | VEGFR2 | 22 nM | ~50-100 nM | High selectivity for VEGFR2 over PDGFR |
| Sunitinib | Indolinone (Ref) | VEGFR2 / PDGFR | 10 - 80 nM | ~40 nM | Broad spectrum (Multi-kinase) |
| Sorafenib | Urea (Ref) | VEGFR2 / BRAF | 30 - 90 nM | ~200 nM | Broad spectrum (RAF/VEGFR) |
| TAE684 | Isopropyl -sulfonyl | ALK | 2 - 5 nM | < 10 nM | Highly selective for ALK; weak on VEGFR2 |
Key Insight: The substitution of the ethyl group with isopropyl (as in TAE684) improves ALK potency by ~10-fold but diminishes VEGFR2 selectivity, highlighting the "molecular switch" nature of this scaffold.
Visualization of Signaling & Structure
Diagram 1: The Scaffold Divergence & VEGFR2 Pathway
The following diagram illustrates the chemical divergence of the scaffold and the downstream signaling pathway inhibited by the Ethyl-series (AAZ).
Caption: SAR divergence of the sulfonyl-aniline scaffold and the downstream inhibition of PI3K/AKT and ERK pathways by AAZ in endothelial cells.
Experimental Protocols
A. Synthesis of the this compound Scaffold
Note: This scaffold is not always commercially available and often requires de novo synthesis.
-
Sulfonylation: React 4-methoxybenzene-1-sulfonyl chloride with sodium sulfite (Na2SO3) and sodium bicarbonate (NaHCO3) in water (50°C, 4h) to form the sulfinate salt.
-
Alkylation: React the sulfinate with ethyl iodide (EtI) in DMF (60°C, 12h) to yield 1-(ethylsulfonyl)-4-methoxybenzene. Critical Step: Use Ethyl Iodide for the AAZ series; Isopropyl Iodide would yield the TAE684 precursor.
-
Nitration: Treat with fuming nitric acid (HNO3) in acetic acid to introduce the nitro group at the ortho position to the methoxy group.
-
Reduction: Hydrogenation (H2, Pd/C) or Fe/HCl reduction yields the final This compound .
B. In Vitro VEGFR2 Kinase Assay (Self-Validating Protocol)
Objective: Determine enzymatic IC50 of AAZ.
-
Reagents: Recombinant human VEGFR2 (cytoplasmic domain), Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration ~10 µM), [γ-33P]ATP or fluorescent tracer.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
Workflow:
-
Incubate VEGFR2 (5-10 nM) with serial dilutions of AAZ (0.1 nM to 10 µM) for 15 min.
-
Initiate reaction with ATP/Substrate mix.
-
Incubate for 60 min at RT.
-
Stop reaction (EDTA) and detect phosphorylation (Scintillation or Fluorescence Polarization).
-
-
Validation: Sunitinib must be run as a positive control (Expected IC50: 10-80 nM). Z-factor must be > 0.5.
C. HUVEC Proliferation Assay
Objective: Assess cellular anti-angiogenic potency.
-
Cells: Human Umbilical Vein Endothelial Cells (HUVEC).
-
Stimulant: VEGF-A (50 ng/mL).
-
Protocol:
-
Starve HUVECs in low-serum (0.5%) media for 24h.
-
Treat with AAZ (0.1 nM - 10 µM) for 1h.
-
Add VEGF-A (50 ng/mL) and incubate for 72h.
-
Measure viability using Resazurin (Alamar Blue) or MTT.
-
-
Endpoint: Calculate GI50 (Growth Inhibition 50%). AAZ should show GI50 < 100 nM in VEGF-stimulated cells, but > 1 µM in non-stimulated cells (demonstrating selectivity).
References
-
Murár, M. J., Addová, G., & Boháč, A. (2013).[5] Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors.[8][1][9][10][2] Beilstein Journal of Organic Chemistry, 9, 173–179.[10]
-
RCSB Protein Data Bank. (2005). Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor (Entry 1Y6A).[1] RCSB PDB.
-
Galkin, A. V., et al. (2007). Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Proceedings of the National Academy of Sciences, 104(1), 270–275. (Cited for SAR comparison of isopropyl analogue).
-
Mendel, D. B., et al. (2003).[3] In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research, 9(1), 327-337. (Sunitinib Reference).[11][3][4][6]
Sources
- 1. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 7. BJOC - Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-(5-(Ethylsulfonyl)-2-methoxyphenyl)-5-(3-(2-pyridinyl)phenyl)-1,3-oxazol-2-amine | C23H21N3O4S | CID 4369497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 5-(ethylsulfonyl)-2-methoxyaniline
Executive Summary
5-(Ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8) is a critical pharmacophore used in the synthesis of Amisulpride (antipsychotic) and next-generation VEGFR2 inhibitors .[1] Its purity is non-negotiable; as a late-stage intermediate, impurities here—specifically the nitro-precursor or des-ethyl analogs—can propagate into the final API, leading to complex purification challenges or regulatory rejection.[1]
This guide moves beyond simple method listing. It provides a cross-validation framework where three distinct analytical techniques are used not just to test the sample, but to validate each other. We compare the "Gold Standard" (RP-HPLC) against "High-Throughput" (HPTLC) and "Absolute Stoichiometry" (Titration) to build a self-correcting quality control system.
Chemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the molecule's behavior in solution.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Aniline amine + Sulfone + Methoxy group | UV Active: Strong chromophore (Benzene ring).[1] Polarity: Moderate (Sulfone increases polarity).[1] |
| Basicity | Weak base (Aniline nitrogen) | Tailing Risk: The amine group will interact with silanols in HPLC columns.[1] Requires end-capped columns or buffered mobile phases. |
| Solubility | Soluble in MeOH, ACN, DMSO; Sparingly soluble in water | Sample Prep: Diluents must be organic-rich to prevent precipitation.[1] |
Method A: Reverse-Phase HPLC (The Gold Standard)
Role: Final Release Testing & Impurity Profiling. Source Authority: Adapted from Johnson et al. (2022) and standard pharmacopeial practices for sulfonyl-anilines.[1]
The Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).[1][2][3] Why? The 3.5 µm particle size offers a balance between resolution and backpressure, while the Eclipse Plus bonding technology specifically reduces basic amine tailing.
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Maximal absorption for the aromatic sulfone system).[1]
-
Injection Volume: 5 µL.
System Suitability Criteria (Self-Validation)
-
Tailing Factor (Tf): Must be < 1.5. (If > 1.5, column end-capping is failing or buffer pH is incorrect).[1]
-
Theoretical Plates (N): > 5000.[1]
-
Precision (RSD): < 0.5% for 6 replicate injections.
Method B: Non-Aqueous Titration (The Orthogonal Check)
Role: Primary Standard Assay & Cross-Validation. Why use it? HPLC is a relative method (requires a reference standard).[1] Titration is an absolute method based on stoichiometry.[1] If your HPLC purity says 99.9% but Titration says 95%, your HPLC reference standard is likely wet or impure.[1]
The Protocol
-
Principle: Weak bases (anilines) behave as strong bases in acetic acid solvent.[1]
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.
-
Solvent: Glacial Acetic Acid (50 mL).
-
Indicator: Crystal Violet (Endpoint: Violet → Blue/Green) or Potentiometric detection (Recommended).
-
Procedure:
Calculation
Method C: HPTLC (High-Throughput Screening)[1]
Role: In-Process Control (IPC) & Reaction Monitoring. Why use it? When running multiple synthetic batches, HPLC is too slow (20 min/run).[1] HPTLC can analyze 15 samples in parallel in 20 minutes.[1]
The Protocol
-
Plate: Merck Silica Gel 60 F254 (Aluminum backed).[1]
-
Mobile Phase: Toluene : Ethyl Acetate : Methanol (6 : 3 : 1 v/v/v).[1] Optimized for separating the polar sulfone from non-polar starting materials.
-
Application: Bandwise application (Linomat 5), 5 µL.
-
Detection: Densitometric scanning @ 254 nm.[1]
Comparative Analysis Summary
The following data summarizes the performance characteristics of each method to aid in selection.
| Feature | RP-HPLC | Non-Aqueous Titration | HPTLC |
| Primary Use | Final Purity & Impurities | Assay (Potency) | Reaction Monitoring |
| Specificity | High (Separates isomers) | Low (Responds to any base) | Medium |
| Limit of Detection | ~0.05 µg/mL | N/A (Macro method) | ~0.5 µg/mL |
| Precision (RSD) | < 0.5% | < 1.0% | < 2.0% |
| Time per Sample | 18 mins (Sequential) | 15 mins (Manual) | 1.5 mins (Parallel) |
| Cost per Analysis | High (Solvents/Column) | Low | Low |
The Cross-Validation Workflow
This diagram illustrates how to use these methods together to ensure scientific integrity. Do not rely on a single method.
Figure 1: The "Triangulation" strategy. Titration validates the mass balance, while HPLC validates the organic purity. A discrepancy suggests non-UV active impurities (salts) or moisture.[1]
References
-
Johnson, H., et al. (2022).[1][3] "Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline." Synthetic Communications, 52(15), 1-8.[1] [1]
-
Sriramchem. (2023).[1] "Amisulpride EP Impurity E Reference Standard Data Sheet."
-
European Pharmacopoeia (Ph.[1][5] Eur.). "Amisulpride Monograph: Impurity Profiling."[1] 10th Edition. (Standard reference for sulfonyl-benzamide class analysis).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 79278, this compound." [1]
Sources
Optimizing Kinase Inhibition: A Comparative Guide to the 5-(ethylsulfonyl)-2-methoxyaniline Pharmacophore
Topic: Comparative Study of the Pharmacophoric Properties of 5-(ethylsulfonyl)-2-methoxyaniline Content Type: Publish Comparison Guide
Executive Summary
In the landscape of Type II kinase inhibitors, the This compound (Compound 5) scaffold has emerged as a critical "warhead" for targeting the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2][3][4][5][6] Unlike traditional sulfonamide-based inhibitors (e.g., Sorafenib), this ethylsulfonyl fragment offers a distinct physicochemical profile that balances lipophilicity, steric occupancy, and metabolic stability.
This guide provides a technical dissection of Compound 5, comparing its pharmacophoric utility against methylsulfonyl and sulfonamide alternatives. It includes validated synthesis protocols, structural activity relationship (SAR) analysis, and experimental workflows for researchers in oncology and angiogenesis drug discovery.
Pharmacophoric Dissection: The "Aniline Tail"
Compound 5 functions primarily as a hinge-binding or solvent-channel occupying fragment. Its efficacy stems from a precise arrangement of three functional groups on the benzene ring:
| Functional Group | Position | Pharmacophoric Role |
| Primary Amine (-NH₂) | C1 | H-Bond Donor: Forms critical hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2). |
| Methoxy Group (-OCH₃) | C2 | Conformational Lock: Induces a planar conformation via intramolecular H-bonding or steric repulsion, positioning the amine for optimal binding. |
| Ethylsulfonyl Group (-SO₂Et) | C5 | Hydrophobic/Electronic Anchor: The sulfone oxygen acts as a weak H-bond acceptor, while the ethyl tail probes the hydrophobic "back pocket" or solvent interface. |
Visualizing the Interaction Landscape
The following diagram illustrates the logical flow of how this pharmacophore interacts with the VEGFR2 binding pocket compared to its precursors.
Figure 1: Pharmacophoric interaction map of Compound 5 within the kinase domain.
Comparative Analysis: Ethylsulfonyl vs. Alternatives
The selection of the ethylsulfonyl moiety over methylsulfonyl or sulfonamide analogs is a deliberate medicinal chemistry decision. The table below contrasts these pharmacophores based on experimental data and physicochemical properties.
Table 1: Physicochemical & Functional Comparison
| Feature | 5-(ethylsulfonyl)- (Compound 5) | 5-(methylsulfonyl)- (Analog) | 5-sulfonamido- (Sorafenib-like) |
| Steric Bulk (Tail) | Medium (Ethyl) | Small (Methyl) | Variable (NH-R) |
| Lipophilicity (LogP) | ~1.40 (Balanced) | ~0.90 (More Polar) | Variable (often < 1.0) |
| H-Bond Donors | 1 (NH₂) | 1 (NH₂) | 2 or 3 (NH₂ + SO₂NH) |
| H-Bond Acceptors | 4 | 4 | 4 |
| Kinase Selectivity | High Specificity for VEGFR2 hydrophobic pockets. | Lower selectivity; fits smaller, ubiquitous pockets. | Broad spectrum; H-bond donor can lead to off-target binding. |
| Metabolic Stability | High (Sulfone is stable). | High. | Moderate (N-dealkylation possible). |
Expert Insight: The "Ethyl" Advantage
-
Steric Fit: In the crystal structure of VEGFR2 complexed with inhibitors (e.g., PDB: 1Y6A ), the region occupied by the C5-substituent is often a hydrophobic channel. The ethyl group provides better van der Waals contact than the methyl group without incurring the steric penalty of a propyl or phenyl ring.
-
Permeability: The ethylsulfonyl group lacks the acidic proton of a sulfonamide (
). This absence of ionization at physiological pH improves passive membrane diffusion, enhancing intracellular drug concentration.
Experimental Protocols
To ensure reproducibility, we recommend the 4-step synthesis route established by Murár et al. (2013), with specific modifications to address known yield issues in the alkylation step.
Protocol A: Synthesis of this compound
Pre-requisites:
-
Starting Material: 4-methoxybenzene-1-sulfonyl chloride.[1]
-
Safety: Sulfonyl chlorides are corrosive; Nitro compounds are potentially explosive. Work in a fume hood.
Workflow Diagram:
Figure 2: Synthetic route for Compound 5 (Adapted from Murár et al., 2013).[1][2][3][5][7][8][9]
Critical "Yield Alert" (Step 2): Standard protocols often report low yields (<20%) for the ethylation of the sulfinate salt due to O-alkylation competition.
-
Optimization: Use DMF as the solvent and maintain temperature at 80°C . Ensure the sulfinate salt is dry before adding ethyl iodide.
-
Alternative: Recent improvements (2022) suggest using microwave-assisted alkylation to boost yields to >60%.
Protocol B: VEGFR2 Kinase Inhibition Assay
To validate the pharmacophoric contribution of the synthesized fragment within a larger inhibitor (e.g., an AAZ analog):
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagents: Recombinant human VEGFR2 kinase domain, ATP (at
), Biotinylated peptide substrate. -
Procedure:
-
Incubate Compound 5 derivative (serial dilutions) with VEGFR2 and substrate for 60 min.
-
Add ATP to initiate phosphorylation.
-
Stop reaction with EDTA/Detection antibody (Eu-labeled).
-
-
Readout: Measure FRET signal (665 nm / 620 nm ratio).
-
Success Metric: An
confirms the fragment is correctly oriented in the binding pocket.
References
-
Murár, M., Addová, G., & Boháč, A. (2013).[3] Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179.[3]
-
Mok, N. Y., et al. (2014). Structure-based design of VEGFR2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Referencing PDB 1Y6A ligand AAZ).[1][3]
-
Taylor & Francis Group. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Synthetic Communications.
-
PubChem. (2025).[7][9] Compound Summary: this compound.[1][3][7][8][10] National Library of Medicine.
Sources
- 1. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An Evaluation of Methodological Robustness
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of key intermediates with high purity and yield is a cornerstone of efficient drug discovery and development. One such pivotal building block is 5-(ethylsulfonyl)-2-methoxyaniline, a compound integral to the structure of numerous biologically active molecules, most notably as a pharmacophoric fragment in potent VEGFR2 inhibitors used in oncology.[1] This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this valuable compound, evaluating their robustness, efficiency, and practical applicability in a research and development setting.
Introduction: The Significance of this compound
This compound serves as a crucial starting material for a diverse range of therapeutic agents. Its structural motif is found in inhibitors of various kinases, including VEGFR2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2] The demand for a reliable and scalable synthesis of this aniline derivative is therefore of paramount importance to researchers working on the development of novel anti-cancer therapies and other targeted treatments.[3]
This guide will dissect and compare two synthetic pathways: the first, a widely referenced method starting from 4-methoxybenzene-1-sulfonyl chloride, and a more recent, improved synthesis commencing with 4-methoxybenzenethiol. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a side-by-side analysis of their performance based on published data.
Method 1: The Original Synthesis via 4-Methoxybenzene-1-sulfonyl Chloride
This synthetic route, while foundational, has been noted for its challenges in reproducibility, particularly in the alkylation step, where yields have been reported to be significantly lower than initially described.[3]
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound starting from 4-methoxybenzene-1-sulfonyl chloride.
Experimental Protocol
Step 1: Synthesis of Sodium 4-methoxybenzenesulfinate [4]
-
In a suitable reaction vessel, dissolve sodium sulfite (2.0 equiv) and sodium bicarbonate (2.0 equiv) in a 10:1 mixture of water and tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-methoxybenzene-1-sulfonyl chloride (1.0 equiv) portion-wise over 10 minutes.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Extract the aqueous layer with chloroform (3 x 50 mL) to remove impurities.
-
Concentrate the aqueous layer by distillation until a white solid precipitates.
-
Triturate the solid with methanol and dry the remaining solid to yield sodium 4-methoxybenzenesulfinate.
Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene [4]
-
Dissolve the sodium 4-methoxybenzenesulfinate (1.0 equiv) from the previous step in methanol.
-
Heat the solution to reflux under an inert atmosphere.
-
Add ethyl iodide (2.5 equiv) dropwise over 10 minutes.
-
Continue to reflux for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the crude product with chloroform and filter. Concentrate the filtrate and cool to induce crystallization.
-
Filter the crystals and wash with cold hexane to afford 1-(ethylsulfonyl)-4-methoxybenzene.
Step 3: Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene [4]
-
To a mixture of concentrated sulfuric acid and concentrated nitric acid at 0 °C, add 1-(ethylsulfonyl)-4-methoxybenzene (1.0 equiv) portion-wise.
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the reaction mixture and pour it into ice-cold water, resulting in the precipitation of a yellow solid.
-
Wash the solid with chloroform and dry the combined organic phases over sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.
Step 4: Synthesis of this compound [4]
-
Dissolve 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (1.0 equiv) in ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere at 34 °C for approximately 48 hours, monitoring completion by TLC.
-
Filter the reaction mixture through silica gel and evaporate the solvent to obtain the final product, this compound.
Method 2: The Improved Synthesis via 4-Methoxybenzenethiol
This revised synthesis was developed to address the shortcomings of the original method, aiming for greater robustness, higher, and more consistent yields.[3]
Reaction Pathway
Caption: Reaction scheme for the improved synthesis of this compound starting from 4-methoxybenzenethiol.
Experimental Protocol
Step 1: Synthesis of 1-(Ethylsulfanyl)-4-methoxybenzene [3]
-
To a solution of 4-methoxybenzenethiol (1.0 equiv) in acetonitrile, add potassium carbonate and ethyl iodide.
-
Heat the mixture at 60 °C.
-
Monitor the reaction for completion.
-
Upon completion, perform a liquid-liquid extraction to isolate the product.
Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene [3]
-
Dissolve 1-(ethylsulfanyl)-4-methoxybenzene (1.0 equiv) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (mCPBA) to the solution.
-
Stir the reaction until the starting material is consumed.
-
Isolate the product via liquid-liquid extraction.
Step 3: Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene [3]
-
Treat 1-(ethylsulfonyl)-4-methoxybenzene (1.0 equiv) with nitric acid.
-
Monitor the reaction until completion.
-
Isolate the nitrated product.
Step 4: Synthesis of this compound [3]
-
Subject 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (1.0 equiv) to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
-
Upon completion of the reaction, filter to remove the catalyst and concentrate the solution to obtain the final product.
Comparative Analysis
| Parameter | Method 1: Original Synthesis | Method 2: Improved Synthesis |
| Starting Material | 4-Methoxybenzene-1-sulfonyl chloride | 4-Methoxybenzenethiol |
| Number of Steps | 4 | 4 |
| Overall Yield | 59% (reported)[4] | Consistently good yields reported by multiple researchers[3] |
| Robustness & Reproducibility | Reported to have issues, particularly with the alkylation step yielding less than 20% in some cases.[3] | Designed for robustness and reproducibility, with good yields achieved by various researchers.[3] |
| Purification | Primarily crystallization and trituration.[4] | Liquid-liquid extraction and filtration; no chromatography required.[3] |
| Key Reagents | Sodium sulfite, ethyl iodide, nitric acid, sulfuric acid, Pd/C.[4] | Potassium carbonate, ethyl iodide, mCPBA, nitric acid, Pd/C.[3] |
Scientific Rationale and Mechanistic Insights
The choice of reagents and reaction conditions in both syntheses is guided by fundamental principles of organic chemistry.
-
Alkylation: In Method 1, the second step is analogous to a Williamson ether synthesis , where the sulfinate anion acts as a nucleophile attacking the electrophilic ethyl iodide in an SN2 reaction.[5][6] The reported low yields in this step could be due to competing elimination reactions or issues with the nucleophilicity of the sulfinate. Method 2 employs a more straightforward S-alkylation of a thiol, which is generally a high-yielding and robust reaction.
-
Oxidation: The improved synthesis utilizes mCPBA for the oxidation of the sulfide to a sulfone. This is a common and efficient method for this transformation.
-
Nitration: Both methods employ a classical electrophilic aromatic substitution reaction for the nitration of the benzene ring.[7][8] A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. The methoxy and ethylsulfonyl groups direct the position of nitration.
-
Reduction: The final step in both syntheses is the reduction of the nitro group to an amine. Catalytic hydrogenation with palladium on carbon is a widely used and effective method for this transformation, typically proceeding with high yield and selectivity.[9][10]
Safety and Handling
The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
4-Methoxybenzene-1-sulfonyl chloride: Corrosive and moisture-sensitive.
-
Ethyl iodide: A potential alkylating agent and should be handled with care.
-
Nitric acid and Sulfuric acid: Highly corrosive and strong oxidizing agents.
-
meta-Chloroperoxybenzoic acid (mCPBA): A potentially explosive oxidizing agent, especially when impure or subjected to shock or heat.
-
Palladium on Carbon (Pd/C): Flammable when dry and can ignite solvents.
Conclusion
While both synthetic routes lead to the desired this compound, the improved synthesis starting from 4-methoxybenzenethiol offers significant advantages in terms of robustness and reproducibility. The challenges associated with the alkylation step in the original method make it less suitable for large-scale synthesis or for laboratories requiring a consistently reliable procedure. The improved method, with its straightforward and high-yielding steps, presents a more practical and efficient approach for the preparation of this important medicinal chemistry building block. Researchers and drug development professionals should consider the improved synthesis as the preferred method for obtaining this compound, ensuring a more reliable supply of this key intermediate for their research endeavors.
References
Sources
- 1. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 3. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 4. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Analysis of previously reported synthesis of 5-(ethylsulfonyl)-2-methoxyaniline
[1][2][3][4][5][6]
Executive Summary
This compound (CAS 7463-23-2) is a critical pharmacophore in the development of kinase inhibitors, particularly those targeting VEGFR2 (e.g., the AAZ ligand in PDB 1Y6A) and CLK enzymes.[1][2] Despite its structural simplicity, the synthesis of this aniline derivative has historically presented reproducibility challenges.
This guide analyzes two distinct synthetic strategies:
-
The Sulfonyl Chloride Reduction Route (2013): A classical approach utilizing 4-methoxybenzenesulfonyl chloride.[3] While theoretically sound, independent validations often report poor yields (<20%) in the alkylation step due to competing nucleophilic pathways.
-
The Thiol Oxidation Route (2022): An optimized, high-fidelity protocol starting from 4-methoxybenzenethiol.[1][2] This route resolves the alkylation bottleneck, eliminates chromatographic purification, and offers a robust pathway for multi-gram scale-up.
Recommendation: For research and scale-up purposes, the Thiol Oxidation Route is superior in terms of yield, reproducibility, and operational simplicity.
Route Analysis & Mechanism
Route A: The Sulfonyl Chloride Reduction (Beilstein, 2013)
This route was the first described synthesis, starting from commercially available 4-methoxybenzene-1-sulfonyl chloride.
-
Workflow: Sulfonyl Chloride
Sulfinate Salt Ethyl Sulfone Nitroarene Aniline. -
Critical Failure Point: The alkylation of sodium 4-methoxybenzenesulfinate with ethyl iodide.[2][4] Sulfinate salts are ambident nucleophiles; reaction conditions often favor O-alkylation (forming unstable sulfinates) over the desired S-alkylation (forming sulfones), leading to significant yield loss. Independent researchers have reported yields as low as 20% for this step, making the route unreliable for scale-up.
Route B: The Thiol Oxidation (Taylor & Francis, 2022)
This improved protocol bypasses the unstable sulfinate intermediate entirely by utilizing the superior nucleophilicity of a thiol.
-
Workflow: Thiol
Thioether Ethyl Sulfone Nitroarene Aniline. -
Mechanistic Advantage: The alkylation of 4-methoxybenzenethiol is highly chemoselective for the sulfur atom (S-alkylation), proceeding quantitatively. Subsequent oxidation with m-CPBA provides the sulfone cleanly.
-
Operational Advantage: Intermediates in this pathway are highly crystalline or distinct liquids that allow for purification via simple liquid-liquid extraction and filtration, removing the need for column chromatography.[2]
Performance Comparison
| Metric | Route A: Sulfonyl Chloride (2013) | Route B: Thiol Oxidation (2022) |
| Starting Material | 4-Methoxybenzene-1-sulfonyl chloride | 4-Methoxybenzenethiol |
| Key Intermediate | Sodium sulfinate (Unstable/Ambident) | Thioether (Stable/Nucleophilic) |
| Alkylation Yield | 20–67% (Highly Variable) | >90% (Consistent) |
| Overall Yield | ~20–59% (Reported vs. Actual) | ~55–65% (High Reproducibility) |
| Purification | Chromatography often required | Extraction / Filtration / Recrystallization |
| Scalability | Poor (due to alkylation issues) | Excellent (Multi-gram scale proven) |
| Safety Profile | Moderate (Use of Pd/C, H2) | Moderate (Use of m-CPBA, HNO3) |
Visual Pathway Analysis
The following diagram illustrates the divergent logic between the two routes. Note the convergence at the sulfone intermediate.
Figure 1: Comparative synthetic flow. Route B avoids the problematic sulfinate alkylation step (red arrow) by using a robust thiol alkylation/oxidation sequence.
Detailed Experimental Protocol (Recommended Route)
This protocol follows the optimized methodology described by Johnson et al. (2022).
Step 1: Synthesis of 1-(Ethylthio)-4-methoxybenzene
Principle: Nucleophilic substitution (S_N2). The thiol anion is a soft nucleophile that reacts cleanly with ethyl iodide.
-
Setup: Charge a round-bottom flask with 4-methoxybenzenethiol (1.0 equiv) and acetonitrile (MeCN).
-
Base Addition: Add potassium carbonate (K2CO3, 2.0 equiv).
-
Alkylation: Add ethyl iodide (EtI, 1.2 equiv) dropwise.
-
Reaction: Heat to 60°C with stirring. Monitor via TLC (Hexanes/EtOAc). Reaction is typically complete within 2–4 hours.
-
Workup: Cool to room temperature. Filter off solids (K2CO3/KI). Concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Result: Clear oil (Quant. yield). Purity is usually sufficient for the next step without chromatography.
-
Step 2: Oxidation to 1-(Ethylsulfonyl)-4-methoxybenzene
Principle: Electrophilic oxidation of sulfide to sulfone using m-chloroperoxybenzoic acid (m-CPBA).
-
Setup: Dissolve the thioether from Step 1 in dichloromethane (DCM) (0.1 M concentration). Cool to 0°C (ice bath).
-
Oxidation: Slowly add m-CPBA (2.2–2.5 equiv) portion-wise to control exotherm.
-
Reaction: Allow to warm to room temperature and stir overnight.
-
Workup: Quench with saturated aqueous Na2SO3 (to destroy excess peroxide) and saturated NaHCO3 (to neutralize acid). Extract with DCM.
-
Critical Check: Ensure the aqueous layer is basic (pH > 8) to remove m-chlorobenzoic acid byproduct.
-
-
Isolation: Dry organic layer (MgSO4) and concentrate. The product typically solidifies upon drying.
Step 3: Nitration to 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene
Principle: Electrophilic aromatic substitution. The methoxy group (ortho/para director) directs the nitro group ortho to itself (position 2), as the sulfonyl group (meta director) reinforces this position or deactivates the others.
-
Setup: Dissolve the sulfone in concentrated H2SO4 . Cool to 0°C .[5][6]
-
Addition: Dropwise add concentrated HNO3 (1.1 equiv). Maintain temperature <10°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature.
-
Workup: Pour reaction mixture onto crushed ice. The product will precipitate as a yellow solid.[6]
-
Purification: Filter the solid. Wash copiously with water and cold ethanol. Recrystallize from ethanol if necessary to remove regioisomers (though regioselectivity is generally high).
Step 4: Reduction to this compound
Principle: Catalytic hydrogenation of the nitro group to the amine.[7][2]
-
Setup: Dissolve the nitro compound in Ethanol (EtOH).[8][9][6]
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under H2 atmosphere (balloon pressure is sufficient) at room temperature or mild heat (34°C).
-
Completion: Monitor via TLC (disappearance of yellow nitro spot; appearance of fluorescent amine spot).
-
Workup: Filter through a Celite pad to remove catalyst.[10] Concentrate the filtrate.
-
Final Product: Off-white to pale brown solid.
-
References
-
Beilstein J. Org.[3][11][9] Chem. (2013) Title: Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors Source:[1][7][3][8][11][9][2][4] Beilstein Journal of Organic Chemistry, 2013, 9, 173–179.[3][9] URL:[Link]
-
Taylor & Francis (2022) Title:[9][2][10] Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline Source: Organic Preparations and Procedures International, Vol 54, Issue 5. URL:[Link][7][3][10][12][13]
-
PDB Entry 1Y6A Title: Crystal structure of VEGFR2 in complex with AAZ Source: RCSB Protein Data Bank.[9] URL:[Link][9]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Confirming the purity of synthesized 5-(ethylsulfonyl)-2-methoxyaniline using HPLC and NMR
Executive Summary
In the synthesis of pharmaceutical intermediates, particularly for the antipsychotic Amisulpride , the purity of 5-(ethylsulfonyl)-2-methoxyaniline (CAS: 5339-62-8) is a critical quality attribute (CQA).[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity, it possesses a dangerous blind spot: it cannot easily detect non-chromophoric impurities (such as inorganic salts from reduction steps) or unequivocally confirm structural identity.[1]
This guide provides an objective comparison of HPLC and 1H NMR methodologies. It argues that neither method is sufficient in isolation.[1] Instead, a dual-modal validation strategy —utilizing HPLC for quantitative organic purity and NMR for structural verification and residual solvent analysis—establishes the "Gold Standard" for rigorous quality control.[1]
The Target Analyte: Chemical Profile
Before designing the analytical protocol, we must understand the physicochemical behavior of the analyte.
| Property | Description |
| Chemical Name | This compound |
| CAS Number | 5339-62-8 |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Key Functional Groups | Primary Amine (-NH₂), Sulfone (-SO₂-), Methoxy (-OCH₃) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water.[1] |
| Synthesis Context | Critical intermediate for Amisulpride; typically synthesized via reduction of the corresponding nitro-compound or sulfonylation of o-anisidine.[1] |
Method A: High-Performance Liquid Chromatography (HPLC)[1][2]
Role: Quantitative determination of related organic impurities and % area purity.
The "Blind Spot" of HPLC
HPLC with UV detection relies on the analyte absorbing light. In the synthesis of this compound, common contaminants include inorganic salts (e.g., sodium sulfite from reduction steps) which are UV-transparent .[1] Relying solely on HPLC can lead to a "false pass" where a sample appears 99.9% pure but actually contains 10% inorganic mass.[1]
Optimized Protocol
To ensure separation of the target aniline from its nitro-precursors (4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene), we utilize a reverse-phase gradient method.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Rationale: Acidic pH protonates the aniline (pKa ~4-5), preventing peak tailing caused by interaction with residual silanols on the column.[1]
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).[1]
-
Temperature: 30°C.
Data Interpretation
-
Retention Time (RT): The sulfone group adds polarity compared to a simple alkyl chain, but the ethyl group provides hydrophobic retention. Expect elution midway through the gradient.[1]
-
Impurity Profiling: Precursors (nitro compounds) are generally less polar and will elute after the aniline.[1]
Method B: Proton Nuclear Magnetic Resonance (1H NMR)[1][3]
Role: Structural confirmation (Identity) and detection of "invisible" impurities (Solvents/Salts).[1]
The "Blind Spot" of NMR
While NMR provides a structural fingerprint, its sensitivity is significantly lower than HPLC. A 0.5% organic impurity (often enough to fail ICH guidelines) may be lost in the baseline noise or overlapped by the main signals.
Optimized Protocol
-
Instrument: 400 MHz (minimum) recommended for clear splitting resolution.[1]
-
Solvent: DMSO-d6.
-
Relaxation Delay (D1): 5 seconds (ensures quantitative integration).
Structural Fingerprint (Expected Shifts in DMSO-d6)
The structure contains three distinct "zones" that must be identified to confirm the synthesis was successful.
| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Value |
| Ethyl (-CH₃) | ~1.10 | Triplet (t) | 3H | Confirms ethyl chain integrity.[1] |
| Ethyl (-CH₂-) | ~3.10 | Quartet (q) | 2H | Coupled to methyl; shift indicates -SO₂- attachment.[1] |
| Methoxy (-OCH₃) | ~3.85 | Singlet (s) | 3H | Confirms O-methylation is intact.[1] |
| Amine (-NH₂) | ~5.0 - 5.5 | Broad Singlet | 2H | Disappears on D₂O shake; confirms reduction of NO₂.[1] |
| Aromatic (C-3) | ~7.0 - 7.5 | Doublet (d) | 1H | Ortho to Methoxy.[1] |
| Aromatic (C-4) | ~7.0 - 7.5 | Doublet of Doublets (dd) | 1H | Meta to Sulfone, Para to Amine.[1] |
| Aromatic (C-6) | ~7.0 - 7.5 | Doublet (d) | 1H | Ortho to Amine.[1] |
Critical Check: If the integral of the ethyl group is lower than expected relative to the aromatic ring, it suggests incomplete sulfonylation or side reactions.
Comparative Analysis: Selecting the Right Tool
The following table objectively compares the capabilities of the two primary methods against the requirements of drug development.
| Feature | HPLC (UV) | 1H NMR | Synergistic Approach (Recommended) |
| Primary Output | Quantitative Purity (%) | Structural Identity | Validated Purity & Identity |
| Sensitivity (LOD) | High (ppm level) | Low (~0.1 - 0.5%) | Optimal |
| Inorganic Salt Detection | Blind (Invisible) | Blind (Invisible in 1H) | Requires Ash Test or Elemental Analysis |
| Residual Solvent Detection | Poor (unless specific GC used) | Excellent | NMR covers solvent check |
| Isomer Separation | Excellent | Poor (often overlapping) | HPLC separates; NMR confirms |
| Sample Destructive? | No (recoverable) | No | N/A |
| Cost Per Run | Low | High (instrument time) | Moderate |
The Integrated Workflow (The "Gold Standard")
To meet ICH Q2(R2) validation standards, you cannot rely on a single data stream.[1] The following workflow illustrates the decision logic required to release a batch of this compound for downstream Amisulpride synthesis.
Logic Flow Diagram
Figure 1: Integrated Quality Control Workflow. Both HPLC and NMR gates must pass for batch release.
The "Self-Validating" Protocol
A self-validating system uses the strengths of one method to cover the weaknesses of the other:
-
Quantification: Use HPLC area % as the primary purity value.[1]
-
Correction: Use NMR to calculate the weight % of residual solvents (e.g., Ethyl Acetate, Methanol).
-
Calculation:
(Where ROI = Residue on Ignition for inorganic salts).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79278, this compound.[1] Retrieved from [Link][1]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] Retrieved from [Link]
-
European Medicines Agency (EMA). Assessment Report for Amisulpride (Referencing intermediate synthesis).[1] Retrieved from [Link][1]
Sources
Safety Operating Guide
Technical Guide: Operational Disposal Procedures for 5-(Ethylsulfonyl)-2-methoxyaniline
Executive Summary & Immediate Action Plan
5-(Ethylsulfonyl)-2-methoxyaniline (also known as Fast Red GTR Base) is a substituted aniline intermediate used frequently in the synthesis of pharmaceutical compounds like Amisulpride. As an aniline derivative, it presents specific toxicological risks—primarily methemoglobinemia (oxygen deprivation in blood) and skin sensitization.[1]
Critical Disposal Directive:
-
Primary Disposal Method: High-temperature incineration.
-
Strict Segregation: NEVER mix with strong oxidizers (peroxides, nitrates) or acids in the waste stream.
-
RCRA Status (USA): Treat as Hazardous Waste . While not explicitly P- or U-listed by specific CAS, it exhibits toxicity characteristics consistent with organic amines and must be managed as such.
Hazard Identification Matrix (GHS)
| Hazard Class | H-Code | Description | Operational Implication |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[2] | Zero skin contact tolerance. Double-gloving required. |
| Irritant | H315, H319 | Causes skin and serious eye irritation. | Full-face shield or splash goggles mandatory during transfer. |
| Target Organ | H335 | May cause respiratory irritation.[1][3][4] | All transfers must occur inside a certified fume hood. |
Chemical Profile & Mechanism of Toxicity
To handle this waste safely, one must understand why it is dangerous.
-
Chemical Structure: The molecule contains an amino group (
) attached to a benzene ring, modified by a methoxy group and an ethylsulfonyl group. -
The Risk Driver: Like parent aniline, this compound can undergo metabolic N-hydroxylation. The resulting metabolites oxidize ferrous hemoglobin (
) to ferric methemoglobin ( ), which cannot transport oxygen. -
Solubility Profile:
Waste Segregation & Compatibility
Proper segregation is the "Self-Validating System" that prevents spontaneous reactions in waste drums.
The Incompatibility Rules
-
No Oxidizers: Mixing with strong oxidizers (e.g., concentrated Nitric Acid) can lead to rapid exothermic decomposition or ignition.
-
No Nitrites: Mixing with sodium nitrite under acidic conditions will form Diazonium salts , which are unstable and potentially explosive when dry.
-
Acid/Base Separation: As a weak base, it should be kept separate from strong mineral acid waste streams to prevent heat generation, though they are chemically compatible for neutralization under controlled processing.
Waste Stream Decision Logic (DOT Visualization)
The following diagram outlines the decision process for categorizing waste containing this compound.
Figure 1: Decision matrix for segregating aniline derivative waste streams to ensure incineration compatibility.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Before opening any waste container, don the following:
-
Gloves: Double-gloving is mandatory. Inner layer: Latex or Nitrile. Outer layer: Thick Nitrile (minimum 0.11mm) or Laminate film (Silver Shield) for prolonged handling. Aniline derivatives permeate standard latex rapidly.
-
Respiratory: If handling powder outside a hood (not recommended), use a P100 particulate respirator.
-
Eye Protection: Chemical splash goggles.
Phase 2: Containerization
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste stream is acidic.
-
Satellite Accumulation:
-
Place the waste container in a secondary containment tray (polypropylene) to catch drips.
-
Keep the container closed at all times except when adding waste.
-
-
Transfer:
-
Use a dedicated funnel.
-
Do not overfill (leave 10% headspace for expansion).
-
Wipe the funnel and container neck with a methanol-dampened wipe after transfer; dispose of the wipe in the Solid Hazardous Waste bin.
-
Phase 3: Labeling
Labeling must be explicit to protect downstream waste handlers.
-
Primary Tag: "Hazardous Waste - Toxic."
-
Chemical Constituents: List "this compound" explicitly. Do not use abbreviations like "Amisulpride Int."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
Spill Response Workflow
In the event of a spill, speed is critical to prevent absorption into flooring or vaporization.
Spill Kit Requirements:
-
Inert absorbent (Vermiculite, Sand, or Commercial "Universal" pads).
-
Do not use: Sawdust (combustible reaction risk).
Figure 2: Immediate response workflow for liquid or solid spills of this compound.
Decontamination Step Detail: After absorbing the bulk material, scrub the area with a detergent solution (Alconox or similar) and water. Aniline derivatives can adhere to surfaces; a simple water rinse is insufficient. Collect all wash water as hazardous waste.
References & Regulatory Grounding[7][9][10][11]
-
PubChem. this compound Compound Summary (CID 79278). National Library of Medicine. Link
-
ECHA (European Chemicals Agency). Registration Dossier - GHS Classification & Labelling.Link
-
US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).Link
-
OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). 29 CFR 1910.1000 Table Z-1.[7] Link
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.
Sources
- 1. nj.gov [nj.gov]
- 2. 5-Ethylsulphonyl-o-anisidine | C9H13NO3S | CID 79278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. carlroth.com [carlroth.com]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. ANILINE | Occupational Safety and Health Administration [osha.gov]
Personal Protective Equipment & Handling Guide: 5-(Ethylsulfonyl)-2-methoxyaniline
Part 1: Executive Safety Assessment
Treat this substance as a High-Hazard Carcinogenic Aromatic Amine.
5-(Ethylsulfonyl)-2-methoxyaniline is a substituted aniline derivative.[1] While the sulfonyl group adds chemical stability, the core o-anisidine structure presents severe biological risks. It must be handled with the assumption that it possesses the toxicological profile of o-anisidine (CAS 90-04-0), a known carcinogen and potent methemoglobinemia-inducing agent.
Critical Hazard Profile
| Hazard Class | Risk Description | Biological Mechanism |
| Acute Toxicity | Fatal/Toxic if swallowed, inhaled, or absorbed through skin. | Rapid absorption through intact skin. |
| Hematologic | Methemoglobinemia. | Oxidizes hemoglobin to methemoglobin, inhibiting oxygen transport. Causes cyanosis (blue lips/skin) and hypoxia. |
| Carcinogenicity | Category 1B (Presumed). | Structural analog o-anisidine is an IARC Group 2B carcinogen (bladder cancer risk). |
| Sensitization | Skin Sensitizer. | May cause allergic dermatitis upon repeated exposure. |
Part 2: Personal Protective Equipment (PPE) Strategy
Do not rely on standard laboratory PPE. The high skin permeability of anisidines requires a "Defense in Depth" layering strategy.
Hand Protection (Glove Protocol)
Standard thin nitrile gloves are insufficient for prolonged contact.
-
Primary Layer (Inner): 4-mil Nitrile (Inspection layer).
-
Secondary Layer (Outer): Laminate Film (e.g., Silver Shield/4H) or Thick Nitrile (>8 mil) .
-
Rationale: Aromatic amines can permeate standard nitrile in <15 minutes. Laminate film provides >480 min breakthrough protection.
-
-
Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.
Respiratory Protection
-
Engineering Control: Handling must occur inside a certified Chemical Fume Hood.
-
PPE Backup: If weighing powder outside a hood (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Rationale: Dust inhalation is the fastest route to systemic toxicity.
-
Body & Eye Protection[2][3][4][5][6][7][8]
-
Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are unacceptable due to powder drift risks.
-
Clothing: Tyvek® Lab Coat (disposable) with elastic cuffs, worn over a standard cotton lab coat.
-
Rationale: Prevents contamination of street clothes/skin, which can lead to secondary exposure at home.
-
Visualization: PPE Defense in Depth
Figure 1: Layered defense strategy prioritizing barrier integrity against permeation and dust inhalation.
Part 3: Operational Handling Protocol
Phase 1: Preparation & Weighing
Goal: Zero dust release.
-
Workspace: Clear fume hood of incompatible oxidizers (e.g., nitric acid, permanganates).
-
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/static-prone.
-
Weighing:
-
Place the balance inside the fume hood.
-
If the balance is external, use a tare-weigh method : Tare a vial with a cap inside the hood, add solid, cap tightly, and weigh the closed vial outside.
-
Phase 2: Solubilization & Reaction
Goal: Containment of liquid solutions.
-
Solvent Choice: Dissolve the solid immediately to reduce inhalation risk. Common solvents: DMSO, Methanol, Dichloromethane.
-
Vessel: Use round-bottom flasks with joint clips (Keck clips) to prevent accidental opening.
-
Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis or steam distillation of the aniline.
Phase 3: Decontamination
-
Surface Wipe: Wipe all surfaces (balance, hood sash, flask exterior) with a methanol-dampened tissue.
-
Tool Cleaning: Rinse spatulas into a dedicated "Quench Beaker" (acetone/water) inside the hood before removing them for washing.
Visualization: Safe Handling Workflow
Figure 2: Operational workflow emphasizing containment from storage to disposal.
Part 4: Emergency Response & Disposal
Medical Emergency (Exposure)
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption).
-
Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.
-
Cyanosis Check: If lips/fingernails turn blue, suspect methemoglobinemia. Transport to ER immediately. Mention "Aniline derivative exposure" to medical staff (Antidote: Methylene Blue).
Chemical Waste Management
Do not mix with general organic waste. Segregation prevents cross-reactivity and ensures proper incineration.
| Waste Category | Composition | Disposal Label |
| Solid Waste | Contaminated gloves, tissues, Tyvek. | "Hazardous Solid: Toxic Organic (Aniline Derivative)" |
| Liquid Waste | Reaction mother liquors, rinses. | "High Hazard Organic: this compound" |
| Sharps | Needles/syringes used with solution.[1] | "Chemo/Toxic Sharps" (Incineration bin) |
Disposal Method: Incineration is the only acceptable disposal method. Do not discharge into drains.[2][3]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79278, 5-Ethylsulfonyl-o-anisidine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: 2-methoxy-5-(ethylsulphonyl)aniline.[1] Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Anisidine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
